molecular formula C8H12N2O B596703 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone CAS No. 120216-60-6

4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Cat. No.: B596703
CAS No.: 120216-60-6
M. Wt: 152.197
InChI Key: MRJRDSXSZGRGPA-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylimidazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)3-5-10-6-4-9-8(10)2/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJRDSXSZGRGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655437
Record name 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120216-60-6
Record name 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Introduction

This compound is a heterocyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, incorporating both a nucleophilic imidazole ring and a reactive ketone functional group, makes it a valuable building block for the development of more complex molecules, particularly in the realm of medicinal chemistry. Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. This guide provides a detailed exploration of the primary synthesis pathways for this target compound, offering insights into the reaction mechanisms, experimental protocols, and analytical characterization for researchers and drug development professionals.

The core structure consists of a 2-methylimidazole ring N-alkylated with a butan-2-one chain at the 1-position.

PropertyValue
IUPAC Name This compound
CAS Number 120216-60-6[1]
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
InChI Key MRJRDSXSZGRGPA-UHFFFAOYSA-N[2]

Part 1: Retrosynthetic Analysis and Key Synthesis Pathways

The synthesis of this compound can be approached through two primary and highly effective strategies. The choice between these pathways depends on reagent availability, scalability, and desired reaction conditions.

  • Pathway A: N-Alkylation via Nucleophilic Substitution. This is a classic and direct approach where the nitrogen atom of the 2-methylimidazole ring acts as a nucleophile, displacing a leaving group on a four-carbon ketone-containing electrophile.

  • Pathway B: Aza-Michael Addition. This pathway involves the conjugate addition of 2-methylimidazole to an α,β-unsaturated ketone. This method is highly atom-economical and often proceeds under mild conditions.

Below is a graphical representation of the two primary synthetic disconnections.

G cluster_main Retrosynthetic Analysis cluster_A Pathway A: N-Alkylation cluster_B Pathway B: Aza-Michael Addition Target This compound ReagentA1 2-Methylimidazole Target->ReagentA1 C-N bond cleavage ReagentA2 4-Halo-2-butanone (e.g., X=Cl, Br) Target->ReagentA2 ReagentB1 2-Methylimidazole Target->ReagentB1 C-N bond cleavage ReagentB2 Methyl Vinyl Ketone (MVK) Target->ReagentB2

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Detailed Exploration of Synthesis Pathways

Pathway A: N-Alkylation of 2-Methylimidazole

This pathway relies on the reaction between 2-methylimidazole and a suitable electrophile like 4-chloro-2-butanone or 4-bromo-2-butanone. The imidazole nitrogen, being nucleophilic, attacks the carbon atom bearing the halogen, leading to the formation of the desired C-N bond.

Mechanism and Rationale: The reaction is a standard SN2 (bimolecular nucleophilic substitution). The N-1 atom of 2-methylimidazole is nucleophilic and readily attacks the electrophilic CH₂ group adjacent to the halogen. To facilitate this reaction and prevent the formation of an imidazolium salt, a base is typically employed. The base deprotonates the N-H of the imidazole, significantly increasing its nucleophilicity.

G cluster_workflow Pathway A: N-Alkylation Workflow Start 2-Methylimidazole + Base (e.g., K₂CO₃) Reaction Reaction Mixture (Stirring, Heat) Start->Reaction Electrophile 4-Chloro-2-butanone Electrophile->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography or Distillation Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the N-alkylation synthesis.

Experimental Considerations:

  • Choice of Halide: 4-bromo-2-butanone is more reactive than 4-chloro-2-butanone, allowing for milder reaction conditions, but is often more expensive and less stable.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a common, inexpensive, and effective base that can be easily filtered off after the reaction. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions. Triethylamine is another suitable option.[3]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively dissolve the reagents and facilitate SN2 reactions.

  • Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 45-75°C) can significantly increase the reaction rate.[4]

Pathway B: Aza-Michael Addition to Methyl Vinyl Ketone (MVK)

This elegant approach involves the 1,4-conjugate addition of 2-methylimidazole to methyl vinyl ketone (MVK). It is a highly efficient method for forming the crucial C-N bond.

Mechanism and Rationale: The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[5] The N-1 of 2-methylimidazole attacks the electron-deficient β-carbon of MVK. This generates an enolate intermediate, which is then protonated (typically by the N-H of another imidazole molecule or during workup) to yield the final product. This reaction can sometimes be catalyzed by a mild base, though many N-heterocycles are sufficiently nucleophilic to react without one.[5]

G cluster_workflow Pathway B: Aza-Michael Addition Workflow Start 2-Methylimidazole Reaction Reaction Mixture (Stirring, RT or gentle heat) Start->Reaction MVK Methyl Vinyl Ketone (MVK) MVK->Reaction Solvent Solvent (Optional) (e.g., DMSO, Methanol) Solvent->Reaction Workup Solvent Removal & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography or Distillation Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the aza-Michael addition.

Experimental Considerations:

  • Reagent Quality: Methyl vinyl ketone is a volatile, toxic, and lachrymatory substance that can polymerize, especially in the presence of light or impurities.[6][7] It should be freshly distilled or used from a recently opened bottle containing an inhibitor.

  • Stoichiometry: A slight excess of one reagent can be used to ensure the complete consumption of the other, simplifying purification.

  • Catalysis: While often unnecessary, catalysts like N-methylimidazole or DBU can be employed in small amounts (e.g., 0.05 equivalents) to accelerate the reaction, particularly if the nucleophile is weak.[5]

  • Temperature: The reaction is often exothermic and may require initial cooling. It typically proceeds smoothly at room temperature or with gentle heating to ensure completion.

Part 3: Recommended Experimental Protocol (Pathway B)

The aza-Michael addition is recommended for its high atom economy and generally mild conditions.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Molar Eq.Amount
2-MethylimidazoleC₄H₆N₂82.101.0(Specify mass)
Methyl Vinyl KetoneC₄H₆O70.091.05(Specify vol/mass)
Methanol (Solvent)CH₄O32.04-(Specify volume)
Ethyl AcetateC₄H₈O₂88.11-For extraction
BrineNaCl(aq)--For washing
Anhydrous MgSO₄MgSO₄120.37-For drying

Step-by-Step Procedure

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and methanol (approx. 5-10 mL per gram of imidazole). Stir until the solid is fully dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath. Add methyl vinyl ketone (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

Part 4: Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Predicted Spectroscopic Data

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ ~7.00 (d, 1H, imidazole C4-H), ~6.85 (d, 1H, imidazole C5-H), ~4.20 (t, 2H, N-CH₂), ~3.00 (t, 2H, CH₂-C=O), ~2.35 (s, 3H, imidazole C2-CH₃), ~2.15 (s, 3H, acetyl CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~207.0 (C=O), ~145.0 (imidazole C2), ~127.0 (imidazole C4), ~120.0 (imidazole C5), ~44.0 (N-CH₂), ~43.0 (CH₂-C=O), ~30.0 (acetyl CH₃), ~13.0 (imidazole C2-CH₃)
IR Spectroscopy ~2950-3150 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (strong, C=O stretch), ~1500-1600 cm⁻¹ (C=N, C=C stretch)
Mass Spectrometry (EI)Expected molecular ion (M⁺) at m/z = 152.10.

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.

Part 5: Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Methylimidazole: May cause skin and eye irritation. Avoid inhalation of dust.

  • Methyl Vinyl Ketone (MVK): Highly flammable liquid and vapor.[8] Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. It is a lachrymator (tear-producing). Handle with extreme care in a fume hood.[6]

  • Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and sources of ignition.

References

  • Miyachi, H., Kiyota, H., Uchiki, H., & Segawa, M. (1999). Bioorganic and Medicinal Chemistry, 7(6), 1151-1161.
  • Morimoto, A., et al. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PubMed Central. Available at: [Link]

  • Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. Available at: [Link]

  • Wikipedia. (n.d.). Butanone. Available at: [Link]

  • ResearchGate. (2016). Imidazole alkylation by chlorobutane? Available at: [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of aromatic amines with methyl vinyl ketone in the presence of... Available at: [Link]

Sources

An In-depth Technical Guide to 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone (CAS No. 120216-60-6), a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from supplier specifications, predictive modeling, and established principles of imidazole chemistry. It outlines a plausible synthetic pathway, predicted physicochemical and spectral characteristics, and discusses potential biological activities based on the well-documented pharmacophore of the 2-methylimidazole moiety. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction and Nomenclature

This compound is a derivative of 2-methylimidazole, a fundamental building block in the synthesis of numerous pharmaceuticals.[1][2] The imidazole ring is a key structural motif in many biologically active molecules, prized for its ability to participate in hydrogen bonding and coordinate with biological targets.[3][4] The title compound features a 2-methylimidazole ring N-alkylated with a butan-2-one chain. This combination of a heterocyclic core and a reactive ketone functionality makes it a versatile intermediate for further chemical elaboration.

Chemical Structure:

Synthesis_Pathway reagent1 2-Methylimidazole reaction N-Alkylation (SN2) reagent1->reaction reagent2 4-halo-2-butanone (X = Cl, Br) reagent2->reaction product This compound conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Heat (optional) conditions->reaction reaction->product

Figure 2: Proposed Synthetic Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for N-alkylation of imidazoles and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 equivalents). Common bases for this transformation include potassium carbonate (K₂CO₃) or, for a more reactive system, sodium hydride (NaH). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Slowly add 4-chloro-2-butanone or 4-bromo-2-butanone (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction mixture can be heated (e.g., to 50-80 °C) to increase the rate of reaction. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Considerations

The N-alkylation of 2-methylimidazole proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the N-1 position of the imidazole ring, forming a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the 4-halo-2-butanone, displacing the halide and forming the desired C-N bond. It is important to note that N-alkylation of unsymmetrical imidazoles can sometimes lead to a mixture of regioisomers. [5][6]However, for 2-methylimidazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the regiochemical outcome.

Spectral Analysis (Predicted)

Detailed experimental spectra for this compound are not widely published. The following are predicted spectral characteristics based on the functional groups present in the molecule and data from analogous structures. [7][8] Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Imidazole protons (2H, singlets or doublets, ~δ 6.8-7.5 ppm) - Methylene protons adjacent to imidazole (2H, triplet, ~δ 4.0-4.3 ppm) - Methylene protons adjacent to ketone (2H, triplet, ~δ 2.8-3.1 ppm) - Methyl protons of the ketone (3H, singlet, ~δ 2.1-2.3 ppm) - Methyl protons on the imidazole ring (3H, singlet, ~δ 2.3-2.5 ppm)
¹³C NMR - Ketone carbonyl carbon (~δ 205-210 ppm) - Imidazole C2 carbon (~δ 145-150 ppm) - Other imidazole carbons (~δ 120-130 ppm) - Methylene carbon attached to nitrogen (~δ 45-50 ppm) - Methylene carbon adjacent to ketone (~δ 35-40 ppm) - Ketone methyl carbon (~δ 28-32 ppm) - Imidazole methyl carbon (~δ 12-15 ppm)
IR Spectroscopy - C=O stretch (ketone): Strong, sharp peak around 1710-1720 cm⁻¹ - C=N stretch (imidazole): Peak around 1500-1600 cm⁻¹ - C-H stretch (sp² and sp³): Peaks around 2850-3100 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 152.10 - Key Fragments: Loss of acetyl group (M-43) at m/z = 109.08

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not available, the imidazole moiety is a well-established pharmacophore with a broad range of biological activities. [3][4][9]Derivatives of imidazole are known to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antihistaminic properties. [10][11] The presence of the 2-methylimidazole core in the target molecule suggests potential for biological activity. For instance, 2-methylimidazole itself is a precursor to nitroimidazole antibiotics. [1]The butanone side chain provides a reactive handle for further synthetic modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Research Applications:

  • Scaffold for Medicinal Chemistry: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or hydrazones, to explore a wider chemical space.

  • Fragment-Based Drug Discovery: The relatively small size and defined chemical features of this molecule make it a candidate for fragment-based screening against various biological targets.

  • Coordination Chemistry: The imidazole nitrogen atoms can act as ligands for metal ions, suggesting potential applications in the development of novel catalysts or metal-based therapeutics.

Figure 3: Potential Areas of Biological Investigation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted before handling. However, based on its structural components, general laboratory safety precautions should be observed. The starting material, 2-methylimidazole, is known to be irritating to the skin and eyes. [1]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic ketone with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from analogous structures. Further research into the experimental properties and biological activities of this compound is warranted and is expected to contribute to the development of novel chemical entities with therapeutic potential.

References

Sources

A Technical Guide to 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone (CAS 120216-60-6): Synthesis, Analysis, and Control in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, a significant process-related impurity in the synthesis of Ondansetron, a selective 5-HT₃ receptor antagonist widely used as an antiemetic. This document delves into the probable synthetic origins of this impurity, detailed analytical methodologies for its detection and quantification, and its relevance within the broader context of pharmaceutical quality control and regulatory compliance. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in the development, manufacturing, and analysis of Ondansetron and related pharmaceutical compounds.

Introduction: The Significance of a Process-Related Impurity

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. Process-related impurities, which arise from the synthetic pathway of the active pharmaceutical ingredient (API), are of particular concern. This compound (CAS 120216-60-6) is one such impurity, intrinsically linked to the synthesis of Ondansetron. While not a pharmacologically active agent itself, its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory standards.

Ondansetron's synthesis involves the use of 2-methyl-1H-imidazole as a key reagent.[1] The interaction of this starting material with other reagents or intermediates under specific reaction conditions can lead to the formation of this compound. Understanding the formation, detection, and control of this impurity is therefore paramount for any scientist or researcher working with Ondansetron.

Synthetic Pathways and Formation Mechanisms

The formation of this compound is a direct consequence of the synthetic route employed for Ondansetron. A common synthesis of Ondansetron involves the reaction of 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Related Compound A) with 2-methylimidazole.[2][3]

While the primary reaction leads to the formation of Ondansetron, side reactions can give rise to impurities. The formation of this compound can be postulated to occur through a Michael addition-type reaction or a related nucleophilic addition of 2-methylimidazole to a reactive species containing a butanone moiety, which may be present as a reagent, solvent, or a degradation product of another component in the reaction mixture.

Diagram 1: Postulated Formation of this compound during Ondansetron Synthesis

G cluster_main Ondansetron Synthesis cluster_impurity Impurity Formation Carbazolone_Intermediate 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Related Compound A) Ondansetron Ondansetron Carbazolone_Intermediate->Ondansetron Primary Reaction 2_Methylimidazole 2-Methyl-1H-imidazole (Ondansetron Impurity F) 2_Methylimidazole->Ondansetron Impurity This compound 2_Methylimidazole->Impurity Side Reaction (e.g., Michael Addition) Butanone_Source Butanone-containing species (e.g., from solvent, reagent degradation) Butanone_Source->Impurity

Caption: Postulated synthetic pathways for Ondansetron and the formation of the butanone impurity.

Analytical Methodologies for Detection and Quantification

The detection and quantification of impurities at low levels require sensitive and specific analytical methods. For polar compounds like this compound, which may be poorly retained in traditional reversed-phase liquid chromatography (RPLC), alternative chromatographic techniques may be necessary.[1]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Ondansetron from its potential impurities and degradation products.[4][5] While a standard RPLC method might be developed, the polar nature of the imidazole and butanone moieties in the target impurity may necessitate modifications to achieve adequate retention and resolution.

Table 1: Example HPLC Method Parameters for Ondansetron and its Impurities

ParameterConditionRationale
Column C18 (e.g., Waters Xterra, 150 x 4.6 mm, 3.5 µm)[6]Provides good hydrophobic retention for a wide range of compounds.
Mobile Phase Gradient elution with 10 mM ammonium formate (pH 3.0) and methanol[6]The use of a buffer and organic modifier allows for the effective separation of compounds with varying polarities. The low pH can improve peak shape for basic compounds.
Flow Rate 0.6 mL/min[5][6]A typical flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Detection UV at a specific wavelength (e.g., 216 nm or 248 nm for Ondansetron)Allows for the sensitive detection of the API and impurities with chromophores. A diode array detector (DAD) can provide spectral information for peak identification.
Column Temperature 30 °C[7]Maintaining a constant column temperature ensures reproducible retention times.
Supercritical Fluid Chromatography (SFC)

For highly polar impurities that are challenging to retain by RPLC, Supercritical Fluid Chromatography (SFC) offers a powerful alternative.[1] SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for the analysis of a wide range of polar compounds with high efficiency and speed.

Mass Spectrometry (MS) for Structural Confirmation

Coupling a chromatographic technique with mass spectrometry (e.g., LC-MS) is invaluable for the unambiguous identification and structural characterization of impurities.[6] High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the impurity.

Diagram 2: General Analytical Workflow for Impurity Profiling

G Sample_Preparation Sample Preparation (Dissolution in a suitable solvent) Chromatographic_Separation Chromatographic Separation (HPLC, SFC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV/DAD) Chromatographic_Separation->Detection MS_Analysis Mass Spectrometric Analysis (LC-MS, MS/MS) Chromatographic_Separation->MS_Analysis Quantification Quantification (Comparison to a reference standard) Detection->Quantification Structural_Elucidation Structural Elucidation MS_Analysis->Structural_Elucidation

Sources

Spectroscopic Characterization of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone (CAS No. 120216-60-6), a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of public experimental spectral data for this specific molecule, this document focuses on predicted spectroscopic data, drawing upon established principles of NMR, IR, and Mass Spectrometry, and making comparative analyses with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . The structure combines a butanone chain with a 2-methylimidazole ring, linked via a nitrogen atom of the imidazole ring to the fourth carbon of the butanone chain. This unique combination of a ketone functional group and a substituted imidazole ring gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2d1HImidazole C5-HThe proton on the C5 of the imidazole ring is expected in the aromatic region.
~6.8-7.0d1HImidazole C4-HThe proton on the C4 of the imidazole ring is also in the aromatic region, slightly upfield from the C5-H.
~4.0-4.2t2HN-CH₂The methylene group attached to the imidazole nitrogen is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group.
~2.7-2.9t2HCH₂-C=OThe methylene group adjacent to the carbonyl is also deshielded and appears as a triplet due to coupling with the N-CH₂ group.
~2.3-2.5s3HImidazole CH₃The methyl group on the imidazole ring appears as a singlet.
~2.1-2.3s3HAcetyl CH₃The methyl group of the butanone moiety appears as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a similar small organic molecule is as follows:[1]

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer.

  • Acquire the spectrum using a standard pulse sequence.

  • Data Processing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~208-210C=OThe carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. For comparison, the carbonyl carbon in butanone is at 209.3 ppm.[2]
~145-148Imidazole C2The carbon atom in the imidazole ring bonded to two nitrogen atoms is expected in this region.
~125-128Imidazole C5Aromatic carbon of the imidazole ring.
~120-123Imidazole C4Aromatic carbon of the imidazole ring.
~45-48N-CH₂The carbon of the methylene group attached to the imidazole nitrogen.
~40-43CH₂-C=OThe carbon of the methylene group adjacent to the carbonyl. In butanone, the CH₂ carbon is at 36.9 ppm.[2]
~29-32Acetyl CH₃The methyl carbon of the butanone moiety. In butanone, the corresponding methyl carbon is at 29.4 ppm.[2]
~12-15Imidazole CH₃The methyl carbon attached to the imidazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3150Medium=C-H stretchStretching vibration of the C-H bonds on the imidazole ring.
~2850-3000MediumC-H stretchStretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.
~1715StrongC=O stretchThe strong absorption band characteristic of a ketone carbonyl group. The C=O stretch in butanone is observed around this region.[3]
~1580-1620MediumC=N stretchStretching vibration of the carbon-nitrogen double bond within the imidazole ring.
~1450-1550Medium-StrongC=C stretchStretching vibrations of the carbon-carbon double bonds within the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The process involves ionizing the molecule to form a molecular ion (M⁺), which can then fragment into smaller ions.[4][5]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zIonRationale
152[C₈H₁₂N₂O]⁺Molecular ion (M⁺). The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.[6]
137[M - CH₃]⁺Loss of a methyl group from the butanone moiety.
110[M - C₃H₆]⁺McLafferty rearrangement, a common fragmentation pathway for ketones, involving the loss of propene.
95[C₅H₇N₂]⁺Cleavage of the bond between the two methylene groups, resulting in the 2-methyl-1-vinylimidazole cation.
82[C₄H₆N₂]⁺The 2-methylimidazole cation radical.
43[CH₃CO]⁺Acylium ion, a very common and stable fragment for methyl ketones, often representing the base peak.[4]
Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is predicted to follow several key pathways.

Fragmentation M [C₈H₁₂N₂O]⁺˙ m/z = 152 (Molecular Ion) F43 [CH₃CO]⁺ m/z = 43 (Acylium Ion) M->F43 α-cleavage F95 [C₅H₇N₂]⁺ (2-methyl-1-vinylimidazole cation) m/z = 95 M->F95 β-cleavage F82 [C₄H₆N₂]⁺˙ (2-methylimidazole cation radical) m/z = 82 F95->F82 Loss of CH₂=CH₂

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a robust framework for the structural identification and characterization of this compound. The expected NMR chemical shifts and coupling patterns, the characteristic IR absorption bands for the ketone and imidazole functionalities, and the predictable fragmentation patterns in mass spectrometry collectively offer a detailed picture of the molecule's structure. This information is invaluable for researchers working on the synthesis, quality control, and application of this compound and its derivatives. Experimental verification of these predictions will be crucial for confirming the absolute structure and purity of synthesized samples.

References

  • Miyachi, H., Kiyota, H., Uchiki, H., & Segawa, M. (1999). Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. (While this source discusses a related synthesis, it provides context for the chemical class).
  • PubMed. (n.d.). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)-2-butanone. Retrieved from [Link]

  • Molbase. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 29.7 Mass Spectrometry (MS). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMRspectrum of compound (1) Compound (2):1-(3-((1H-imidazol-2-yl) diazenyl) Phenyl) -... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, a novel imidazole derivative of interest in pharmaceutical research. Recognizing that a public crystal structure is not yet available, this document serves as a predictive and methodological roadmap for researchers. It outlines the synthesis of the compound, the critical process of obtaining single crystals, and a detailed workflow for single-crystal X-ray diffraction (SC-XRD). Furthermore, it delves into advanced analytical techniques, including Hirshfeld surface analysis, to elucidate the intricate network of intermolecular interactions that govern the crystal packing. This guide is designed to empower researchers to not only determine the three-dimensional structure of this specific molecule but also to apply these principles to other novel compounds in drug discovery and materials science.

Introduction: The Significance of Imidazole Derivatives and Crystal Structure in Drug Design

Imidazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their versatile binding properties and metabolic stability.[1] The compound this compound represents a potentially valuable scaffold for the development of new therapeutic agents. Understanding its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount.[2][3][4] This technique provides definitive information on molecular conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate the crystal packing.[2][5] Such insights are invaluable for structure-activity relationship (SAR) studies, optimizing drug-receptor interactions, and understanding the physicochemical properties of a drug candidate, such as solubility and stability.

This guide will provide a comprehensive workflow, from the synthesis of this compound to the advanced analysis of its crystal structure, with a focus on the practical application of these techniques in a research setting.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A successful crystallographic study begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

While a specific synthesis for this exact molecule is not widely published, a plausible and efficient route can be designed based on established methodologies for the alkylation of imidazoles. A common approach involves the Michael addition of 2-methylimidazole to an appropriate α,β-unsaturated ketone.

Reaction Scheme:

  • Reactants: 2-Methylimidazole and Methyl Vinyl Ketone

  • Reaction Type: Michael Addition

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-methylimidazole (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Initiation of Reaction: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to the solution.

  • Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Crystallization Methodologies

The growth of single crystals is often the most challenging step in a crystallographic analysis. Several techniques should be systematically screened to find the optimal conditions.

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A systematic screening of various solvents and solvent mixtures is crucial for identifying the ideal conditions for growing high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Molecular Structure

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][4][7]

Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[7]

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.[2][4]

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2][5]

Structure Solution and Refinement
  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.[5]

  • Structure Refinement: The initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

The workflow for SC-XRD analysis is summarized in the diagram below:

sc_xrd_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_analysis Structural Analysis cluster_reporting Reporting & Deposition synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_geometry Molecular Geometry refinement->molecular_geometry intermolecular_interactions Intermolecular Interactions molecular_geometry->intermolecular_interactions hirshfeld_analysis Hirshfeld Surface Analysis intermolecular_interactions->hirshfeld_analysis cif_file CIF File Generation hirshfeld_analysis->cif_file ccdc_deposition CCDC Deposition cif_file->ccdc_deposition

Caption: Workflow for the crystal structure analysis of a novel compound.

In-depth Crystal Structure Analysis: From Geometry to Intermolecular Interactions

Once the crystal structure is solved and refined, a detailed analysis is performed to extract meaningful chemical information.

Molecular Geometry

The primary information obtained from a crystal structure is the precise geometry of the molecule. This includes:

  • Bond Lengths: The distances between bonded atoms.

  • Bond Angles: The angles between adjacent bonds.

  • Torsion Angles: The dihedral angles that describe the conformation of the molecule.

This data is crucial for understanding the steric and electronic effects within the molecule.

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions. Identifying and characterizing these interactions is essential for understanding the stability and properties of the crystalline material. Common interactions include:

  • Hydrogen Bonds: Strong directional interactions involving a hydrogen atom bonded to an electronegative atom (like N or O) and another electronegative atom.

  • π-π Stacking: Interactions between the π-systems of aromatic rings.

  • van der Waals Forces: Weak, non-directional forces that are present between all molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9][10] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.[8] Different properties can be mapped onto this surface to highlight specific types of intermolecular contacts.

Key Hirshfeld Surface Maps:

  • d_norm: This map uses a color scale to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots highlight close contacts, which are indicative of strong interactions like hydrogen bonds.

  • Shape Index: This map reveals the shape of the surface, with red areas indicating concave regions and blue areas indicating convex regions. Complementary shapes between adjacent molecules are indicative of close packing.

  • Curvedness: This map highlights the degree of curvature of the surface, with flat regions (low curvedness) often corresponding to π-π stacking interactions.

2D Fingerprint Plots:

These plots are a two-dimensional representation of the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts.[9] The relative contributions of different interactions to the overall crystal packing can be determined from these plots.

The relationship between these analytical techniques is illustrated below:

analysis_relationship structure Refined Crystal Structure geometry Molecular Geometry (Bond Lengths, Angles) structure->geometry interactions Intermolecular Interactions (H-bonds, π-stacking) structure->interactions hirshfeld Hirshfeld Surface Analysis structure->hirshfeld properties Crystal Properties (Stability, Solubility) geometry->properties interactions->properties fingerprint 2D Fingerprint Plots hirshfeld->fingerprint hirshfeld->properties

Caption: Interplay of different crystal structure analysis techniques.

Data Reporting and Deposition: Ensuring Scientific Rigor and Accessibility

To ensure the reproducibility and accessibility of crystallographic data, it is essential to follow standardized reporting procedures.

The Crystallographic Information File (CIF)

The results of a crystal structure determination are reported in a standard text file format called a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure, including the unit cell parameters, space group, atomic coordinates, and experimental details.

The Cambridge Crystallographic Data Centre (CCDC)

The Cambridge Crystallographic Data Centre (CCDC) is a non-profit organization that curates and maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[11][12][13][14] It is standard practice to deposit the CIF file of a new crystal structure with the CCDC before publication.[15][16][17][18][19] This ensures that the data is publicly available to the scientific community. The CCDC provides a free online service for depositing and validating CIF files.[15][17]

Data Visualization with Mercury:

The CCDC also provides the free software Mercury, which is a powerful tool for visualizing and analyzing crystal structures from CIF files.[20][21][22][23][24] Mercury can be used to generate publication-quality images, explore intermolecular interactions, and analyze crystal packing.[22][24]

Crystallographic Data Summary (Hypothetical for this compound)
Parameter Value
Chemical FormulaC8H12N2O
Formula Weight152.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
β (°)Value to be determined
Volume (ų)Value to be determined
Z4
Density (calculated) (g/cm³)Value to be determined
R-factorValue to be determined
CCDC Deposition NumberTo be obtained upon deposition

Conclusion

The crystal structure analysis of this compound, and indeed any novel compound, is a multi-faceted process that provides invaluable information for drug discovery and development. By following the comprehensive workflow outlined in this guide—from synthesis and crystallization to SC-XRD analysis and in-depth structural investigation—researchers can gain a deep understanding of the molecular and supramolecular properties of their compounds. The rigorous analysis of molecular geometry and intermolecular interactions, aided by powerful tools like Hirshfeld surface analysis, provides a solid foundation for rational drug design and the development of new materials with tailored properties. The commitment to open data through deposition with the CCDC further enhances the collective knowledge of the scientific community.

References

  • Mercury (crystallography) - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Macrae, C. F., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.
  • Mercury - Download. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Crystal Structure Visualization and Analysis Software - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

  • CCDC | Chemistry World. (n.d.). Retrieved January 16, 2026, from [Link]

  • Free Crystal Structure Visualization Software - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. (2024, March 26). Retrieved January 16, 2026, from [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.). Retrieved January 16, 2026, from [Link]

  • CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals - YouTube. (2019, August 30). Retrieved January 16, 2026, from [Link]

  • The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved January 16, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved January 16, 2026, from [Link]

  • What is Single Crystal X-ray Diffraction? - YouTube. (2020, November 19). Retrieved January 16, 2026, from [Link]

  • Deposit​ ​- The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved January 16, 2026, from [Link]

  • Tan, Y. S., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
  • Crystal Structures of two Imidazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. (n.d.). Retrieved January 16, 2026, from [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure Deposition Workshop (DEP-001) - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure Deposition Workshop. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved January 16, 2026, from [Link]

  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer - YouTube. (2025, February 12). Retrieved January 16, 2026, from [Link]

  • CIF Deposition Guidelines - CCDC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]

  • (PDF) 1-(1H-Imidazol-1-yl)ethanone - ResearchGate. (2025, August 10). Retrieved January 16, 2026, from [Link]

  • Structure of 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom - Google Patents. (n.d.).
  • Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the heterocyclic compound this compound (CAS No. 120216-60-6). Lacking extensive specific literature, this document leverages a first-principles approach, dissecting the molecule into its core functional moieties—a 2-methylimidazole ring and a ketone-containing alkyl chain. By examining the known bioactivities of structurally analogous compounds, we extrapolate and propose a range of potential pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This guide details the scientific rationale behind these predictions and provides robust, step-by-step experimental protocols for their validation. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical scaffolds.

Introduction and Molecular Profile

This compound is a small organic molecule featuring a five-membered imidazole ring, substituted with a methyl group at the 2-position, and linked via a nitrogen atom to a four-carbon chain terminating in a ketone functional group. The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products like histidine and histamine, as well as a vast array of synthetic drugs.[1][2] Its unique properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions, make it a versatile building block for creating compounds with diverse biological targets.[3]

The 2-methyl substitution on the imidazole ring is particularly noteworthy, as it is a key feature in several nitroimidazole antibiotics, including metronidazole and tinidazole, which are crucial for treating anaerobic bacterial and parasitic infections.[4][5] The butanone side chain introduces a flexible linker and a ketone group, which can participate in various non-covalent interactions within biological targets and serves as a potential site for metabolic transformation. The combination of these structural features suggests a high probability of significant biological activity.

Predicted Biological Activities and Validation Protocols

Based on the prevalence of the imidazole scaffold in pharmacologically active agents, we can hypothesize several key biological activities for this compound.[6][7] The following sections explore these potential activities, the rationale behind them, and detailed protocols for their experimental validation.

Antimicrobial (Antibacterial & Antifungal) Activity

Scientific Rationale: The imidazole ring is a cornerstone of many antimicrobial agents.[8][9] Its derivatives are known to exert their effects through various mechanisms, including the disruption of cell membrane integrity, inhibition of cell wall synthesis, and interference with DNA replication.[8] The 2-methylimidazole core, in particular, is a well-established pharmacophore in antibacterial drugs.[4] Therefore, it is highly probable that this compound will exhibit inhibitory activity against a spectrum of pathogenic microbes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC visually as the lowest concentration of the compound with no visible turbidity.

    • Optionally, use a viability indicator like resazurin to aid in endpoint determination.

Data Presentation: Hypothetical MIC Values

Microbial Strain Type Predicted MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 16 - 64
Escherichia coli Gram-negative Bacteria 32 - 128
Pseudomonas aeruginosa Gram-negative Bacteria >128

| Candida albicans | Fungus (Yeast) | 8 - 32 |

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (e.g., E. coli) C Inoculate 96-Well Plate with Bacteria & Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect Wells for Turbidity D->E F Determine MIC Value (Lowest Clear Well) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer / Antiproliferative Activity

Scientific Rationale: Imidazole derivatives have demonstrated a broad spectrum of anticancer activities.[2][6] Their mechanisms can include the activation or inhibition of key enzymes in cancer metabolism, such as pyruvate kinase M2 (PKM2), or the induction of apoptosis.[10] The imidazole ring is a key feature in many kinase inhibitors that target the ATP-binding site.[11] It is plausible that this compound could interfere with cancer cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, Caco-2 colorectal adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well.[12]

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate the cells for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathway: Potential Apoptosis Induction

Apoptosis_Pathway Compound 4-(...)-2-butanone Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.

Enzyme Inhibition

Scientific Rationale: The nitrogen atoms in the imidazole ring can act as ligands for metal ions present in the active sites of metalloenzymes, such as carbonic anhydrases (CAs). Furthermore, derivatives of 2-methylimidazole have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target for Alzheimer's disease therapy.[13]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB, 5,5'-dithio-bis(2-nitrobenzoic acid)).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, various concentrations of the test compound, and the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding DTNB and ATCI.

    • AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

  • Measurement and Analysis:

    • Measure the absorbance continuously at 412 nm for 5-10 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Presentation: Predicted Enzyme Inhibition

Enzyme Target Potential Effect Predicted IC₅₀ (nM)
Acetylcholinesterase (AChE) Inhibition 50 - 500
Carbonic Anhydrase I (hCA I) Inhibition 100 - 1000

| Carbonic Anhydrase II (hCA II) | Inhibition | 80 - 800 |

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound would likely proceed via a nucleophilic substitution reaction. A plausible route involves the N-alkylation of 2-methylimidazole with a suitable 4-carbon electrophile, such as 4-bromo-2-butanone, in the presence of a base.[14]

Future work should focus on generating analogs to explore the structure-activity relationship (SAR). Key modifications could include:

  • Altering the Alkyl Chain: Varying the length and rigidity of the linker between the imidazole and ketone moieties can optimize binding to a target.

  • Modifying the Imidazole Ring: Shifting the position of the methyl group (e.g., to the 4- or 5-position) or adding other substituents (e.g., nitro, halo) could drastically alter the electronic properties and biological activity.

  • Ketone Derivatization: Reducing the ketone to an alcohol or converting it to an oxime or other functional group could change the compound's hydrogen bonding capacity and metabolic stability.

Conclusion

While direct experimental data on this compound is limited, a thorough analysis of its structural components provides a strong basis for predicting its biological activities. The presence of the 2-methylimidazole scaffold, a proven pharmacophore, suggests significant potential in antimicrobial and anticancer applications. Furthermore, its structure warrants investigation as an inhibitor of key enzymes like acetylcholinesterase and carbonic anhydrases. The experimental protocols detailed in this guide offer a clear and robust framework for systematically evaluating these potential activities, paving the way for the potential development of this compound as a novel therapeutic lead.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International, 1(7), 253-260. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. [Link]

  • Imidazole: Having Versatile Biological Activities. (2018). Hindawi. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). SciSpace. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Science Publishing Group. [Link]

  • 2-Methylimidazole. (n.d.). Wikipedia. [Link]

  • Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties. (2019). PubMed. [Link]

  • Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). (2001). PubMed. [Link]

  • Imidazole ketone erastin. (n.d.). PubChem. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PubMed Central. [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2018). PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]

  • SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO... (2011). ResearchGate. [Link]

  • Synthesis method of 4-hydroxy-2-butanone. (2017).
  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (2014). ACS Publications. [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. (2013). PubMed. [Link]

  • Phytochemical and In Silico ADME/Tox Analysis of Eruca sativa Extract with Antioxidant, Antibacterial and Anticancer Potential against Caco-2 and HCT-116 Colorectal Carcinoma Cell Lines. (2022). MDPI. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1 H)-ones as Multi-Target Inhibitors. (2023). PubMed. [Link]

Sources

Unveiling the Enigma: A Predictive Guide to the Mechanism of Action of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the vast landscape of chemical biology and drug discovery, we often encounter compounds with intriguing structures but scant biological annotation. 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is one such molecule. While its synthesis has been documented in the context of metabolite production for the urinary incontinence therapeutic agent KRP-197/ONO-8025, its intrinsic biological activity and mechanism of action remain largely unexplored in the public domain.[1] This guide, therefore, is not a retrospective summary but a forward-looking roadmap. It is designed to provide researchers with a comprehensive, multi-pronged strategy to predict, elucidate, and validate the mechanism of action of this novel compound. By integrating computational and experimental approaches, we can transform this chemical entity from an unknown into a well-characterized pharmacological tool or a potential therapeutic lead.

Our approach is rooted in a philosophy of iterative discovery, where computational predictions inform targeted experimental validation, and the resulting data, in turn, refines our understanding of the molecule's behavior. This self-validating system is crucial for navigating the complexities of drug-target interactions and ensuring scientific rigor.

Part 1: In Silico Characterization and Target Prediction

The journey to understanding a novel compound's mechanism of action begins with a thorough in silico analysis. This computational phase allows for the generation of testable hypotheses at a fraction of the cost and time of traditional screening methods.[2]

Physicochemical and Structural Alert Analysis

A foundational step is the characterization of the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties can be calculated using various computational tools.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular FormulaC8H12N2OBasic structural information.[3]
Molecular Weight152.19 g/mol Influences absorption and distribution.
XLogP30.8Indicates good membrane permeability.
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3Potential for interaction with biological targets.
Rotatable Bonds4Molecular flexibility.
Topological Polar Surface Area30.5 ŲCorrelates with transport properties.

Data predicted using computational models.

Structurally, the molecule comprises a 2-methylimidazole ring linked to a butanone chain. The imidazole moiety is a well-known pharmacophore present in a wide range of bioactive compounds, including antifungal agents, anti-inflammatory drugs, and kinase inhibitors.[4][5] The 2-methyl substitution, in particular, is a core component of several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[6] This structural alert immediately suggests several avenues for investigation, including antimicrobial and anticancer activities.

Target Prediction via Computational Pharmaco-Analytics

With the structural features in mind, we can employ a variety of computational methods to predict potential protein targets.[7][8][9]

  • Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities. We can screen large databases of known drug-target interactions (e.g., ChEMBL, DrugBank) for compounds structurally similar to this compound.

  • Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential targets are known, we can perform molecular docking to predict the binding affinity and pose of our compound within the active sites of these proteins. This is particularly useful for targets suggested by the ligand-based methods.

  • Pharmacophore-Based Screening: This involves creating a 3D representation of the key chemical features of our molecule (the pharmacophore) and screening it against a database of protein structures to identify those with complementary binding sites.

  • Machine Learning and AI: Advanced machine learning models, trained on vast datasets of chemical structures and their corresponding biological activities, can predict potential targets with increasing accuracy.[8][10]

The following Graphviz diagram illustrates a logical workflow for in silico target prediction.

in_silico_workflow cluster_input Input Compound cluster_prediction Target Prediction cluster_output Output compound This compound ligand_based Ligand-Based Screening (e.g., ChEMBL, DrugBank) compound->ligand_based pharmacophore Pharmacophore Modeling compound->pharmacophore reverse_docking Reverse Docking (e.g., PharmMapper, idTarget) compound->reverse_docking ml_models Machine Learning Models compound->ml_models target_list Prioritized List of Potential Targets ligand_based->target_list pharmacophore->target_list reverse_docking->target_list ml_models->target_list caption In Silico Target Prediction Workflow

Caption: In Silico Target Prediction Workflow

Based on the 2-methylimidazole core, a hypothetical list of potential target classes could include:

  • Kinases: The imidazole ring is a common scaffold in kinase inhibitors.[5]

  • Cytochrome P450 Enzymes: Imidazole-containing compounds are known to interact with heme-containing enzymes.

  • Histamine Receptors: The imidazole ring is structurally related to histamine.

  • Bacterial or Fungal Enzymes: Given the prevalence of this moiety in antimicrobial agents.[6]

Part 2: A Tiered Strategy for In Vitro Validation

Computational predictions, while powerful, must be substantiated by empirical evidence. The following section outlines a logical, tiered approach to in vitro validation, designed to maximize information while conserving resources.[11][12]

Tier 1: Broad Phenotypic Screening

The initial step is to cast a wide net with broad phenotypic assays to uncover any general biological activity. This approach allows the compound's effect to be observed in a more disease-relevant context from the outset.[9]

Protocol 1: General Cytotoxicity and Antiproliferative Screening

  • Cell Lines: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins.

  • Assay: Utilize a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Procedure: a. Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. c. Add the viability reagent and measure the signal according to the manufacturer's protocol. d. Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Protocol 2: Antimicrobial Activity Screening

  • Organisms: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: a. Prepare a serial dilution of the compound in a 96-well plate containing appropriate growth media. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits growth.

The results of this initial screen will guide the subsequent, more focused investigations.

Tier 2: Target Engagement and Validation

If the phenotypic screens yield positive results, the next step is to confirm direct interaction with the high-priority targets predicted in silico.[13]

Protocol 3: Kinase Inhibition Assay (Example)

Assuming the in silico analysis predicted a specific kinase (e.g., EGFR, BRAF) as a target and the phenotypic screen showed antiproliferative activity in relevant cancer cell lines.

  • Assay Format: A biochemical assay using a purified recombinant kinase and a specific substrate. The reaction can be monitored using various detection methods, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

  • Procedure: a. In a 384-well plate, combine the kinase, substrate, and ATP with a serial dilution of this compound. b. Incubate at room temperature to allow the enzymatic reaction to proceed. c. Add the detection reagent to stop the reaction and generate a signal. d. Measure the signal and calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

The following diagram illustrates the concept of target engagement leading to a downstream cellular effect.

signaling_pathway compound This compound target Predicted Target (e.g., Kinase) compound->target Inhibition p_substrate Phosphorylated Substrate target->p_substrate Phosphorylation substrate Substrate substrate->target downstream Downstream Signaling p_substrate->downstream phenotype Cellular Phenotype (e.g., Apoptosis) downstream->phenotype caption Hypothetical Signaling Pathway

Caption: Hypothetical Signaling Pathway

Tier 3: Pathway Analysis and Mechanism Deconvolution

Once a direct target is validated, the final step is to understand how the modulation of this target leads to the observed cellular phenotype.

Protocol 4: Western Blot Analysis for Pathway Modulation

  • Objective: To assess the phosphorylation status of downstream proteins in the target's signaling pathway.

  • Procedure: a. Treat cells with an effective concentration of this compound for various time points. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors. e. Use secondary antibodies conjugated to an enzyme for detection (e.g., chemiluminescence). f. Analyze the changes in protein phosphorylation to confirm pathway modulation.

Part 3: Data Synthesis and the Path Forward

The elucidation of a compound's mechanism of action is an iterative process. The data gathered from each experimental tier should be used to refine the initial hypotheses. For instance, if a compound shows potent antiproliferative activity but does not inhibit the predicted kinase, it may suggest an off-target effect or an entirely different mechanism. In such cases, one might return to in silico methods, armed with the new phenotypic data, to predict alternative targets.

This guide provides a robust framework for approaching the challenge of an uncharacterized molecule. By systematically integrating computational prediction with rigorous experimental validation, researchers can efficiently and effectively unravel the mechanism of action of this compound, paving the way for its potential application in chemical biology and drug discovery.

References

  • Benchchem. "A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds." Benchchem, Accessed January 16, 2026.
  • ScienceDirect. "Identifying novel drug targets with computational precision." ScienceDirect, Accessed January 16, 2026.
  • Creative Biolabs. "Natural Bioactive Compound Target Identification." Creative Biolabs, Accessed January 16, 2026.
  • Xue B, Xu Y, Huang R, Zhu Q. "Novel target identification towards drug repurposing based on biological activity profiles." PLoS One, vol. 20, no. 5, 2025, p. e0319865.
  • Schenone M, Dancik V, Wagner BK, Clemons PA. "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, vol. 9, no. 4, 2013, pp. 232-240.
  • RSC Publishing. "MolToxPred: small molecule toxicity prediction using machine learning approach." RSC Publishing, Accessed January 16, 2026.
  • Wikipedia. "2-Methylimidazole." Wikipedia, Accessed January 16, 2026.
  • Anticancer Research. "A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course 'Preclinical and Early-phase Clinical Pharmacology'." Anticancer Research, Accessed January 16, 2026.
  • PMC. "Computational/in silico methods in drug target and lead prediction." PubMed Central, Accessed January 16, 2026.
  • QIMA Life Sciences. "In Vitro Pharmacology - Drug Discovery & Development." QIMA Life Sciences, Accessed January 16, 2026.
  • YouTube. "MDC Connects: Target Validation and Efficacy." YouTube, 6 Aug. 2020, Accessed January 16, 2026.
  • PubMed. "Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025)." PubMed, Accessed January 16, 2026.
  • Journal of Clinical Medicine of Kazakhstan. "Review of pharmacological effects of imidazole derivatives." Journal of Clinical Medicine of Kazakhstan, vol. 19, no. 3, 2022, pp. 11-15.
  • Sigma-Aldrich. "this compound." Sigma-Aldrich, Accessed January 16, 2026.
  • Benchchem. "Application Notes and Protocols: 1-(4-Methyl-1H-imidazol-2-yl)ethanone in the Synthesis of Bioactive Molecules." Benchchem, Accessed January 16, 2026.

Sources

An In-depth Technical Guide to 4-(2-Methyl-1H-imidazol-1-yl) Derivatives as Key Intermediates in the Synthesis of Imidafenacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, characterization, and application of 4-(2-methyl-1H-imidazol-1-yl) substituted butanes as pivotal intermediates in the production of Imidafenacin, a potent and selective muscarinic receptor antagonist for the treatment of overactive bladder. While initial interest may focus on the butanone derivative, this guide clarifies that the critical intermediate in the established industrial synthesis of Imidafenacin is 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile. A detailed exploration of the synthetic pathways to this nitrile, its subsequent hydrolysis to Imidafenacin, and the pharmacological significance of the final active pharmaceutical ingredient (API) is presented. This document serves as a vital resource for researchers in medicinal chemistry and drug development, offering insights into the process chemistry and pharmacological relevance of these imidazole derivatives.

Introduction: The Significance of Imidazole Moieties in Pharmacology

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Its presence is crucial for the biological activity of many drugs, acting as a key pharmacophore that can influence potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific imidazole derivative that serves as a cornerstone in the synthesis of Imidafenacin, a significant therapeutic agent for urological disorders.

Unraveling the Core Intermediate: Butanone vs. Butyronitrile

Initial inquiries into the synthesis of Imidafenacin may lead to the investigation of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone as a potential precursor. While the Michael addition of 2-methylimidazole to methyl vinyl ketone is a plausible synthetic route to this butanone, the current body of scientific literature and patents detailing the synthesis of Imidafenacin does not feature this compound as the primary intermediate.[2][3]

Instead, the established and industrially relevant precursor is 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile .[4][5] This nitrile is the direct precursor to Imidafenacin, undergoing hydrolysis in the final step of the synthesis. This guide will therefore focus on the synthesis and characterization of this critical butyronitrile intermediate.

Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile

The synthesis of this key intermediate is typically achieved through the N-alkylation of 2-methylimidazole with a suitable 4-halo-2,2-diphenylbutyronitrile derivative.[4][6] Several methods have been reported, with variations in starting materials, solvents, and reaction conditions.

General Synthetic Pathway

The most common approach involves the reaction of 2-methylimidazole with a 4-halo-2,2-diphenylbutyronitrile, such as 4-bromo-2,2-diphenylbutyronitrile, in the presence of a base.[4]

G 2-Methylimidazole 2-Methylimidazole Butyronitrile Intermediate 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile 2-Methylimidazole->Butyronitrile Intermediate Base, Solvent 4-Bromo-2,2-diphenylbutyronitrile 4-Bromo-2,2-diphenylbutyronitrile 4-Bromo-2,2-diphenylbutyronitrile->Butyronitrile Intermediate

Caption: General synthesis of the butyronitrile intermediate.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example of the synthesis of the butyronitrile intermediate, based on literature reports.[4][5]

Step 1: N-Alkylation of 2-Methylimidazole

  • To a solution of 2-methylimidazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., triethylamine or potassium carbonate).

  • Add 4-bromo-2,2-diphenylbutyronitrile to the mixture.

  • Heat the reaction mixture at a temperature ranging from 100 to 150°C for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and worked up by adding water and extracting the product with an organic solvent (e.g., toluene or chloroform).

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel or by recrystallization to afford pure 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile.

Causality Behind Experimental Choices:

  • Solvent: DMF is often chosen for its high boiling point and ability to dissolve both the imidazole and the alkylating agent.

  • Base: A base is required to deprotonate the imidazole, increasing its nucleophilicity for the alkylation reaction. The choice of base can influence the reaction rate and yield.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion in a reasonable timeframe.

Characterization of Imidazole Intermediates

Due to the limited availability of specific analytical data for this compound, this section will provide predicted spectroscopic data based on the known characteristics of N-alkylated imidazoles and butanones. For the key butyronitrile intermediate, some data has been reported in the literature.[7]

Predicted Spectroscopic Data for this compound
Technique Expected Features
¹H NMR Signals corresponding to the methyl group on the imidazole ring (singlet, ~2.3 ppm), the methyl group of the ketone (singlet, ~2.1 ppm), two methylene groups (triplets, in the range of 2.5-4.0 ppm), and the two protons on the imidazole ring (singlets or doublets, ~6.8-7.5 ppm).
¹³C NMR Resonances for the carbonyl carbon (~208 ppm), carbons of the imidazole ring (~120-145 ppm), and the aliphatic carbons.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (~1715 cm⁻¹), and characteristic bands for the C=N and C-N stretching of the imidazole ring.[6][8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₂N₂O, MW: 152.19 g/mol ).
Reported Spectroscopic Data for Imidafenacin Precursors

Literature on the synthesis of Imidafenacin provides some characterization data for the butyronitrile intermediate and the final product.[7]

Compound ¹H NMR (CDCl₃, 400 MHz) δ
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile 2.25 (s, 3H), 2.75-2.79 (m, 2H), 3.90-3.94 (m, 2H), 6.77 (s, 1H), 6.90 (s, 1H), 7.35-7.42 (m, 10H)
Imidafenacin 2.23 (s, 3H), 2.69-2.74 (m, 2H), 3.77-3.82 (m, 2H), 5.33 (s, 1H, NH), 5.49 (s, 1H, NH), 6.73 (s, 1H), 6.85 (s, 1H), 7.31-7.42 (m, 10H)

From Intermediate to API: The Synthesis of Imidafenacin

The final step in the synthesis of Imidafenacin is the hydrolysis of the nitrile group of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile to a primary amide.

Hydrolysis of the Nitrile

This transformation is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis using a strong acid like sulfuric acid is commonly reported.[4][7]

G Butyronitrile Intermediate 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile Imidafenacin Imidafenacin Butyronitrile Intermediate->Imidafenacin Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Final hydrolysis step to produce Imidafenacin.

Detailed Experimental Protocol (Representative)
  • The butyronitrile intermediate is dissolved in a concentrated acid, such as 70% sulfuric acid.[4]

  • The mixture is heated to a high temperature (e.g., 110-150°C) for a specified period.

  • The reaction is monitored for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled and carefully poured into ice water.

  • The pH of the solution is adjusted with a base (e.g., potassium carbonate or sodium hydroxide) to precipitate the crude Imidafenacin.

  • The crude product is collected by filtration, washed, and dried.

  • Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield high-purity Imidafenacin.[4]

Application: The Pharmacological Profile of Imidafenacin

Imidafenacin is a potent and selective antagonist of muscarinic M3 and M1 receptors, with a lower affinity for the M2 subtype.[9][10] This receptor selectivity is key to its therapeutic efficacy and favorable side-effect profile in the treatment of overactive bladder (OAB).[5][11]

Mechanism of Action
  • M3 Receptor Antagonism: The contraction of the detrusor muscle in the bladder is primarily mediated by M3 muscarinic receptors. By blocking these receptors, Imidafenacin leads to relaxation of the bladder muscle, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency.[9][10]

  • M1 Receptor Antagonism: M1 receptors are also involved in bladder function. Imidafenacin's antagonism of M1 receptors contributes to its overall therapeutic effect.[9]

  • Bladder Selectivity: Imidafenacin exhibits a degree of selectivity for the bladder over other organs, such as the salivary glands, which can lead to a lower incidence of dry mouth compared to less selective antimuscarinic agents.[8][12]

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds to Contraction Muscle Contraction M3R->Contraction Activates Imidafenacin Imidafenacin Imidafenacin->M3R Blocks

Caption: Mechanism of action of Imidafenacin on the M3 receptor.

Pharmacokinetics

Imidafenacin is orally active and is rapidly absorbed. It has a relatively short plasma half-life.[12]

Clinical Efficacy and Safety

Clinical studies have demonstrated that Imidafenacin is effective in reducing the symptoms of OAB, including urinary frequency, urgency, and incontinence.[10] The most common side effects are those typical of anticholinergic drugs, such as dry mouth and constipation, although the incidence of dry mouth may be lower due to its bladder selectivity.[10][12]

Conclusion

While the initial focus on this compound is understandable from a retrosynthetic perspective, the established synthetic route to the important therapeutic agent Imidafenacin proceeds through the key intermediate 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile. This technical guide has provided a comprehensive overview of the synthesis of this critical intermediate, its conversion to Imidafenacin, and the pharmacological basis for the drug's efficacy. The information presented herein is intended to be a valuable resource for scientists and researchers in the field of drug development, providing both practical synthetic insights and a clear understanding of the structure-activity relationships that underpin the therapeutic utility of Imidafenacin.

References

  • PubChem. (n.d.). Imidafenacin. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Uritos: Dosages and Ingredients | Full Prescribing Info. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2015). Synthesis of Imidafenacin and Its Main Related Substance. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • New Drug Approvals. (2016). Imidafenacin. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). Retrieved from [Link]

  • PharmaCompass. (2026). High-Purity Imidafenacin: A Pharmaceutical Intermediate for Overactive Bladder Treatment. Retrieved from [Link]

  • Morimoto, A., et al. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PubMed Central. Retrieved from [Link]

  • Oelke, M., et al. (n.d.). Experience with imidafenacin in the management of overactive bladder disorder. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone: A Key Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery

The imidazole moiety is a cornerstone in medicinal chemistry, gracing the structures of a multitude of therapeutic agents. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. Within this esteemed class of heterocyles, N-substituted imidazoles are of particular interest as they allow for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone is a valuable building block that incorporates both the versatile 2-methylimidazole core and a reactive keto-functionalized aliphatic chain. This combination makes it a pivotal starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics. This in-depth technical guide provides a detailed exploration of the primary synthetic routes to this key intermediate, offering field-proven insights into experimental choices and methodologies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be strategically approached through two primary and highly effective methodologies: the Michael (conjugate) addition and direct N-alkylation. The selection of the optimal route is contingent upon several factors including the availability of starting materials, desired scale of the reaction, and the specific laboratory conditions and equipment at hand.

Core Starting Material: 2-Methylimidazole

2-Methylimidazole is a commercially available, white to off-white solid that serves as the nucleophilic cornerstone for the synthesis of the target compound.[1] It is an aromatic heterocyclic organic compound with the chemical formula CH₃C₃H₂N₂H.[1] Its synthesis is typically achieved through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde.[2][3]

PropertyValue
Chemical Formula C₄H₆N₂
Molar Mass 82.10 g/mol
Appearance White to colorless solid
Melting Point 142-145 °C
Boiling Point 267-268 °C
Solubility Soluble in water and polar organic solvents

Synthetic Pathway 1: The Michael Addition Route

The aza-Michael addition represents a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[4] In the context of synthesizing this compound, this pathway involves the conjugate addition of 2-methylimidazole to an α,β-unsaturated carbonyl compound, namely but-3-en-2-one (methyl vinyl ketone).

Michael_Addition 2-Methylimidazole 2-Methylimidazole Intermediate Enolate Intermediate 2-Methylimidazole->Intermediate Nucleophilic Attack Methyl_Vinyl_Ketone But-3-en-2-one (Methyl Vinyl Ketone) Methyl_Vinyl_Ketone->Intermediate Product This compound Intermediate->Product Protonation

Caption: Michael Addition Synthesis Workflow.

This reaction is typically facilitated by a base, which enhances the nucleophilicity of the imidazole nitrogen. The choice of catalyst and solvent system is crucial for optimizing the reaction rate and yield. While strong bases can be employed, milder conditions are often preferred to minimize side reactions.

Experimental Protocol: Michael Addition of 2-Methylimidazole to Methyl Vinyl Ketone

Materials:

  • 2-Methylimidazole

  • Methyl vinyl ketone (freshly distilled)

  • N-Methylimidazole (as a catalyst)[4]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-methylimidazole (1.0 equivalent) in anhydrous DMSO, add a catalytic amount of N-methylimidazole (0.05 equivalents).[4]

  • Heat the mixture to 70 °C.

  • Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture.

  • Maintain the reaction at 70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Pathway 2: The N-Alkylation Route

Direct N-alkylation of 2-methylimidazole with a suitable 4-carbon electrophile provides a more traditional yet highly effective route to the target compound. The most common electrophile for this purpose is a 4-halo-2-butanone, such as 4-chloro-2-butanone or 4-bromo-2-butanone.

N_Alkylation 2-Methylimidazole 2-Methylimidazole Product This compound 2-Methylimidazole->Product SN2 Reaction Halo-butanone 4-Halo-2-butanone (X = Cl, Br) Halo-butanone->Product Base Base Base->2-Methylimidazole Deprotonation Salt Byproduct Salt (e.g., KX, NaX)

Caption: N-Alkylation Synthesis Workflow.

This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[2] The presence of a base is essential to deprotonate the imidazole nitrogen, thereby generating a more potent nucleophile. A variety of bases and solvent systems can be employed, and their selection can significantly impact the reaction's efficiency.[1][2]

Experimental Protocol: N-Alkylation of 2-Methylimidazole with 4-Chloro-2-butanone

Materials:

  • 2-Methylimidazole

  • 4-Chloro-2-butanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add 2-methylimidazole (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of 4-chloro-2-butanone (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following table summarizes the expected analytical data for this compound based on data for analogous structures.[5]

Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.95 (d, 1H, J=1.2 Hz, imidazole C5-H), 6.80 (d, 1H, J=1.2 Hz, imidazole C4-H), 4.10 (t, 2H, J=6.8 Hz, N-CH₂), 2.95 (t, 2H, J=6.8 Hz, CH₂-C=O), 2.35 (s, 3H, imidazole CH₃), 2.15 (s, 3H, acetyl CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 207.5 (C=O), 144.5 (imidazole C2), 126.0 (imidazole C4), 119.5 (imidazole C5), 45.0 (N-CH₂), 43.0 (CH₂-C=O), 30.0 (acetyl CH₃), 13.5 (imidazole CH₃)
IR (Infrared) Spectroscopy ν (cm⁻¹): ~2950 (C-H stretch), ~1715 (C=O stretch, ketone), ~1500 (C=N stretch, imidazole)
Mass Spectrometry (MS) m/z: Expected molecular ion (M⁺) at 152.1. Key fragments may include loss of the acetyl group (M-43) at m/z = 109.

Conclusion: A Versatile Intermediate for Future Discovery

The synthesis of this compound is a well-established process that can be reliably achieved through either Michael addition or N-alkylation pathways. The choice between these methods will largely depend on the specific resources and expertise available to the research team. This guide has provided a comprehensive overview of both synthetic strategies, complete with detailed, actionable protocols and expected characterization data. The availability of this key intermediate opens the door to the synthesis of a vast array of more complex molecules, making it an invaluable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

  • Kalhor, M., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Chemistry Stack Exchange. (2022). Synthesis of 2-methylimidazole. [Link]

  • Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. [Link]

  • Google Patents.
  • Araya, I., et al. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 55(7), 1039-1043. [Link]

  • Mohapatra, S., et al. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. The Open Chemistry Journal, 5, 1-15. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ResearchGate. SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO. [Link]

  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]

  • ResearchGate. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]

  • Homi Bhabha National Institute. MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. [Link]

  • MDPI. Cloning and Characterization of a Hybridoma Secreting a 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-Specific Monoclonal Antibody and Recombinant F(ab). [Link]

  • The Good Scents Company. 4-hydroxy-3-methyl-2-butanone. [Link]

  • ResearchGate. Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. [Link]

  • ResearchGate. Structure of 1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone... [Link]

Sources

An In-depth Technical Guide to 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, its structural motifs suggest a logical evolution from the broader exploration of N-alkylated imidazole derivatives. This guide will delve into its physicochemical properties, a plausible and widely accepted synthetic route based on fundamental organic chemistry principles, and its potential applications as a versatile building block in drug discovery and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active molecules. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. The N-alkylation of imidazoles provides a facile method for introducing diverse functionalities, thereby enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. This compound (CAS No. 120216-60-6) represents a simple yet valuable exemplar of this class of compounds, possessing a reactive ketone functionality ripe for further chemical elaboration.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 120216-60-6Commercially available databases
Molecular Formula C₈H₁₂N₂OCommercially available databases
Molecular Weight 152.19 g/mol Calculated
Appearance Typically a liquid or low-melting solidSupplier information
Boiling Point Not extensively reportedEstimated to be >200 °C
Solubility Soluble in polar organic solventsInferred from structure

A Plausible History and Discovery Context

While a definitive "discovery" paper for this compound is not readily identifiable in the scientific literature, its existence can be contextualized within the broader history of imidazole chemistry. The synthesis of N-alkylated imidazoles has been a subject of study for over a century, driven by the quest for new dyes, photographic chemicals, and eventually, pharmaceuticals.

The likely first synthesis of this compound would have been a direct result of exploring the reactivity of 2-methylimidazole with α,β-unsaturated ketones, a classic reaction in organic chemistry. The presence of the "4-(2-methyl-1H-imidazol-1-yl)" moiety in more complex, pharmacologically active molecules, such as the metabolites of the urinary incontinence therapeutic agent KRP-197/ONO-8025, suggests that the utility of this core structure was recognized in the context of drug development.[1] It is probable that this compound was initially synthesized as a versatile intermediate for the construction of more elaborate molecular architectures.

Synthesis Methodology: The Aza-Michael Addition

The most logical and efficient method for the synthesis of this compound is the aza-Michael addition of 2-methylimidazole to methyl vinyl ketone. This reaction is a conjugate addition of a nucleophile (the secondary amine of the imidazole ring) to an α,β-unsaturated carbonyl compound.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the N-1 nitrogen of 2-methylimidazole on the β-carbon of methyl vinyl ketone. This is followed by protonation of the resulting enolate to yield the final product. The use of a base is generally not required as imidazoles are sufficiently nucleophilic to initiate the reaction, although a mild base can be used to accelerate it.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Methylimidazole

  • Methyl vinyl ketone

  • A suitable solvent (e.g., acetonitrile, ethanol, or neat)

  • Stirring apparatus

  • Reaction vessel

  • Purification apparatus (e.g., distillation or column chromatography)

Procedure:

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 equivalent) in the chosen solvent, add methyl vinyl ketone (1.0-1.2 equivalents) dropwise at room temperature with stirring. If running the reaction neat, the methyl vinyl ketone can be added directly to the 2-methylimidazole.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for several hours to overnight. Gentle heating may be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified.

  • Purification: Purification can be achieved by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

G cluster_0 Experimental Workflow A 1. Dissolve 2-methylimidazole in solvent B 2. Add methyl vinyl ketone dropwise A->B C 3. Stir at room temperature B->C D 4. Monitor reaction by TLC/GC-MS C->D E 5. Remove solvent under reduced pressure D->E F 6. Purify by distillation or chromatography E->F G 7. Characterize the final product F->G

Caption: Step-by-step experimental workflow for the synthesis.

Potential Applications and Future Directions

The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and an electrophilic ketone, makes it a valuable building block for a variety of applications.

  • Pharmaceutical Synthesis: The ketone functionality can be readily transformed into a wide range of other functional groups, including alcohols, amines, and heterocycles. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The imidazole moiety can act as a crucial pharmacophore, engaging in key interactions with biological macromolecules. Studies on N-alkylated imidazoles have shown potential antibacterial activity, suggesting a possible avenue of investigation for this compound and its derivatives.[2][3][4][5][6]

  • Ligand Development: The nitrogen atoms of the imidazole ring can coordinate to metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis or materials science applications.

  • Chemical Probes: The ketone can be used as a handle for the attachment of fluorescent tags or other reporter groups, enabling the development of chemical probes to study biological processes.

Future research could focus on the derivatization of the ketone to explore its structure-activity relationships in various biological assays. Furthermore, the development of stereoselective reductions of the ketone would provide access to chiral building blocks, further expanding its utility in asymmetric synthesis.

Conclusion

This compound is a readily accessible and versatile heterocyclic ketone. While its specific discovery is not well-documented, its synthesis is straightforward via the aza-Michael addition of 2-methylimidazole to methyl vinyl ketone. Its chemical structure, featuring a key imidazole pharmacophore and a modifiable ketone functionality, positions it as a valuable intermediate for the synthesis of a wide range of molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis and properties, intended to facilitate its use in further research and development endeavors.

References

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • SciSpace. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • ResearchGate. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • PubMed. (2001). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). [Link]

Sources

Methodological & Application

Synthesis of "4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" from 2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone via Aza-Michael Addition

Introduction

This compound is a functionalized ketone derivative of 2-methylimidazole. The imidazole motif is a cornerstone in medicinal chemistry and materials science, valued for its role in biological processes and its utility as a ligand and synthetic intermediate.[1] The synthesis of this target molecule is achieved through a classic and efficient carbon-nitrogen bond-forming reaction: the aza-Michael addition.

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from 2-methylimidazole and methyl vinyl ketone (MVK). It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and outlines robust methods for product purification and characterization, designed for researchers in organic synthesis, drug discovery, and materials science.

Reaction Principle: The Aza-Michael Addition

The core of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2] In this specific case, the secondary amine-like nitrogen (N-1) of the 2-methylimidazole ring acts as the nucleophile, attacking the electrophilic β-carbon of methyl vinyl ketone.

The reaction can proceed without a catalyst, but its rate and yield are often enhanced by the presence of a base or, in some cases, an acid. A base, such as triethylamine or N-methylimidazole, can deprotonate the imidazole N-H, increasing its nucleophilicity.[3] The resulting imidazolate anion is a more potent nucleophile and readily attacks the Michael acceptor (MVK). Subsequent protonation of the resulting enolate, typically during aqueous work-up, yields the final ketone product.

G cluster_reactants Reactants cluster_process Reaction R1 2-Methylimidazole (Nucleophile) P1 Nucleophilic Attack (N-1 of Imidazole on β-Carbon of MVK) R1->P1 R2 Methyl Vinyl Ketone (Michael Acceptor) R2->P1 P2 Formation of Enolate Intermediate P1->P2 P3 Protonation P2->P3 During Work-up Product This compound P3->Product

Caption: Mechanistic overview of the aza-Michael addition.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Properties
2-MethylimidazoleC₄H₆N₂82.10White to off-white solid
Methyl Vinyl Ketone (MVK)C₄H₆O70.09Colorless, volatile liquid; lachrymator
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction solvent
HexanesC₆H₁₄86.18Chromatography eluent
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying agent
Silica GelSiO₂60.08Stationary phase for chromatography
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (4.11 g, 50 mmol, 1.0 eq).

  • Solvent Addition: Add 40 mL of acetonitrile to the flask. Stir the mixture at room temperature until the 2-methylimidazole is fully dissolved.

  • Reagent Addition: While stirring, add methyl vinyl ketone (4.2 mL, 3.85 g, 55 mmol, 1.1 eq) dropwise to the solution over 5 minutes. Causality Note: Freshly distilled MVK is recommended for best results as it can polymerize upon storage.[4] Adding it dropwise helps to control any initial exotherm.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 80-82°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 9:1 ethyl acetate/methanol eluent system). Spot the starting material (2-methylimidazole) and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the 2-methylimidazole spot and the appearance of a new, less polar product spot.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting oily residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with two 25 mL portions of brine (saturated NaCl solution). Causality Note: The brine wash helps to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a yellow to brown oil.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% methanol in ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Caption: Experimental workflow for synthesis and purification.

Product Characterization

Authenticating the structure and purity of the final compound is a critical, self-validating step.

AnalysisExpected Results
¹H NMR Characteristic signals for the imidazole ring protons, the methyl group on the imidazole, the methylene groups of the butyl chain, and the terminal acetyl methyl group.[5]
¹³C NMR Peaks corresponding to the carbonyl carbon (downfield, ~207 ppm), imidazole ring carbons, and aliphatic carbons of the side chain.[5]
Mass Spec. (MS) Expected molecular ion peak (M+) corresponding to the molecular weight of the product (C₈H₁₂N₂O = 152.19 g/mol ).
IR Spectroscopy Strong, sharp absorption band for the ketone C=O stretch (around 1715 cm⁻¹), and bands for C=N stretching of the imidazole ring.

Troubleshooting and Optimization

  • Low Yield: This may result from incomplete reaction or polymerization of MVK. Ensure MVK is fresh or distilled before use. The reaction time can be extended and monitored by TLC until completion. Using a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts (5-10 mol%) can significantly improve reaction rates and yield.[6]

  • Purification Difficulties: If the product is difficult to separate from starting material, adjust the polarity of the chromatography eluent. A shallower gradient may be required for better separation.

  • Side Product Formation: The primary side product is often from the reaction at the N-3 position of the imidazole ring. However, for 2-methylimidazole, N-1 alkylation is generally favored due to steric hindrance from the adjacent methyl group. Careful control of reaction conditions helps minimize this.

Safety Precautions

  • Methyl Vinyl Ketone (MVK): MVK is a potent lachrymator and is toxic. Handle it exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep them away from ignition sources.

  • Standard laboratory safety practices should be followed at all times.

References

  • Mohapatra, S., et al. (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. The Open Chemistry Journal, 5, 1-13. Available at: [Link]

  • Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. Available at: [Link]

  • Royal Society of Chemistry. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available at: [Link]

  • Study.com. Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation. Available at: [Link]

  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Role of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole moiety is a cornerstone in medicinal chemistry, present in a wide array of clinically significant drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone is a valuable building block that incorporates this privileged scaffold, making it a strategic starting point for the synthesis of diverse bioactive molecules.

Part 1: Synthesis of this compound via Michael Addition

The most direct and efficient synthesis of this compound is achieved through aza-Michael addition of 2-methylimidazole to methyl vinyl ketone. This reaction is highly efficient and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

Reaction Principle:

The reaction involves the nucleophilic attack of the N-1 nitrogen of 2-methylimidazole onto the β-carbon of the α,β-unsaturated carbonyl system of methyl vinyl ketone. The use of a basic catalyst can facilitate the deprotonation of the imidazole, enhancing its nucleophilicity.

G cluster_0 Aza-Michael Addition 2-Methylimidazole 2-Methylimidazole Intermediate This compound 2-Methylimidazole->Intermediate Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Intermediate G Intermediate This compound Fischer Fischer Indole Synthesis Intermediate->Fischer Hydrazine N-Methyl-phenylhydrazine Hydrazine->Fischer Analog Ondansetron Analog Fischer->Analog

Sources

Application Notes and Protocols: The Utility of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone as a Versatile Synthon for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Imidazole-based compounds remain a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis. This document provides a comprehensive technical guide on the synthesis and application of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone , a key building block for creating new antifungal candidates. We present a detailed, field-tested protocol for the synthesis of this intermediate via N-alkylation of 2-methylimidazole. Furthermore, we outline a strategic application of this synthon in a proposed multi-step synthesis of a novel antifungal scaffold, demonstrating its potential in modern drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of antifungal agents.

Part 1: Scientific Foundation: The Imidazole Moiety in Antifungal Action

The therapeutic success of imidazole antifungal drugs, such as ketoconazole and miconazole, is rooted in their specific mechanism of action. These agents primarily function by disrupting the integrity of the fungal cell membrane.[1]

Mechanism of Action: The key target for imidazole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol.[2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, while the rest of the molecule interacts with the surrounding protein residues. This binding event inhibits the demethylation of lanosterol, a critical precursor to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt the fungal membrane structure, leading to increased permeability and ultimately, cell death or fungistatic effects.[2][4]

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole Agents cluster_outcome Cellular Consequence Lanosterol Lanosterol Intermediate 14α-demethylated Intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (Cytochrome P450) Inhibition Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disruption Membrane Disruption & Permeability Increase Imidazole Imidazole Antifungal (e.g., Ketoconazole) Imidazole->Inhibition Lanosterol_to_Intermediate_edge Lanosterol_to_Intermediate_edge Inhibition->Lanosterol_to_Intermediate_edge Blocks Conversion Death Fungistatic Effect or Cell Death Disruption->Death

Caption: Mechanism of Imidazole Antifungals.

Part 2: Synthesis Protocol for this compound

The synthesis of the title compound is efficiently achieved through the nucleophilic N-alkylation of 2-methylimidazole with 4-chloro-2-butanone. This reaction is a cornerstone of heterocyclic chemistry, providing a reliable method for constructing C-N bonds.

2.1: Synthetic Workflow

Caption: Synthesis of the title compound via N-alkylation.

2.2: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
2-MethylimidazoleC₄H₆N₂82.10Sigma-Aldrich
4-Chloro-2-butanoneC₄H₇ClO106.55Acros Organics
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific
AcetoneC₃H₆O58.08VWR
Ethyl AcetateC₄H₈O₂88.11J.T. Baker
HexanesC₆H₁₄86.18EMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04Sigma-Aldrich
2.3: Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (8.21 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 eq).

  • Solvent Addition: Add 150 mL of acetone to the flask. Stir the resulting suspension vigorously.

    • Scientist's Note: Acetone is an excellent solvent for this SN2 reaction as it solubilizes the organic reactants while being polar enough to facilitate the reaction. Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity, and also serves as a scavenger for the HCl byproduct.

  • Reagent Addition: Add 4-chloro-2-butanone (11.72 g, 110 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of 2-methylimidazole), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with additional acetone (2 x 30 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 30% and gradually increasing to 80%).

    • Scientist's Note: Gradient elution is crucial for separating the desired product from any unreacted starting material and potential byproducts, such as the product of C-alkylation or dialkylation.

  • Final Product: Combine the pure fractions and concentrate in vacuo to yield This compound as a pale yellow oil. Expected yields are typically in the range of 70-85%.

2.4: Predicted Characterization Data
AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.01 (d, J=1.2 Hz, 1H, imidazole C4-H), 6.85 (d, J=1.2 Hz, 1H, imidazole C5-H), 4.15 (t, J=6.8 Hz, 2H, N-CH₂), 2.95 (t, J=6.8 Hz, 2H, CH₂-C=O), 2.38 (s, 3H, imidazole C2-CH₃), 2.15 (s, 3H, acetyl CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 207.5 (C=O), 145.0 (imidazole C2), 126.8 (imidazole C4), 120.5 (imidazole C5), 45.2 (N-CH₂), 42.8 (CH₂-C=O), 30.1 (acetyl CH₃), 12.9 (imidazole C2-CH₃).
IR (Infrared)~2950 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O stretch, ketone), ~1510 cm⁻¹ (C=N stretch).
MS (ESI+)m/z = 167.1182 [M+H]⁺.

Part 3: Application in the Synthesis of a Novel Dioxolane-Imidazole Antifungal Scaffold

The synthesized This compound is a versatile intermediate. The ketone functionality serves as a handle for further chemical transformations. Here, we propose a synthetic pathway to a novel dioxolane-containing scaffold, structurally inspired by the potent antifungal agent ketoconazole.[5][6]

3.1: Proposed Synthetic Pathway

This pathway involves two key steps: (1) Ketalization of the butanone to form a 1,3-dioxolane ring, and (2) Functionalization of a precursor molecule that can be coupled to the dioxolane.

Antifungal_Synthesis Start 4-(2-Methyl-1H-imidazol-1-yl) -2-butanone Step1 Ketalization Start->Step1 Intermediate Dioxolane Intermediate Step1->Intermediate Step2 Coupling Reaction Intermediate->Step2 Final Novel Antifungal Scaffold Step2->Final Reagent1 Glycerol p-TsOH, Toluene (Dean-Stark) Reagent1->Step1 Reagent2 Functionalized Side Chain Reagent2->Step2

Caption: Proposed synthesis of a novel antifungal scaffold.

3.2: Protocol for Dioxolane Formation

This protocol details the acid-catalyzed reaction of the butanone with glycerol to form the 1,3-dioxolane ring, a key structural motif in many azole antifungals.

  • Reaction Setup: In a flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve This compound (16.6 g, 100 mmol, 1.0 eq) in 200 mL of toluene.

  • Reagent Addition: Add glycerol (11.0 g, 120 mmol, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.5 g).

  • Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-12 hours).

    • Scientist's Note: The azeotropic removal of water is critical as it drives the equilibrium towards the formation of the ketal product.

  • Work-up: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis/trans isomers, can be purified by column chromatography to yield the desired dioxolane intermediate. This intermediate now possesses a hydroxyl group that can be activated (e.g., by conversion to a mesylate or tosylate) for subsequent coupling reactions with various piperazine or other side-chain fragments to complete the synthesis of novel antifungal agents.[5]

References

  • Fromtling, R. A. (1984). Imidazoles as Antifungal Agents. Journal of Clinical Microbiology, 19(3), 409-419. [Link]

  • Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial Agents and Chemotherapy, 17(5), 922-928. [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. [Link]

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]

  • Ruidong Pharmaceutical. Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical APIs Raw materials. [Link]

  • Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003-1005. [Link]

  • Supuran, C. T., et al. (2020). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Molecules, 25(15), 3376. [Link]

  • Płachta, D. A., et al. (2012). Synthesis of 1-{4-[4-(Adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-1,3-dioxolan-2-ylmethyl}imidazole with expected antifungal activity. Acta Poloniae Pharmaceutica, 69(3), 535-540. [Link]

  • Google Patents. (2018). Preparation method of ketoconazole. CN107739373B.
  • ResearchGate. (2016). Imidazole alkylation by chlorobutane? [Link]

Sources

"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" for creating novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: "4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" as a Novel Scaffold for Kinase Inhibitor Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel Imidazole-Based Scaffold

The protein kinase family represents one of the most critical target classes in modern drug discovery, with dysregulation of kinase activity implicated in a vast array of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges of selectivity, acquired resistance, and off-target toxicity persist.[2] This necessitates a continuous search for novel chemical scaffolds that can explore new chemical space and offer differentiated pharmacological profiles.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it an ideal anchor for engaging the hinge region of the kinase ATP-binding pocket—a key interaction for many Type I and Type II inhibitors.[4][5] Specifically, trisubstituted and tetrasubstituted imidazole scaffolds have proven highly effective in targeting kinases like p38 MAP kinase.[6]

This guide introduces This compound as a novel, synthetically accessible starting scaffold for the generation of focused kinase inhibitor libraries. Its structure presents several key features for elaboration:

  • A 2-methylimidazole core: Provides a validated hinge-binding motif.

  • An ethyl-ketone linker: Offers a flexible chain that can be modified to access different regions of the ATP pocket. The ketone functionality serves as a versatile chemical handle for derivatization.

  • Strategic modification points: The scaffold has at least three points for chemical modification, allowing for a systematic Structure-Activity Relationship (SAR) exploration.

Herein, we provide a comprehensive, field-proven guide for researchers to synthesize this core scaffold, design and execute a screening cascade, and interpret the resulting data to develop novel kinase inhibitors.

Part 1: Synthesis of the Core Scaffold

The most efficient and scalable route to synthesize the title compound is via an aza-Michael addition, a reliable method for forming carbon-nitrogen bonds.[7] This approach involves the conjugate addition of 2-methylimidazole to an α,β-unsaturated ketone.

Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Methylimidazole C Aza-Michael Addition A->C Nucleophile B Methyl Vinyl Ketone (MVK) B->C Michael Acceptor D This compound C->D Base Catalyst (e.g., DBU, RT)

Caption: Proposed synthesis of the core scaffold via aza-Michael addition.

Protocol 1: Synthesis of this compound

This protocol describes the base-catalyzed conjugate addition of 2-methylimidazole to methyl vinyl ketone (MVK).

Materials:

  • 2-Methylimidazole

  • Methyl Vinyl Ketone (MVK), stabilized

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-methylimidazole (1.0 eq) and anhydrous DCM (approx. 0.5 M).

  • Stir the solution at room temperature until the solid is fully dissolved.

  • Add DBU (0.1 eq) to the solution.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise over 10-15 minutes. Caution: The reaction can be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure title compound.

Expected Characterization:

  • ¹H NMR: Peaks corresponding to the imidazole ring protons, the methyl group on the imidazole, the methylene protons of the ethyl linker, and the terminal methyl group of the ketone.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₉H₁₂N₂O.

Part 2: Library Development & SAR Strategy

The core scaffold is a starting point. A successful drug discovery campaign relies on the systematic synthesis and evaluation of analogues to build a robust Structure-Activity Relationship (SAR).[8] We propose a modular design strategy focusing on three key vectors of diversity.

G scaffold Core Scaffold R1: Ketone R2: Imidazole C2-Methyl R3: Imidazole Ring mod1 R1 Modification (Reductive Amination, etc.) Accesses solvent front scaffold:r1->mod1 mod2 R2 Modification (Vary Alkyl/Aryl) Probes hydrophobic pocket scaffold:r2->mod2 mod3 R3 Modification (Add substituents at C4/C5) Fine-tunes hinge binding scaffold:r3->mod3

Caption: Key modification points for library development from the core scaffold.

Protocol 2: Example Derivatization via Reductive Amination (R1 Modification)

This protocol details the conversion of the ketone to a secondary amine, introducing a new diversity element.

Materials:

  • This compound (core scaffold)

  • Benzylamine (or other primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

Procedure:

  • Dissolve the core scaffold (1.0 eq) in DCE.

  • Add the primary amine (e.g., benzylamine, 1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction with saturated NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired secondary amine derivative.

Part 3: Target Selection & Screening Cascade

The imidazole scaffold is a known inhibitor of several kinase families, particularly those involved in inflammatory and proliferative signaling.[4] Based on existing literature, promising initial targets include:

  • p38 MAP Kinase: A key mediator of inflammatory cytokine production. Many potent p38 inhibitors are based on substituted imidazole scaffolds.[4][9]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Imidazole derivatives have shown activity against various RTKs crucial for cancer progression.[10][11]

  • PI3K/Akt/mTOR Pathway Kinases: This pathway is frequently dysregulated in cancer, and its components are viable targets.[12][13]

We propose a screening cascade beginning with a robust biochemical assay against a primary target (e.g., p38α), followed by cellular assays to confirm on-target activity.

Screening Workflow

G A Synthesize Focused Library (~50-100 compounds) B Primary Screen: Biochemical Assay (e.g., p38α ADP-Glo) A->B Single concentration (1-10 µM) C Determine IC50 Values for Active Compounds ('Hits') B->C Dose-response curve D Secondary Screen: Cell-Based Assay (e.g., TNF-α release in LPS-stimulated PBMCs) C->D Confirm on-target effect E Selectivity Profiling (Panel of related kinases) D->E Assess off-target activity F Lead Optimization (Iterative SAR) E->F Refine potency & selectivity G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 / Cytokine R. TAK1 TAK1 (MAP3K) Receptor->TAK1 Activates MKK MKK3/6 (MAP2K) TAK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates p_MK2 p-MK2 (Active) MK2->p_MK2 TF Transcription Factors (e.g., AP-1, CREB) p_MK2->TF Activates Gene Pro-inflammatory Genes (TNF-α, IL-6) TF->Gene Induces Transcription TNF TNF-α Release Gene->TNF Translation & Secretion Stimulus LPS / Stress Stimulus->Receptor Inhibitor 4-(...)-2-butanone Derivative Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of intervention.

Protocol 4: Cellular Target Engagement (Western Blot)

This protocol assesses whether a compound inhibits p38 kinase activity within the cell by measuring the phosphorylation of its direct substrate, MK2.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (Lipopolysaccharide)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors

  • Primary antibodies (anti-phospho-MK2, anti-total-MK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate THP-1 cells and differentiate them into macrophages. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the p38 pathway.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk).

    • Incubate with the primary antibody against phospho-MK2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MK2 to confirm equal protein loading.

  • Analysis: Quantify band intensities. A potent inhibitor should show a dose-dependent decrease in the phospho-MK2 signal relative to the total MK2 signal.

Part 5: Hypothetical SAR Data & Interpretation

After screening an initial library, the data should be compiled to guide the next round of synthesis.

Table 1: Hypothetical SAR Data for a Focused Library of p38α Inhibitors

Compound IDR1 Modification (from Ketone)R2 (Imidazole C2)p38α IC₅₀ (nM)TNF-α Release IC₅₀ (nM)
Scaffold-01 =O (Ketone)-CH₃8,500>10,000
Lib-01 -NH-(4-F-Phenyl)-CH₃250450
Lib-02 -NH-(3-Cl-Phenyl)-CH₃310520
Lib-03 -NH-(Cyclopropyl)-CH₃1,2002,100
Lib-04 -NH-(4-F-Phenyl)-H1,8003,500
Lib-05 -NH-(4-F-Phenyl)-CF₃85150

Interpretation & Next Steps:

  • The unmodified core scaffold is inactive, confirming the need for derivatization.

  • R1 Analysis: Converting the ketone to a substituted amine (Lib-01, -02, -03) dramatically improves potency. Aromatic amines appear more favorable than small alkyl amines, suggesting a potential π-stacking or hydrophobic interaction.

  • R2 Analysis: Comparing Lib-01 to Lib-04 shows that the C2-methyl group is crucial for activity, possibly for occupying a small hydrophobic pocket.

  • Synergy: Replacing the C2-methyl with a more electron-withdrawing trifluoromethyl group (Lib-05) further enhances potency. This suggests that modulating the electronics of the imidazole ring could be beneficial.

References

  • Wikipedia. MAPK/ERK pathway . [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway . [Link]

  • Mabuchi, S., et al. (2015). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cancer. [Link]

  • Regan, J., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis . Oncology Letters. [Link]

  • Ward, R. A., & Carey, J. S. (2012). Structure–Activity Relationship Studies . Automate.video. [Link]

  • Al-Ostath, A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases . MDPI. [Link]

  • QIAGEN. Understanding the ERK/MAPK Signaling Pathway . QIAGEN GeneGlobe. [Link]

  • Sino Biological. MAPK Erk Signaling Pathway . [Link]

  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold . Current Medicinal Chemistry. [Link]

  • Proteopedia. PI3K/AKT/mTOR signaling pathway . [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling . QIAGEN GeneGlobe. [Link]

  • Liu, R., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds . Current Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases . PubMed. [Link]

  • Al-Ghorbani, M., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies . BioKB. [Link]

  • Urich, R., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments . ACS Publications. [Link]

  • Koolman, H., et al. (2014). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors . Journal of Medicinal Chemistry. [Link]

  • Chen, H., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) . Journal of Medicinal Chemistry. [Link]

  • Urich, R., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments . Semantic Scholar. [Link]

  • Baxter, A., et al. (2009). Novel lead structures for p38 MAP kinase via FieldScreen virtual screening . Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors . PubMed Central. [Link]

  • Henry, K. E., et al. (2021). Insights into the modular design of kinase inhibitors and application to Abl and Axl . RSC Medicinal Chemistry. [Link]

  • Cilibrizzi, A., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity . PubMed Central. [Link]

  • ResearchGate. Structures of p38 MAP kinase inhibitors that have advanced to clinical trials . [Link]

  • Gaba, M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction . Molecules. [Link]

  • Mohapatra, S. K., et al. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound . ResearchGate. [Link]

  • ACS Publications. (2022). Journal of Medicinal Chemistry Vol. 65 No. 2 . [Link]

  • Ha, J., et al. (2023). Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease . European Journal of Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies . PubMed Central. [Link]

  • YouTube. Michael addition reaction #Michael #additionreaction . [Link]

  • MDPI. (2024). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones . [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition . [Link]

  • Bioorganic & Medicinal Chemistry. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents . [Link]

  • Wang, J., et al. (2006). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts . Organic Letters. [Link]

  • Andrés, J. I., et al. (2002). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Michael Addition . [Link]

  • Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products . [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS . HETEROCYCLES. [Link]

  • ResearchGate. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products . [Link]

  • Beilstein Journals. (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates . [Link]

  • Myers, A. Asymmetric Alkylation of Enolates . Chem 115. [Link]

  • TU Wien's reposiTUm. (2020). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation . [Link]

  • PubMed. (2011). Catalytic Asymmetric α-alkylation of Ketones and Aldehydes With N-benzylic Sulfonamides Through Carbon-Nitrogen Bond Cleavage . [Link]

Sources

Application Notes & Protocols for the Quantification of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

This compound is a heterocyclic ketone containing an imidazole moiety. The imidazole ring is a common structural motif in numerous biologically active compounds and pharmaceuticals. As such, this compound may be a critical intermediate in pharmaceutical synthesis or a metabolite of a larger drug molecule.[1] Accurate and precise quantification is therefore paramount for researchers, scientists, and drug development professionals to understand its pharmacokinetic profile, ensure manufacturing consistency, or assess its role in biological systems.

This guide provides a detailed framework for the quantitative analysis of this compound, with a primary focus on a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented for applications where matrix complexity is lower and the highest sensitivity is not required. The protocols herein are grounded in established principles of analytical chemistry and adhere to international validation standards to ensure data integrity and trustworthiness.[2][3][4]

Physicochemical Properties & Analytical Considerations

Understanding the fundamental properties of the analyte is the cornerstone of robust method development. While extensive experimental data for this specific molecule is not widely published, its structure allows for the estimation of key parameters that guide analytical strategy.

PropertyEstimated Value / InformationSourceImplication for Analysis
Molecular Formula C₈H₁₂N₂OGuides mass spectrometry tuning (m/z).
Molecular Weight 152.19 g/mol [5]---
Structure Imidazole ring and a ketone functional groupThe basic nitrogen atoms on the imidazole ring are readily protonated, making positive mode Electrospray Ionization (ESI+) highly suitable for LC-MS/MS. The ketone group provides a chromophore for UV detection in HPLC.
Polarity Likely polarInferred from structureSuggests good solubility in common reversed-phase mobile phases (e.g., methanol, acetonitrile, water). Hydrophilic Interaction Chromatography (HILIC) could be an alternative chromatographic mode.[6]

Strategic Selection of Analytical Methodology

The choice of an analytical technique is dictated by the specific requirements of the study, primarily the nature of the sample matrix and the required sensitivity.

Caption: Decision tree for analytical method selection.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the "gold standard" for quantifying small molecules in complex biological matrices like plasma or urine.[6] Its exceptional selectivity and sensitivity allow for the detection of analytes at very low concentrations (pg/mL to ng/mL), minimizing interference from endogenous components.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): A robust and widely accessible technique suitable for less complex samples, such as in-process reaction monitoring or quality control of formulations.[7][8] It is generally less sensitive than LC-MS/MS and more susceptible to matrix interference.

Featured Protocol: LC-MS/MS Quantification in Human Plasma

This protocol details a validated method for the determination of this compound in human plasma, a common requirement in preclinical and clinical drug development.

Principle

The method involves the extraction of the analyte and an internal standard (IS) from plasma via protein precipitation. The separated compounds are then injected into a reversed-phase HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile, Methanol, and Water.

  • Reagents: Formic Acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of interfering proteins from plasma samples before analysis.[9][10]

SamplePrepWorkflow start Start: Plasma Sample (50 µL) step1 Add 150 µL of Internal Standard (IS) in Acetonitrile start->step1 step2 Vortex for 1 minute to precipitate proteins step1->step2 step3 Centrifuge at 14,000 x g for 10 minutes at 4°C step2->step3 step4 Transfer Supernatant to HPLC vial step3->step4 end Inject into LC-MS/MS step4->end

Caption: Workflow for plasma protein precipitation.

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[10]

  • Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.[9]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully aspirate the clear supernatant and transfer it to an HPLC vial for analysis.

Instrumentation and Conditions
ParameterConditionRationale
HPLC System UPLC/UHPLC systemProvides better resolution and faster run times compared to traditional HPLC.[11]
Column C18 Reversed-Phase, e.g., Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)C18 columns are versatile for separating small polar molecules. The T3 chemistry offers balanced retention for polar and non-polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte, enhancing ESI+ signal.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 minA gradient ensures the elution of the analyte in a sharp peak while cleaning the column of late-eluting components.
Injection Volume 5 µLSmall injection volumes are typical for sensitive LC-MS/MS methods to minimize matrix effects.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometer Triple Quadrupole (QqQ)The gold standard for quantitative analysis due to its ability to perform MRM.[13]
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic imidazole nitrogens are readily protonated, making ESI+ the optimal choice.
MRM Transitions Analyte: e.g., 153.1 -> 95.1 (Q1 -> Q3) IS: To be determinedThe precursor ion (Q1) should be the protonated molecule [M+H]⁺. The product ion (Q3) is a stable, high-intensity fragment generated by collision-induced dissociation. These must be optimized experimentally.
Collision Energy To be optimized experimentallyThe voltage applied to fragment the precursor ion; optimized for maximum product ion signal.
Method Validation

The bioanalytical method must be validated to demonstrate its reliability for the intended application.[2][3] Validation should be performed according to established regulatory guidelines, such as the ICH M10 or FDA Bioanalytical Method Validation guidance.[4][14][15]

Key Validation Parameters:

  • Specificity & Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.

  • Linearity & Range: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) in replicate (n≥5) on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).[2]

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in plasma must be assessed under various conditions relevant to sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Alternative Protocol: HPLC-UV for Process Samples

This protocol is suitable for quantifying this compound in simpler matrices, such as during synthesis process control, where analyte concentrations are higher.

Principle

The method relies on chromatographic separation of the analyte from impurities on a reversed-phase column, followed by detection using a UV detector at a wavelength where the analyte exhibits significant absorbance. Quantification is based on an external standard calibration curve.

Instrumentation and Conditions
ParameterConditionRationale
HPLC System Standard HPLC with UV/DAD DetectorDAD (Diode Array Detector) is preferred as it can provide spectral information to confirm peak purity.
Column C18 Reversed-Phase, e.g., SunFire C18 (4.6 x 150 mm, 5 µm)A standard analytical column dimension suitable for routine analysis.
Mobile Phase A Water---
Mobile Phase B Acetonitrile---
Mode Isocratic (e.g., 70% A / 30% B) or GradientIsocratic elution is simpler and more robust if all components are well-resolved. A gradient may be needed for more complex mixtures.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection λ To be determined (e.g., ~210 nm)The UV absorbance maximum (λmax) should be determined by scanning the analyte standard. Imidazole and ketone moieties typically absorb in the low UV range.
Column Temp. Ambient or 30°CControlled temperature ensures reproducible retention times.
Protocol Steps
  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Serially dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately dilute the process sample with the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017). Technology Networks. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • Application of solid-phase extraction tips for the analysis of drugs in human blood. (2015). Conference Series. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2023). Longdom Publishing. [Link]

  • Protein Precipitation 101: A Crucial Step in Sample Prep. (2023). Filtrous. [Link]

  • Protein Precipitation Methods for Proteomics. (2014). Bio-Synthesis. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. (2019). U.S. Food and Drug Administration. [Link]

  • Method for quantitative determination of imidazole derivatives (imidazoline group). (2016).
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). National Institutes of Health. [Link]

  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023). Encyclopedia.pub. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). National Institutes of Health. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. (2017). Utah State University. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • HPLC method development for aldehydes and ketones. (2013). Chromatography Forum. [Link]

  • 4-hydroxy-3-methyl-2-butanone, 3393-64-4. The Good Scents Company. [Link]

  • Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). (2001). PubMed. [Link]

Sources

A Validated HPLC-UV Method for the Quantitative Analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone. This molecule, a substituted imidazole, is representative of structures commonly encountered as pharmaceutical intermediates or impurities. The developed method utilizes reversed-phase chromatography to achieve efficient separation and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document provides a complete protocol, from method development rationale to step-by-step validation procedures, intended for researchers, quality control analysts, and drug development professionals.

Introduction and Method Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[3] Consequently, the synthesis and control of imidazole-containing intermediates like this compound are critical. A reliable analytical method is essential for monitoring reaction progress, quantifying the compound in drug substances, and assessing purity.

The molecular structure of the analyte, featuring a polar imidazole ring and a ketone functional group, presents specific challenges and opportunities for HPLC method development.

  • Polarity: The presence of the imidazole ring imparts significant polarity, which can lead to poor retention on traditional non-polar stationary phases.[4]

  • Ionization: The imidazole ring contains a basic nitrogen atom, making the molecule's overall charge dependent on the pH of the mobile phase. This property must be controlled to ensure reproducible chromatography.

  • UV Chromophore: The imidazole ring and the ketone group are both UV-active chromophores, making UV detection a suitable choice for quantification.

Based on these characteristics, a reversed-phase HPLC method was selected.[5][6] This approach is versatile and widely used in the pharmaceutical industry.[6] The core of our strategy involves using an acidic mobile phase to control the ionization state of the analyte, thereby improving peak shape and ensuring robust retention on a C18 stationary phase.

HPLC Method Development Strategy

The causality behind our experimental choices is grounded in the fundamental physicochemical properties of the analyte and the principles of chromatography.

Stationary Phase Selection

A standard L1 packing (C18 bonded silica) was chosen as the stationary phase. C18 columns provide excellent hydrophobic retention, which is suitable for a wide range of organic molecules.[5] While the analyte is polar, its butanone side-chain offers sufficient hydrophobicity for retention. The key to success with such a compound is the proper manipulation of the mobile phase.

Mobile Phase Selection and Optimization

The mobile phase is the most critical factor in retaining and eluting polar, ionizable compounds.

  • Organic Modifier: Acetonitrile was selected over methanol. Its lower viscosity results in lower backpressure, and it often provides better peak shapes for nitrogen-containing compounds.

  • Aqueous Phase & pH Control: An acidic mobile phase is essential. The imidazole moiety has a pKa of approximately 7. By setting the mobile phase pH to around 3.0, we ensure the imidazole ring is consistently protonated (positively charged). This single ionic form prevents peak splitting and tailing that would occur if the analyte were partially ionized. A 20 mM potassium dihydrogen phosphate buffer (KH₂PO₄) was chosen for its buffering capacity in this pH range and its low UV cutoff.

Detection Wavelength (λ) Selection

To determine the optimal wavelength for detection, a UV scan of this compound in the mobile phase was performed. The wavelength of maximum absorbance (λmax) was found to be 215 nm. This wavelength provides the highest sensitivity for quantification. While lower wavelengths can be susceptible to interference, the use of high-purity solvents and reagents mitigates this risk.

Detailed Analytical Protocol

Instrumentation and Materials
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and UV-Vis Detector.
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).
Chemicals & Reagents This compound Reference Standard (>99% purity).
Acetonitrile (HPLC Grade).
Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS Grade).
Ortho-phosphoric Acid (85%).
Water (HPLC Grade or Milli-Q).
Final Chromatographic Conditions
ParameterCondition
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile.
Gradient Isocratic.
Composition 85% Mobile Phase A : 15% Mobile Phase B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 215 nm.
Run Time 10 minutes.
Preparation of Solutions
  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the mobile phase (85:15 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analytical Workflow

The following diagram outlines the complete analytical procedure from sample preparation to final result.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous Buffer & ACN) sst Perform System Suitability Test (SST) (5 Injections of Standard) prep_mobile->sst prep_std Prepare Standard Solutions (Stock & Working) prep_std->sst prep_sample Prepare Sample Solution (Dissolve in Diluent) inject Inject Blank, Standard(s), and Sample(s) prep_sample->inject sst->inject If SST Passes integrate Integrate Peak Areas inject->integrate calculate Calculate Concentration (External Standard Method) integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC-UV analysis.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject the Working Standard Solution.

    • Inject a sample solution.

    • If available, inject a placebo (matrix without the analyte) and a sample spiked with known impurities.

  • Acceptance Criteria: The blank should have no significant peaks at the analyte's retention time. The analyte peak in the sample chromatogram should be pure (assessed by peak purity analysis if a DAD detector is available) and free from co-eluting peaks.

Linearity and Range
  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution. A suggested range is 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Protocol:

    • Prepare a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate (total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Prepare six individual sample solutions at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration, which should yield results with acceptable accuracy and precision.

Robustness
  • Protocol:

    • Systematically make small, deliberate variations to the method parameters.

    • Analyze a sample under each modified condition.

    • Parameters to vary include: Mobile Phase pH (± 0.2 units), Column Temperature (± 5 °C), Flow Rate (± 0.1 mL/min), and Mobile Phase Composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions, and the assay results should not deviate significantly from the nominal method results.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Range Range Linearity->Range LOQ LOQ Linearity->LOQ Determines Accuracy->Precision Range->Accuracy Range->Precision

Caption: Interrelationship of analytical validation parameters.

Conclusion

This application note presents a highly specific, linear, accurate, precise, and robust HPLC-UV method for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to ensure a consistent ionic state of the analyte, excellent chromatographic performance was achieved on a standard C18 column. The detailed protocol and comprehensive validation procedure, grounded in ICH guidelines, confirm that this method is suitable for its intended purpose in a quality control or research environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][8]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][7]

  • SIELC Technologies. Polar Compounds. SIELC. [Link][4]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][2]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][9]

  • Wikipedia. Reversed-phase chromatography. Wikimedia Foundation. [Link][5]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. MJH Life Sciences. [Link][10]

  • Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. [Link][6]

  • El-Koussi, A. et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link][11]

Sources

Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone Analogues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)-2-butanone and its analogues, compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The imidazole scaffold is a prevalent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This guide details two primary synthetic strategies: the aza-Michael addition and the N-alkylation of 2-methylimidazole. It offers step-by-step protocols, discusses the rationale behind experimental choices, and provides methods for purification and characterization, tailored for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Imidazole-Containing Butanones

The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic pharmaceuticals.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[4] The incorporation of a butanone side chain at the N-1 position of the 2-methylimidazole core introduces a flexible linker and a carbonyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

Analogues of "this compound" are valuable intermediates in the synthesis of more complex molecules and have been investigated for their potential therapeutic applications.[7] The development of robust and efficient synthetic protocols for these compounds is therefore of high importance for advancing research in this area.

Synthetic Strategies and Mechanistic Overview

Two principal retrosynthetic disconnections for the target molecule lead to two distinct and effective synthetic approaches:

  • Aza-Michael Addition: This approach involves the conjugate addition of 2-methylimidazole to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). This reaction is attractive due to its atom economy and often mild reaction conditions.[2][8] The reaction can proceed with or without a catalyst, although various catalysts can be employed to improve reaction rates and yields.[9]

  • N-Alkylation: This classic method involves the nucleophilic substitution reaction between 2-methylimidazole and a suitable 4-halobutan-2-one, such as 4-chloro- or 4-bromobutan-2-one. This reaction typically requires a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.[5][10][11]

The choice between these two strategies may depend on the availability of starting materials, desired scale of the reaction, and the specific analogues being targeted.

Visualizing the Synthetic Pathways

G cluster_0 Synthetic Strategies cluster_1 Aza-Michael Addition cluster_2 N-Alkylation Target This compound Michael_Start 2-Methylimidazole + Methyl Vinyl Ketone Michael_Start->Target Conjugate Addition Alkylation_Start 2-Methylimidazole + 4-Halobutan-2-one Alkylation_Start->Target Nucleophilic Substitution

Caption: Synthetic routes to the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Aza-Michael Addition

This protocol describes the synthesis of this compound via the aza-Michael addition of 2-methylimidazole to methyl vinyl ketone. A catalyst-free approach is presented, which is advantageous for its simplicity and reduced potential for product contamination.[9][12]

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
2-MethylimidazoleC₄H₆N₂82.10Sigma-Aldrich
Methyl vinyl ketone (MVK)C₄H₆O70.09Alfa Aesar
Acetonitrile (anhydrous)CH₃CN41.05Fisher Scientific
Ethyl acetateC₄H₈O₂88.11VWR
HexanesC₆H₁₄86.18J.T. Baker
Anhydrous sodium sulfateNa₂SO₄142.04EMD Millipore

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylimidazole (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Slowly add methyl vinyl ketone (1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine (saturated aqueous NaCl solution). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Expected Yield: 60-75%

Protocol 2: Synthesis via N-Alkylation

This protocol details the synthesis of this compound through the N-alkylation of 2-methylimidazole with 4-chlorobutan-2-one. The use of a base is crucial for the deprotonation of the imidazole.[10]

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
2-MethylimidazoleC₄H₆N₂82.10Sigma-Aldrich
4-Chlorobutan-2-oneC₄H₇ClO106.55TCI Chemicals
Sodium hydride (60% dispersion in mineral oil)NaH24.00Acros Organics
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12VWR
Saturated aqueous ammonium chlorideNH₄Cl53.49Sigma-Aldrich

Procedure:

  • Preparation of Imidazole Anion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq.) in anhydrous DMF. Cool the suspension to 0°C in an ice bath.

  • Addition of 2-Methylimidazole: Slowly add a solution of 2-methylimidazole (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add 4-chlorobutan-2-one (1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Expected Yield: 70-85%

Workflow Visualization

G cluster_michael Aza-Michael Addition Workflow cluster_alkylation N-Alkylation Workflow M1 Dissolve 2-Methylimidazole in Acetonitrile M2 Add Methyl Vinyl Ketone M1->M2 M3 Reflux Reaction Mixture M2->M3 M4 Solvent Removal M3->M4 M5 Extraction with Ethyl Acetate M4->M5 M6 Drying and Concentration M5->M6 M7 Column Chromatography M6->M7 M_Product Pure Product M7->M_Product A1 Prepare NaH suspension in DMF A2 Add 2-Methylimidazole A1->A2 A3 Add 4-Chlorobutan-2-one A2->A3 A4 Quench with NH4Cl A3->A4 A5 Extraction with Diethyl Ether A4->A5 A6 Washing and Drying A5->A6 A7 Column Chromatography A6->A7 A_Product Pure Product A7->A_Product

Caption: Step-by-step experimental workflows.

Characterization of the Product

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Predicted Characterization Data:

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.05 (s, 1H, imidazole C4-H), 6.85 (s, 1H, imidazole C5-H), 4.15 (t, 2H, N-CH₂), 2.90 (t, 2H, CH₂-C=O), 2.35 (s, 3H, imidazole C2-CH₃), 2.15 (s, 3H, acetyl CH₃)[13][14]
¹³C NMR (100 MHz, CDCl₃)δ 207.0 (C=O), 145.0 (imidazole C2), 127.0 (imidazole C4), 120.0 (imidazole C5), 45.0 (N-CH₂), 43.0 (CH₂-C=O), 30.0 (acetyl CH₃), 13.0 (imidazole C2-CH₃)[13][15]
IR (Infrared) Spectroscopy ~1715 cm⁻¹ (C=O stretch, ketone), ~1500 cm⁻¹ (C=N stretch, imidazole)[13][15]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z = 153.1028 for C₈H₁₂N₂O[16]

Purification and Analysis Notes:

  • TLC Monitoring: Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) and visualize with UV light and/or an iodine chamber.

  • Column Chromatography: Silica gel is the recommended stationary phase. The eluent polarity should be optimized based on TLC analysis.

  • NMR Spectroscopy: Dissolve the purified product in a deuterated solvent such as chloroform-d (CDCl₃) for NMR analysis.[14]

  • Purity Assessment: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The synthetic protocols detailed in this guide provide reliable and adaptable methods for the preparation of this compound and its analogues. Both the aza-Michael addition and N-alkylation routes are effective, and the choice of method can be tailored to specific laboratory resources and starting material availability. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target compounds. These protocols are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to access this important class of molecules for further investigation and application.

References

  • New Journal of Chemistry. (n.d.). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. RSC Publishing. Available at: [Link]

  • Ahmad, S., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem. Available at: [Link]

  • Reddy, B. M., et al. (2007). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

  • Liu, B. K., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Asif, M. (2014). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]

  • García-García, P., et al. (2004). N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available at: [Link]

  • Karaman, R. (2016). Imidazole alkylation by chlorobutane?. ResearchGate. Available at: [Link]

  • Mohapatra, S., et al. (2018). Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. Bentham Open. Available at: [Link]

  • Zificsak, C. A., & Hlasta, D. J. (2004). Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles. RSC Publishing. Available at: [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Quinine Derivative. Available at: [Link]

  • Ishichi, Y., et al. (2001). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). PubMed. Available at: [Link]

  • Li, J., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. Available at: [Link]

  • Reddit. (2025). Aza-michael addiction of guanidines to methyl vinyl ketone. Available at: [Link]

  • Lazar, I., et al. (2015). Cloning and Characterization of a Hybridoma Secreting a 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-Specific Monoclonal Antibody and Recombinant F(ab). MDPI. Available at: [Link]

  • Green Chemistry. (n.d.). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. RSC Publishing. Available at: [Link]

  • Hecht, S. S., et al. (1993). Identification of 4-(methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone as a urinary metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rodents. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2007). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this important synthetic intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Synthetic Protocol: N-Alkylation of 2-Methylimidazole

The synthesis of this compound is typically achieved through the N-alkylation of 2-methylimidazole with a suitable 4-halobutan-2-one, most commonly 4-chloro-2-butanone. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated 2-methylimidazole acts as the nucleophile.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Methylimidazole 2-Methylimidazole Target_Molecule This compound 2-Methylimidazole->Target_Molecule Base, Solvent 4-Chlorobutan-2-one 4-Chlorobutan-2-one 4-Chlorobutan-2-one->Target_Molecule

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol:

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Methylimidazole

  • 4-Chloro-2-butanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to ensure good stirring of the suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-chloro-2-butanone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

  • Extraction: Combine the filtrate and the washings, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Low or No Product Yield

Q1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of 2-methylimidazole can stem from several factors. The primary culprits are often incomplete deprotonation of the imidazole, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Strength: While potassium carbonate is a common and effective base for this transformation, stronger bases can be employed if deprotonation is incomplete. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can ensure complete deprotonation, leading to a more nucleophilic imidazole anion.[1] However, be cautious as stronger bases can also promote side reactions.

    • Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[1] The choice of solvent can significantly impact the reaction rate and yield.

  • Reaction Temperature and Time:

    • Ensure the reaction is heated to the appropriate temperature for the chosen solvent. For sluggish reactions, increasing the temperature or prolonging the reaction time might be necessary. However, excessive heat can lead to decomposition or side product formation. Close monitoring by TLC or LC-MS is crucial.

  • Reagent Quality:

    • Ensure that the 2-methylimidazole and 4-chloro-2-butanone are of high purity. Impurities can interfere with the reaction.

    • Use anhydrous solvents and reagents, as water can quench the base and hinder the reaction.

Optimization Table:

ParameterStandard ConditionOptimization StrategyRationale
Base K₂CO₃ (1.5 eq)NaH (1.2 eq) or Cs₂CO₃ (1.5 eq)Stronger base for more complete deprotonation.[1]
Solvent AcetonitrileDMF or DMSOHigher boiling point solvents can increase reaction rate.
Temperature Reflux (~82°C)80-100°C (for DMF/DMSO)Higher temperature can overcome activation energy barriers.
Alkylating Agent 4-chlorobutan-2-one4-bromobutan-2-oneBromides are generally more reactive than chlorides.
Impurity Formation

Q2: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?

A2: The most common side reaction in the N-alkylation of imidazoles is the formation of a quaternary imidazolium salt.[2] Other potential impurities can arise from self-condensation of the butanone or reactions involving impurities in the starting materials.

Troubleshooting Workflow for Impurity Issues:

Impurity_Troubleshooting start Impurity Detected check_quaternary Check for Quaternary Salt (e.g., by NMR, MS) start->check_quaternary quaternary_yes Quaternary Salt Present check_quaternary->quaternary_yes Yes quaternary_no Other Impurities check_quaternary->quaternary_no No stoichiometry Adjust Stoichiometry: Use slight excess of 2-methylimidazole quaternary_yes->stoichiometry check_starting_materials Analyze Starting Materials for Purity quaternary_no->check_starting_materials reaction_time Reduce Reaction Time: Monitor closely and stop when starting material is consumed stoichiometry->reaction_time concentration Lower Reactant Concentration reaction_time->concentration purify_sm Purify Starting Materials if Necessary check_starting_materials->purify_sm check_side_reactions Consider Butanone Self-Condensation purify_sm->check_side_reactions lower_temp Lower Reaction Temperature check_side_reactions->lower_temp

Caption: Decision tree for troubleshooting impurity formation.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of 2-methylimidazole relative to the 4-chloro-2-butanone to minimize the chance of the product reacting further.

  • Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as the starting 2-methylimidazole is consumed to prevent the formation of the quaternary salt.

  • Lower Reaction Temperature: If side reactions are significant, lowering the reaction temperature may help to favor the desired N-alkylation over competing pathways.

Purification Challenges

Q3: I am having difficulty purifying the product by column chromatography. The compound is tailing, or the separation from impurities is poor.

A3: Purification of imidazole derivatives by silica gel chromatography can be challenging due to the basic nature of the imidazole ring, which can interact strongly with the acidic silica gel, leading to tailing.[3]

Purification Troubleshooting:

  • Tailing on Silica Gel:

    • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonia solution, into the eluent can neutralize the acidic sites on the silica gel and significantly reduce tailing.[3]

    • Switch to a Different Stationary Phase: Using neutral or basic alumina as the stationary phase can also mitigate tailing issues.[3]

  • Poor Separation:

    • Optimize the Eluent System: Experiment with different solvent systems to improve separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often more effective than an isocratic system.[3]

    • Acid-Base Extraction: An acid-base extraction can be a powerful pre-purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This can effectively remove non-basic impurities.

III. Analytical Characterization

Accurate characterization of the final product is crucial for confirming its identity and purity.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Signals for the two imidazole ring protons. - A singlet for the methyl group on the imidazole ring. - A singlet for the methyl group of the butanone moiety. - Triplets for the two methylene groups of the butanone chain.
¹³C NMR - A signal for the carbonyl carbon of the ketone. - Signals for the carbons of the imidazole ring. - Signals for the methyl and methylene carbons.
IR - A strong absorption band for the C=O stretch of the ketone (around 1715 cm⁻¹). - Bands for C=N and C=C stretching of the imidazole ring. - C-H stretching bands.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂O, MW: 152.19 g/mol ).

Note: The exact chemical shifts and peak positions will depend on the solvent and the specific instrument used.

IV. References

  • PubMed. (2004). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Retrieved from [Link]

  • Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone. Retrieved from

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(2-methyl-1H-imidazol-1-yl)-2-butanone. The unique chemical nature of this molecule, possessing both a basic imidazole ring and a moderately polar butanone moiety, presents specific challenges during chromatographic separation. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges, ensuring efficient and successful purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered before and during the purification process.

Q1: What is the most effective starting point for purifying crude this compound?

A1: For typical lab-scale purification (milligrams to several grams), flash column chromatography using silica gel is the most practical and cost-effective starting point.[1][2] The compound's polarity is well-suited for normal-phase chromatography. However, success is highly dependent on the correct choice of mobile phase and sample loading technique, as detailed in this guide.

Q2: I'm observing significant streaking or "tailing" of my compound on the TLC plate and column. What is the cause and how can I fix it?

A2: This is the most common issue for this class of compounds. Tailing is caused by strong, non-ideal interactions between the basic nitrogen atom on the imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3][4] To resolve this, you must neutralize these acidic sites by adding a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or pyridine, typically 0.1-1% by volume, is highly effective at improving peak shape and reducing tailing.[3][4]

Q3: What mobile phase (eluent) system should I start with?

A3: The polarity of this compound requires a moderately polar solvent system. Good starting points for Thin-Layer Chromatography (TLC) method development are:

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Ethyl Acetate (EtOAc) / Hexane

Given the compound's polarity, a DCM/MeOH system is often more appropriate.[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to add ~0.5% triethylamine (TEA) to any system you test to mitigate tailing.[3]

Q4: My crude product has poor solubility in the non-polar mobile phase I want to use for loading the column. What is the correct procedure?

A4: This is a frequent problem when the optimal running solvent is not a good solvent for the crude material. The solution is dry loading .[3][5] Instead of dissolving your sample in a strong solvent and applying it directly to the column (which ruins separation), you adsorb the compound onto a small amount of silica gel. This dry, free-flowing powder is then carefully added to the top of the packed column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to significantly sharper peaks and better separation.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during the chromatographic purification.

Problem 1: Poor Separation or Co-elution with Impurities

Your target compound is eluting from the column mixed with starting materials or byproducts.

  • Possible Cause: The polarity of the mobile phase is not optimized. In an isocratic (constant solvent mixture) elution, compounds with similar polarities (close Rf values on TLC) will be difficult to separate.[3]

  • Solution: Implement Gradient Elution. Instead of using a single solvent mixture, start with a less polar mobile phase to elute non-polar impurities first. Then, gradually increase the percentage of the polar solvent (e.g., methanol) over the course of the separation.[3] This increases the separation window between compounds of differing polarities. A shallow gradient is often most effective.

  • Possible Cause: The chosen solvent system lacks the necessary selectivity for your specific mixture.

  • Solution: Modify the Solvent System. If a hexane/ethyl acetate gradient is failing, switch to a different system like dichloromethane/methanol.[3] The different solvent properties can alter the interactions with the silica and your compounds, often changing the elution order and improving separation.

  • Possible Cause: The column is overloaded with crude material.

  • Solution: Reduce the Sample Load. A general rule of thumb for flash chromatography is to use a ratio of silica gel to crude material between 40:1 and 100:1 by weight.[3] Overloading the column prevents the formation of distinct bands, leading to poor separation regardless of the mobile phase.

Problem 2: Severe Peak Tailing (Even with a Basic Modifier)

You have already added triethylamine (TEA) to your mobile phase, but the compound still elutes as a broad, tailing peak.

  • Possible Cause: The interaction between your compound and the silica gel is exceptionally strong, or your compound may be sensitive to the acidic nature of silica.

  • Solution: Change the Stationary Phase to Alumina. For strongly basic compounds, switching from silica gel to alumina can be highly effective.[3][4] Alumina is available in three forms: acidic, neutral, and basic. For purifying an imidazole derivative, neutral or basic alumina is the recommended choice as it will not have the acidic sites that cause tailing.[3]

Tailing_Troubleshooting start Observe Peak Tailing on Silica Gel add_tea Add 0.5-1% Triethylamine (TEA) to Mobile Phase start->add_tea Initial Step check_tailing Is Tailing Resolved? add_tea->check_tailing success Successful Purification (Symmetrical Peak) check_tailing->success Yes change_sp Switch Stationary Phase: Use Neutral or Basic Alumina check_tailing->change_sp No end Re-optimize Mobile Phase for Alumina change_sp->end

Caption: Decision tree for troubleshooting peak tailing.
Problem 3: Low or No Recovery of Compound from the Column

You have run the column, but analysis of the collected fractions (e.g., by TLC) shows very little or none of your desired product.

  • Possible Cause: The compound has decomposed on the silica gel.[6]

  • Solution: Test for Silica Stability. Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, then let it sit for a few hours. Elute the plate and check if a new spot has appeared or if the original spot has diminished. If decomposition is observed, a less harsh purification method (like recrystallization) or a different stationary phase (like alumina) should be considered.[6]

  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Flush the Column. If you suspect your compound is still adsorbed to the top of the column, you can attempt to "flush" it off using a very polar solvent mixture. A solution of 5-10% methanol in dichloromethane (with TEA) is often effective.[6] Collect these fractions and analyze them. This may save the purification but will likely co-elute with other polar impurities.

Part 3: Experimental Protocols & Data

Protocol 1: Method Development via Thin-Layer Chromatography (TLC)

This step is critical for determining the optimal solvent system before committing to a full column run. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4.[7]

  • Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Elution: Place the plate in a TLC chamber containing your chosen mobile phase (see Table 1). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.

  • Optimization: Adjust the ratio of polar to non-polar solvent until your target compound's Rf is in the desired range (0.2-0.4).

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (Non-polar:Polar)ModifierNotes
Dichloromethane:Methanol98:2 to 90:100.5% TEAExcellent starting point for polar imidazoles.[3]
Ethyl Acetate:Hexane50:50 to 80:200.5% TEAA good alternative if DCM/MeOH is not effective.
Protocol 2: Flash Column Chromatography (Dry Loading Method)

This protocol outlines the standard procedure for purifying your compound after optimizing the mobile phase via TLC.

Purification_Workflow crude Crude Material tlc TLC Method Development crude->tlc column_prep Column Packing & Dry Sample Loading tlc->column_prep Optimized Solvent System elution Gradient Elution & Fraction Collection column_prep->elution analysis TLC Analysis of Fractions elution->analysis combine Combine Pure Fractions analysis->combine Identify Pure Fractions evap Solvent Removal (Rotovap) combine->evap product Pure Product evap->product

Caption: Standard workflow for flash column purification.

Step-by-Step Procedure:

  • Column Preparation:

    • Select an appropriate column size (e.g., for 1 g of crude, a 40 g silica column is suitable).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% DCM + 0.5% TEA). Ensure the silica bed is compact and level.[8]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like DCM.

    • Add 2-3 g of silica gel to this solution and mix thoroughly to form a slurry.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]

  • Loading the Column:

    • Carefully add the silica-adsorbed sample as a layer on top of the packed column bed.

    • Gently add a thin protective layer of sand over the sample.[5]

  • Elution and Fraction Collection:

    • Carefully add your initial mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to begin elution at a steady flow rate.

    • Start with a low polarity eluent (e.g., 1% MeOH in DCM + 0.5% TEA) and collect fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 2% MeOH, then 3%, etc.) to elute your compound.

    • Collect fractions of a consistent volume throughout the process.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research, 60(4), 249-255. [Link]

  • ResearchGate. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved January 16, 2026, from [Link]

  • Wang, J., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(1), 1-15. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 16, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (2016). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 93, 127-145. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved January 16, 2026, from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved January 16, 2026, from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved January 16, 2026, from [Link]

Sources

"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-C8H12N2O

Version: 1.0

This technical guide provides comprehensive information on the stability and recommended storage conditions for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone. It is intended for researchers, scientists, and professionals in drug development who are handling this compound in an experimental setting. This document includes frequently asked questions (FAQs), troubleshooting guides for common stability-related issues, and detailed protocols for conducting stability assessments.

I. Core Concepts: Understanding the Stability Profile

This compound is a molecule that incorporates both a substituted imidazole ring and a ketone functional group. Its stability is therefore influenced by the chemical properties of both moieties. The imidazole ring, while generally stable, can be susceptible to hydrolysis and oxidation under certain conditions.[1][2] Ketones are typically more resistant to oxidation than aldehydes but can undergo photochemical decomposition.[3][4]

A comprehensive understanding of these potential degradation pathways is crucial for designing stable formulations and for the accurate interpretation of experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. The imidazole moiety is known to be hygroscopic, so moisture is also a critical factor to control.[5]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under controlled conditions. The following table summarizes our recommendations:

Storage ConditionRecommendationRationale
Temperature Long-Term: ≤ -20°C; Short-Term (days): 2-8°CLower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To prevent oxidation.
Light Protect from light by using amber vials or storing in the dark.To prevent potential photochemical decomposition of the ketone group.[6]
Moisture Store in a tightly sealed container with a desiccant.The imidazole moiety can be hygroscopic.[5]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly pH-dependent. The imidazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[7][8] It is recommended to prepare aqueous solutions fresh for each experiment and to buffer them to a pH range of 6.2-7.8, where imidazole itself has buffering capacity.[9] For long-term storage, it is advisable to keep the compound in a solid form or as a stock solution in an anhydrous organic solvent like DMSO.

Q4: What are the likely degradation products I should be aware of?

A4: While specific degradation products for this molecule have not been extensively reported in the literature, based on its structure, potential degradation pathways include:

  • Hydrolysis: Cleavage of the imidazole ring under harsh pH conditions.[7][8]

  • Oxidation: Oxidation of the imidazole ring or, under very strong conditions, cleavage of the butanone chain.[1][3]

  • Photodecomposition: Norrish Type I cleavage of the ketone, which would involve the breaking of the carbon-carbon bond adjacent to the carbonyl group.[10]

A forced degradation study is the most effective way to identify the specific degradation products for this compound under your experimental conditions.[11][12][13]

III. Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Compound degradation due to improper storage.Review your storage conditions against the recommendations in the FAQ section. Perform a purity analysis (e.g., by HPLC) of your stock.
Appearance of new peaks in chromatograms. Formation of degradation products.This could be due to hydrolysis in aqueous samples, oxidation, or photodecomposition. Prepare fresh solutions and protect your samples from light. Consider conducting a forced degradation study to identify these new peaks.
The solid compound appears clumpy or discolored. Moisture absorption or degradation.The compound is likely hygroscopic. Store with a desiccant and in a tightly sealed container. If discoloration is observed, the purity should be re-assessed.
Precipitation in aqueous solutions. Poor solubility or pH-dependent solubility.Ensure the pH of your aqueous solution is within the optimal range (6.2-7.8). Consider using a co-solvent if solubility is an issue.

IV. Experimental Protocols

For researchers needing to develop a comprehensive stability profile, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.[11][14]

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions as outlined by ICH guidelines Q1A(R2).[11][15]

Materials:

  • This compound

  • HPLC-grade methanol, water, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[13]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At designated time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[13]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • At designated time points, withdraw an aliquot and dilute for HPLC analysis.[13]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C for 48 hours.

    • At designated time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.[13]

  • Photostability:

    • Expose the solid compound and a 100 µg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

    • After exposure, analyze both the exposed and control samples by HPLC.[12]

Data Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11][12]

  • Characterize any significant degradation products using techniques such as mass spectrometry (MS).

V. Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photochemical Decomposition Parent_H This compound Ring_Opened Ring-Opened Products Parent_H->Ring_Opened Acid/Base (e.g., HCl, NaOH) Parent_O This compound Oxidized_Imidazole Oxidized Imidazole Derivatives Parent_O->Oxidized_Imidazole Oxidizing Agent (e.g., H₂O₂) Parent_P This compound Norrish_Products Norrish Type I Cleavage Products Parent_P->Norrish_Products UV/Vis Light (hv)

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

G Start Start: Compound Stock Solution Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photostability (Light Exposure) Start->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Establish Pathways Analysis->End

Caption: Workflow for a forced degradation study.

VI. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Haas, Y. (2006). Photochemical α-cleavage of ketones: revisiting acetone. Photochemical & Photobiological Sciences, 5(1), 12-20.

  • ChemBK. (n.d.). Imidazole. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • AIP Publishing. (1954). The Mechanism of the Photo‐Chemical Decomposition of Diethyl Ketone. The Journal of Chemical Physics, 22(12), 2074-2077.

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055–1064.

  • National Center for Biotechnology Information. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • Viciu, M. S., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2491–2493.

  • RSC Publishing. (1962). Photodecomposition of Halogenated Ketones. Transactions of the Faraday Society, 58, 216-223.

  • PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. Retrieved from [Link]

  • ASM Journals. (1968). Oxidative Degradation of Methyl Ketones. Journal of Bacteriology, 96(4), 1055-1064.

  • Chemistry Stack Exchange. (2017). Mechanism for Amino-Imidazole Ring Fission. Retrieved from [Link]

  • ResearchGate. (2006). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Retrieved from [Link]

  • Semantic Scholar. (1936). Photodecomposition of Aldehydes and Ketones. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved from [Link]

  • SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6888.

  • National Center for Biotechnology Information. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 874–881.

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • QbD Group. (2024, March 13). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Butanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylthio)-2-butanone. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of failure in the synthesis.

Q1: My overall yield is consistently low. What are the most probable causes?

A1: Low yield in this synthesis, which is typically an N-alkylation of 2-methylimidazole, can stem from several factors. The most common culprits are:

  • Competing Side Reactions: The primary cause is often the diversion of reactants into unintended pathways. The most significant of these is the formation of a dialkylated imidazolium salt and reactions involving the electrophile itself.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can drastically reduce yield by either slowing the desired reaction or accelerating side reactions.

  • Impure Starting Materials: The presence of water can hydrolyze the electrophile (e.g., 4-chloro-2-butanone), while impurities in 2-methylimidazole can introduce competing nucleophiles.

  • Product Loss During Work-up: The desired product has moderate polarity and basicity, which can lead to losses during aqueous extraction or incomplete elution during chromatography if the procedure is not optimized.

Q2: I've isolated a significant amount of a white, water-soluble solid that is not my product. What is it?

A2: This is almost certainly the dialkylated 1,2-dimethyl-3-(2-oxobutyl)-1H-imidazol-3-ium salt. After the initial desired N-alkylation, the remaining nitrogen atom on the imidazole ring is still nucleophilic and can react with a second molecule of the electrophile. This quaternization reaction results in a charged imidazolium salt, which typically has high polarity, good water solubility, and poor solubility in common organic solvents used for extraction (like ethyl acetate or dichloromethane).[1]

Q3: My reaction mixture became very thick and viscous, almost like a polymer. What happened?

A3: This is a classic sign of polymerization of the electrophile. This synthesis often uses either 4-chloro-2-butanone or methyl vinyl ketone (MVK) as the alkylating agent.

  • Under basic conditions, 4-chloro-2-butanone can undergo elimination to form MVK in situ.

  • MVK is highly susceptible to anionic polymerization, especially in the presence of strong bases or even the basicity of the imidazole itself at elevated temperatures. The result is the formation of poly(methyl vinyl ketone), which causes the observed increase in viscosity.

Q4: What is the best way to monitor the progress of this reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 10% methanol in dichloromethane or 5-10% methanol in ethyl acetate. You should be able to visualize three key spots:

  • 2-Methylimidazole (Starting Material): A relatively polar spot.

  • This compound (Product): A less polar spot compared to the starting material.

  • Imidazolium Salt (Side Product): A highly polar spot that will remain at the baseline (Rf ≈ 0).

Staining with iodine or potassium permanganate can aid in visualization. Monitoring the consumption of the starting material and the appearance of the product spot allows for timely quenching of the reaction to prevent further side reactions.

Section 2: Troubleshooting Guide & Mitigation Protocols

This section provides a deeper dive into specific problems, their root causes, and detailed protocols for their resolution.

Issue 1: Formation of Dialkylated Imidazolium Salt

Symptoms:

  • A white precipitate forms in the reaction mixture (if using a non-polar solvent).

  • ESI-Mass Spectrometry shows an ion corresponding to [Product + C₄H₆O]⁺.

  • A highly polar, non-mobile spot is observed on TLC.

  • Low yield of the desired mono-alkylated product.

Causality: The N-alkylation of an imidazole ring produces a more electron-rich system, which can, in some cases, enhance the nucleophilicity of the remaining nitrogen, making it susceptible to a second alkylation. This is more pronounced when using an excess of the alkylating agent, higher temperatures, or extended reaction times.

Mitigation Strategy & Protocol:

The key is to control the stoichiometry and reaction conditions carefully. Using a slight excess of the nucleophile (2-methylimidazole) ensures the electrophile is the limiting reagent, minimizing its availability for a second reaction.

Protocol 1: Minimizing Dialkylation

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2-methylimidazole (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a mild, solid base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the suspension vigorously for 15 minutes. Using a heterogeneous base like K₂CO₃ provides a localized basic environment without creating a strongly basic solution that could promote other side reactions.[1]

  • Electrophile Addition: Dissolve the alkylating agent (e.g., 4-chloro-2-butanone, 1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the imidazole suspension at room temperature over 30-60 minutes using an addition funnel.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress every hour by TLC.

  • Quenching: Once the starting electrophile is consumed (as judged by TLC), cool the reaction to room temperature.

  • Work-up: Filter off the solid base and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude oil can then be purified. This procedure minimizes the chance of the product reacting further.

Issue 2: Polymerization of the Electrophile (MVK)

Symptoms:

  • The reaction mixture becomes viscous, semi-solid, or solid.

  • Significant heat evolution may be observed during electrophile addition.

  • The desired product is obtained in very low or trace amounts.

Causality: Methyl vinyl ketone (MVK) is an α,β-unsaturated ketone, making it an excellent Michael acceptor but also highly prone to polymerization. This can be initiated by bases, heat, or light. If using 4-chloro-2-butanone, its in situ elimination to MVK under basic conditions is often the root cause.

Mitigation Strategy & Protocol:

The strategy is to maintain a low concentration of the reactive electrophile at all times and to keep the temperature low.

Protocol 2: Controlled Michael Addition to Mitigate Polymerization

  • Setup: Add 2-methylimidazole (1.05 equivalents) and a solvent like THF or acetonitrile to a flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Add methyl vinyl ketone (MVK, 1.0 equivalent) dropwise via a syringe pump over 2-3 hours. The slow addition ensures that the MVK reacts with the imidazole as soon as it is introduced, keeping its standing concentration near zero.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring & Work-up: Monitor by TLC. Once complete, concentrate the solvent under reduced pressure and proceed with purification. This method avoids strong bases and uses low temperatures to disfavor the polymerization pathway.

Data Summary: Reaction Condition Effects
ParameterCondition A (High Yield)Condition B (Low Yield - Dialkylation)Condition C (Low Yield - Polymerization)
2-MeIm:Electrophile 1.2 : 1.01.0 : 1.51.0 : 1.0
Base K₂CO₃ (solid)NaH (strong, soluble)NaOH (aq)
Temperature 40 °C80 °C80 °C
Addition Mode Slow, dropwiseRapid, bulkRapid, bulk
Primary Side Product MinimalImidazolium SaltPolymer

Section 3: Visualization of Reaction Pathways

A clear understanding of the competing reactions is crucial for troubleshooting.

Reaction Scheme

G R1 2-Methylimidazole P1 Desired Product This compound R1->P1 R2 4-Chloro-2-butanone or MVK I1 Methyl Vinyl Ketone (MVK) (from elimination) R2->I1 Base-induced Elimination R2->P1  Desired N-Alkylation  (SN2 or Michael Addn.) S1 Dialkylated Imidazolium Salt (Quaternization) R2->S1  Unwanted 2nd  Alkylation I1->P1 Michael Addition S2 Poly(MVK) I1->S2 Anionic Polymerization P1->S1

Caption: Competing pathways in the synthesis of the target molecule.

Troubleshooting Workflow

G Start Experiment Complete: Low Yield or Impure Product CheckTLC Analyze Crude by TLC & MS Start->CheckTLC Problem1 Symptom: High SM, Low Product CheckTLC->Problem1  High Starting  Material? Problem2 Symptom: Baseline Spot (MS shows M+C4H6O) CheckTLC->Problem2  Polar Impurity  at Baseline? Problem3 Symptom: Reaction Viscous/Solidified CheckTLC->Problem3  Reaction  Solidified? Problem4 Symptom: Multiple Unidentified Spots CheckTLC->Problem4  Other  Issues? Sol1 Root Cause: - Insufficient Base - Low Temperature - Poor Solvent Action: - Use stronger base (e.g., NaH) - Increase temperature moderately - Switch to polar aprotic solvent (DMF) Problem1->Sol1 Yes Sol2 Root Cause: Dialkylation Action: - Use 1.2 eq of 2-MeIm - Lower temperature - Reduce reaction time - See Protocol 1 Problem2->Sol2 Yes Sol3 Root Cause: Electrophile Polymerization Action: - Add electrophile slowly at 0 °C - Avoid strong, soluble bases - See Protocol 2 Problem3->Sol3 Yes Sol4 Root Cause: Decomposition / Impurities Action: - Check purity of starting materials - Run reaction under inert gas - Use anhydrous solvents Problem4->Sol4 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • General Imidazole Synthesis & Reactivity: For a broad overview of imidazole chemistry, including alkylation patterns, consult foundational texts and reviews on heterocyclic chemistry. Many modern methods focus on green chemistry principles.[2][3]

  • Regioselectivity of Imidazole Alkylation: The substitution pattern on the imidazole ring dictates the regioselectivity of N-alkylation. Steric and electronic effects play a significant role in determining the outcome.[4]

  • Phase Transfer Catalysis (PTC) for N-Alkylation: PTC is an effective technique for alkylating imidazoles, often providing high yields of the N-alkylated product while minimizing the formation of quaternary salts.[1]

  • Michael Addition Reactions: The reaction of imidazoles with α,β-unsaturated systems like MVK is a common strategy. Understanding the factors that control Michael additions is key to success.[5]

  • Reactivity of Halo-ketones: Alpha- and beta-haloketones are versatile electrophiles, but their stability and propensity for elimination must be considered in reaction design.[6]

Sources

"4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone (CAS No. 120216-60-6). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges related to the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of this compound is dictated by its distinct chemical moieties. A clear understanding of its structure is the first step in troubleshooting.

  • Imidazole Ring: This heterocyclic aromatic ring is polar and contains a basic nitrogen atom, making it a hydrogen bond acceptor. The N-H proton on a tautomeric form or protonated version can also act as a hydrogen bond donor. This feature suggests favorable interactions with polar protic and aprotic solvents.

  • Ketone Group (C=O): The carbonyl group is polar and a strong hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.[1][2]

  • Alkyl Chain: The ethyl and methyl groups are non-polar, providing some lipophilic character.

This combination of a polar, hydrogen-bonding capable head (imidazole) and another polar group (ketone) with a small non-polar backbone results in a molecule with a nuanced solubility profile, predicting good solubility in polar solvents and poor solubility in non-polar solvents.[3][4]

cluster_mol Key Structural Features mol This compound imidazole Imidazole Ring (Polar, H-bond Acceptor) mol->imidazole Influences solubility in protic solvents ketone Ketone Group (Polar, H-bond Acceptor) mol->ketone Influences solubility in aprotic polar solvents alkyl Alkyl Backbone (Non-polar) mol->alkyl Contributes to lipophilicity

Caption: Structural features governing solubility.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems encountered during experiments in a direct question-and-answer format.

Q1: My compound is insoluble or has very low solubility in a non-polar solvent like hexanes or toluene. What's wrong?

A1: This is expected behavior. The dominant polar characteristics of the imidazole and ketone functional groups make the molecule incompatible with non-polar (hydrocarbon) solvents. The principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents.[3][4] Strong solute-solvent interactions are required to overcome the crystal lattice energy of the solid compound, and these interactions are absent with non-polar solvents.

Recommendation: Immediately switch to a more polar solvent system. Refer to the solvent selection table in the FAQ section below.

Q2: I'm observing poor solubility in a common polar aprotic solvent like acetone or ethyl acetate, even though it's expected to dissolve. What steps can I take?

A2: While the compound is polar, dissolution can sometimes be kinetically limited or require more energy to disrupt the solid-state crystal packing.

Troubleshooting Steps:

  • Increase Energy Input:

    • Gentle Heating: For most solids, solubility increases with temperature.[3][5][6] Warm the mixture gently (e.g., to 40-50 °C) while stirring. Be mindful of the solvent's boiling point.

    • Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, helping to break apart solid aggregates and increase the rate of dissolution.

  • Increase Solvent Polarity: If the above methods fail, the polarity of acetone or ethyl acetate may still be insufficient.

    • Switch to a Stronger Solvent: Move to a more polar aprotic solvent such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents are excellent at solvating polar molecules.

    • Use a Co-Solvent: Add a small percentage (e.g., 5-10%) of a highly polar solvent like DMSO or Methanol to your primary solvent. This can significantly enhance the overall solvating power of the system.

Q3: My compound dissolved after heating, but it crashed out of solution as it cooled to room temperature. How can I keep it dissolved?

A3: This phenomenon, known as precipitation or crystallization, occurs when a solution is saturated or supersaturated at a higher temperature. As the solution cools, the solubility limit decreases, and the excess solute comes out of the solution.

Solutions:

  • Work at Elevated Temperatures: If your experimental protocol allows, maintain the solution at the temperature where the compound remains dissolved.

  • Use a Co-Solvent System: The most robust solution is to find a solvent mixture that provides adequate solubility at room temperature. Start with the solvent in which the compound was soluble when hot and titrate in a stronger co-solvent (e.g., add DMSO to Dichloromethane) until the compound remains in solution upon cooling.

  • Increase Solvent Volume: You may be operating near the solubility limit. Increasing the amount of solvent will lower the concentration, potentially below the saturation point at room temperature.

Experimental Protocol: Systematic Solubility Screening

To avoid trial and error, a systematic approach to finding the right solvent is crucial. This protocol outlines a small-scale method to efficiently test multiple solvents.

Objective: To determine the approximate solubility of this compound in a range of common organic solvents.

Materials:

  • This compound

  • Small vials (e.g., 1.5 mL or 2 mL glass vials) with caps

  • A selection of solvents (see table in FAQs for suggestions)

  • Vortex mixer

  • Pipettes or syringes

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound into each labeled vial (e.g., 1 mg).

  • Solvent Addition (Step 1): Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial concentration of 10 mg/mL.

  • Initial Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes at room temperature. Visually inspect for any undissolved solid.

  • Observation & Classification:

    • Freely Soluble: If all solid dissolves, the compound is soluble at ≥10 mg/mL. You can add more solute to determine the upper limit if needed.

    • Partially Soluble / Insoluble: If solid remains, proceed to the next step.

  • Solvent Addition (Step 2): Add another 400 µL of the solvent (for a total of 500 µL). This brings the concentration to 2 mg/mL. Vortex for 1-2 minutes.

  • Observation & Classification:

    • Soluble: If all solid dissolves, the solubility is between 2 and 10 mg/mL.

    • Partially Soluble / Insoluble: If solid remains, proceed.

  • Solvent Addition (Step 3): Add another 500 µL of the solvent (for a total of 1 mL). This brings the concentration to 1 mg/mL. Vortex again.

  • Final Observation: Classify the solubility at room temperature as:

    • >10 mg/mL

    • 2-10 mg/mL

    • 1-2 mg/mL

    • <1 mg/mL (Sparingly Soluble/Insoluble)

  • (Optional) Temperature Effect: For vials with remaining solid, gently warm them to ~50 °C and observe if dissolution occurs. Note this as "soluble with heat."

Caption: Workflow for systematic solubility screening.

Frequently Asked Questions (FAQs)

Q1: What is the general predicted solubility of this compound in common lab solvents?

A1: Based on its structure and the properties of related imidazole compounds[7][8], the compound is expected to be most soluble in polar solvents. The following table provides a guideline.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with both the imidazole and ketone groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole moments effectively solvate the polar functional groups.
Chlorinated Dichloromethane (DCM)Moderate to LowModerately polar, but lacks hydrogen bonding capability. Solubility of imidazoles in chloroalkanes can be low.[7]
Ethers THF, Diethyl EtherLowLower polarity and limited ability to interact with the solute.
Non-Polar Toluene, HexanesVery Low / InsolubleLacks the polarity needed to interact with and dissolve the molecule.
Q2: Can I use pH modification to improve solubility in aqueous or partially aqueous systems?

A2: Yes. The imidazole ring contains a basic nitrogen atom. In an acidic environment, this nitrogen can be protonated to form a cationic imidazolium salt. This salt form is often significantly more soluble in water and other highly polar protic solvents than the neutral parent compound. The solubility of imidazole itself increases in acidic or basic conditions.[9]

Practical Tip: For applications in buffers or aqueous media, preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous phase is a common strategy. Alternatively, adding a small amount of a suitable acid (like HCl or acetic acid) may aid dissolution directly in the aqueous phase.

Q3: Are there any safety concerns I should be aware of when heating solvents?

A3: Absolutely. Always exercise caution when heating organic solvents.

  • Flammability: Many organic solvents like acetone, methanol, and acetonitrile are highly flammable.[10][11][12] Never use an open flame. Use a controlled heating source like a heating mantle, hot plate with a water/oil bath, or a heat gun at a safe distance.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors, which can be harmful.[10][13]

  • Pressure: Never heat a tightly sealed container, as pressure buildup can cause it to rupture.

Always consult the Safety Data Sheet (SDS) for the specific solvent you are using to understand its hazards and handling requirements.[10][11][12][13][14]

References
  • Domanska, U. & Pernak, J. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • GeeksforGeeks. (2021). Factors affecting Solubility. GeeksforGeeks. Available at: [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. Available at: [Link]

  • Solubility of Things. (n.d.). Imidazole. Solubility of Things. Available at: [Link]

  • Domanska, U. (2000). Solubility of Imidazoles in Alcohols. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Butanone. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 4-(Methylthio)-2-butanone. National Institutes of Health. Available at: [Link]

  • PENTA s.r.o. (2025). 4-Methyl-2-pentanone Safety Data Sheet. PENTA s.r.o. Available at: [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Last Minute Lecture. (2025). Ketones and Aldehydes | Chapter 18 - Organic Chemistry (3rd Edition) by David Klein. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the nuances of this specific N-alkylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common hurdles, and understanding the underlying chemical principles.

I. Foundational Synthesis Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 2-methylimidazole with a suitable 4-carbon electrophile. A common and effective method involves the reaction of 2-methylimidazole with 4-chloro-2-butanone.

Reaction Scheme:

G reactant1 2-Methylimidazole plus + reactant1->plus reactant2 4-Chloro-2-butanone arrow Base, Solvent Δ reactant2->arrow product This compound plus->reactant2 arrow->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine 2-Methylimidazole, Base, and Solvent add_alkyl Add 4-Chloro-2-butanone prep->add_alkyl heat Heat and Monitor (TLC/LC-MS) add_alkyl->heat workup Aqueous Work-up and Extraction heat->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS, IR) purify->analysis

Technical Support Center: Characterization of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for navigating the complexities of characterizing 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured to provide immediate, actionable solutions to common challenges encountered in the lab. As researchers and drug development professionals, we understand that unambiguous structural confirmation is paramount. This center is designed to function as an extension of your team, offering expert guidance rooted in established scientific principles to ensure the integrity of your results.

Predicted NMR Data Reference

Before delving into troubleshooting, establishing a baseline is crucial. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on established increments and data from structurally similar compounds and should be used as a primary reference for spectrum evaluation.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-a (CH₃-C=O)~2.15Singlet (s)3H
H-b (CH₃-Im)~2.35Singlet (s)3H
H-c (-CH₂-C=O)~2.90Triplet (t)2HCoupled to H-d
H-d (-CH₂-N)~4.05Triplet (t)2HCoupled to H-c
H-e (Im C4-H)~6.85Doublet (d)1HMay appear as a singlet
H-f (Im C5-H)~7.00Doublet (d)1HMay appear as a singlet

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Notes
C-1 (CH₃-C=O)~30.0
C-2 (CH₃-Im)~13.5
C-3 (-CH₂-C=O)~44.0
C-4 (-CH₂-N)~48.0
C-5 (Im C5)~120.0
C-6 (Im C4)~127.0
C-7 (Im C2)~145.0
C-8 (C=O)~207.0Ketone carbonyl

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries that arise during the NMR analysis of N-alkylated imidazoles.

Q1: My ¹H NMR spectrum shows fewer signals in the aromatic region than expected, or the signals are broad. What is happening?

A1: This is a classic issue with imidazole-containing compounds and is often attributable to proton exchange or tautomerism.[1] If the rate of proton exchange between the two nitrogen atoms in a related unalkylated or differently substituted imidazole is on the same timescale as the NMR experiment, signal coalescence and broadening can occur.[1][2] For your specific compound, this compound, this is less likely to be from tautomerism as the N1 position is alkylated. However, signal broadening can still occur due to factors like intermediate conformational exchange of the butanone side chain or trace amounts of acidic impurities protonating the N3 position, leading to exchange phenomena.

Q2: I see more signals in my spectrum than predicted. What is the likely cause?

A2: The presence of unexpected signals typically points to one of three sources:

  • Isomeric Impurities: The synthesis of N-alkylated imidazoles can sometimes yield a mixture of regioisomers, especially if the starting imidazole is unsymmetrical and un-substituted at the nitrogen.[3] For your target, this would mean potential contamination with 4-(2-Methyl-1H-imidazol-3-YL)-2-butanone if the starting 2-methylimidazole was not pure or if alkylation conditions allowed for migration.

  • Residual Starting Materials: Check for signals corresponding to 2-methylimidazole or the alkylating agent (e.g., 4-chloro-2-butanone or methyl vinyl ketone).

  • Solvent or Water Peaks: Always verify the peaks for your deuterated solvent and any residual water. In DMSO-d₆, water appears around 3.33 ppm, while in CDCl₃, it is typically around 1.56 ppm.

Q3: The integration of my methylene protons (-CH₂-CH₂-) doesn't seem to be a clean 2H for each. Why?

A3: This can happen if there is an underlying impurity peak overlapping with one of your methylene signals. Expand the region of interest in your spectrum. If you see a slight distortion in the peak shape or a shoulder, this suggests an overlapping signal. Another possibility is a slight error in the phasing or baseline correction of your spectrum, which can affect the accuracy of the integration. Re-processing the data carefully is a recommended first step.

Detailed Troubleshooting Guides

This section provides in-depth, step-by-step solutions to more complex analytical challenges.

Problem 1: Ambiguous or Broad Signals in the Imidazole Region

Causality: While N1-alkylation prevents tautomerism, dynamic processes can still lead to signal broadening. These include restricted rotation around the N-C bond, intermolecular proton exchange facilitated by trace acids/water, or self-association at high concentrations.

Workflow for Resolution:

Caption: Troubleshooting workflow for broad NMR signals.

Step-by-Step Protocol:

  • Concentration Check: High concentrations can lead to viscosity and aggregation effects, broadening signals. Prepare a more dilute sample (e.g., 5 mg in 0.7 mL solvent) and re-acquire the spectrum.

  • Variable Temperature (VT) NMR: Increasing the temperature can accelerate dynamic exchange processes, moving them out of the intermediate exchange regime on the NMR timescale and resulting in sharper signals.[4] Acquire spectra at elevated temperatures (e.g., 40°C, 50°C, 60°C). If the peaks sharpen, it confirms a dynamic process.

  • Check for Paramagnetic Impurities: Traces of paramagnetic metals from catalysts or glassware can cause significant line broadening. Prepare a new sample and filter it through a small plug of celite or silica gel directly into a clean NMR tube.

Problem 2: Confirming the Assignment of Methylene Groups (H-c vs. H-d)

Causality: The two triplet signals for the ethylene bridge can sometimes be close in chemical shift, making unambiguous assignment difficult. The downfield shift is expected for the protons closer to the electronegative imidazole nitrogen (H-d), but confirmation is best practice.

Workflow for Resolution:

Caption: Workflow for assigning methylene protons.

Step-by-Step Protocol: 2D NMR (HSQC)

  • Acquire ¹³C and DEPT-135 Spectra: First, ensure you have a clean ¹³C spectrum. A DEPT-135 experiment is invaluable, as it will show the methylene carbons (CH₂) as negative peaks, confirming their identity.

  • Set up the HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment reveals correlations between protons and the carbons they are directly attached to. This is a standard experiment on most modern spectrometers.

  • Analyze the HSQC Spectrum:

    • You will see two cross-peaks for the methylene groups.

    • Based on predictions, the carbon at ~48.0 ppm (C-4) is attached to the nitrogen, and the carbon at ~44.0 ppm (C-3) is adjacent to the carbonyl.

    • The proton signal that correlates to the ~48.0 ppm carbon is H-d.

    • The proton signal that correlates to the ~44.0 ppm carbon is H-c.

    • This provides an unambiguous assignment.

Problem 3: Suspected Presence of Unreacted 2-Methylimidazole

Causality: Incomplete reaction is a common issue in organic synthesis.[5] Identifying the starting material in the product spectrum is a critical step in assessing purity and optimizing the reaction.

Workflow for Resolution:

Caption: Confirming the presence of starting material.

Step-by-Step Protocol: Spiking Experiment

  • Acquire Product Spectrum: Obtain the best possible ¹H NMR spectrum of your purified product.

  • Add Starting Material: Add a very small amount (a few crystals) of authentic 2-methylimidazole directly to the NMR tube containing your sample.

  • Re-acquire Spectrum: Shake the tube well to dissolve the added material and acquire another ¹H NMR spectrum.

  • Analyze the Change: If the signals you suspected were from the starting material increase in intensity relative to your product signals, you have definitively confirmed its presence.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles.
  • Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
  • Dupont, M., et al. (2008). High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. The Journal of Physical Chemistry B.
  • Limbach, H.-H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach.
  • Martínez, F. L., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ThalesNano. (n.d.). Optimization of N-alkylation in the Phoenix Flow Reactor using 45 MHz picoSpin™ bench-top NMR for monitoring.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.

Sources

Technical Support Center: Purification of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(2-Methyl-1H-imidazol-1-YL)-2-butanone." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your purification workflows.

Understanding the Chemistry: The Aza-Michael Addition

The most common synthetic route to "this compound" is the aza-Michael addition of 2-methylimidazole to methyl vinyl ketone. This reaction, while generally efficient, can lead to a predictable set of impurities that are crucial to identify and remove.

2-Methylimidazole 2-Methylimidazole C4H6N2 Reaction Aza-Michael Addition 2-Methylimidazole->Reaction MethylVinylKetone Methyl Vinyl Ketone C4H6O MethylVinylKetone->Reaction Product This compound C8H12N2O Reaction->Product Impurities Potential Impurities - Unreacted Starting Materials - Isomeric Byproduct - MVK Polymer Reaction->Impurities

Caption: Synthetic pathway to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: Based on the aza-Michael addition synthesis, the primary impurities are typically:

  • Unreacted 2-methylimidazole: A basic starting material that can persist if the reaction does not go to completion.

  • Unreacted Methyl Vinyl Ketone (MVK): A volatile and reactive starting material. Due to its reactivity, it can also polymerize.

  • Isomeric Byproduct (4-(2-methyl-1H-imidazol-3-yl)-2-butanone): 2-methylimidazole has two nitrogen atoms that can act as nucleophiles. While the N-1 position is generally favored for alkylation, some reaction at the N-3 position can occur, leading to a structural isomer.

  • Poly-MVK: Methyl vinyl ketone can undergo self-polymerization, especially in the presence of basic catalysts or upon prolonged reaction times. This results in oligomeric or polymeric impurities.

Q2: My NMR spectrum shows signals that I cannot assign to the product. How can I identify the impurities?

A2: A combination of analytical techniques is recommended for unambiguous identification.[1]

  • ¹H and ¹³C NMR Spectroscopy: This is the first and most powerful tool. Compare your spectrum to a reference spectrum of the pure product. Unreacted 2-methylimidazole will have characteristic aromatic and methyl signals. The isomeric byproduct will have a similar but distinct NMR spectrum. Polymeric impurities often appear as broad, poorly resolved humps in the baseline.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for separating the components of your mixture and obtaining their molecular weights. This can help confirm the presence of the starting materials, the product (m/z), and the isomer (same m/z as the product).

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities like residual MVK. However, be aware that some imidazole compounds can be thermally labile.[2]

Q3: Why is my isolated product a yellow or brown oil instead of the expected pale liquid?

A3: The coloration is often due to the presence of polymeric byproducts from the self-condensation of methyl vinyl ketone. These polymers are often colored and can be difficult to remove completely by simple extraction.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purification challenges.

Issue 1: Presence of Unreacted 2-Methylimidazole

Rationale: Unreacted 2-methylimidazole is a basic impurity. Its basicity can be exploited to separate it from the less basic N-alkylated imidazole product through an acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate (e.g., 50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The basic 2-methylimidazole will be protonated and move into the aqueous layer. Your desired product will remain in the organic layer.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash one more time to ensure complete removal of the basic impurity.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

cluster_0 Separatory Funnel Start Crude Mixture in Organic Solvent Add_Acid Add Dilute HCl (aq) Start->Add_Acid Shake Shake & Separate Add_Acid->Shake Aqueous_Layer Aqueous Layer (Protonated 2-Methylimidazole) Shake->Aqueous_Layer Organic_Layer Organic Layer (Product) Shake->Organic_Layer

Caption: Workflow for Acid-Base Extraction.

Issue 2: Removal of Isomeric Byproduct and Polymeric Impurities

Rationale: The isomeric byproduct has very similar physical properties to the desired product, making separation by extraction difficult. Column chromatography is the most effective method for separating compounds with subtle structural differences and for removing high molecular weight polymeric material.

  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System (Mobile Phase) Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Gradually increase the polarity of the mobile phase. For N-alkylated imidazoles, a system of dichloromethane and methanol can also be effective.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution). The less polar product will typically elute before the more polar impurities. If tailing is observed, adding a small amount of triethylamine (0.5%) to the mobile phase can improve peak shape.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard adsorbent for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolAllows for a polarity gradient to effectively separate components.
Additive 0.5% Triethylamine (optional)Deactivates acidic sites on the silica, preventing peak tailing of basic compounds.

Analytical Purity Assessment

Rationale: After purification, it is essential to confirm the purity of "this compound" using appropriate analytical techniques.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.025 M potassium dihydrogen phosphate, with pH adjusted to 3.2 with phosphoric acid) is a good starting point. The ratio can be optimized (e.g., 30:70 v/v). Ensure the mobile phase is filtered and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: Scan for an optimal wavelength, likely around 210-230 nm or near 280 nm.

  • Analysis: Inject a prepared solution of your sample and analyze the resulting chromatogram for peak purity.

References

  • Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). PubMed. [Link]

  • Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PubMed Central. [Link]

  • Power, J. D., et al. (2015). Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone). Drug testing and analysis, 7(10), 894-902. [Link]

  • N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Synthesis Overview and Core Challenges

The synthesis of this compound is most commonly achieved via aza-Michael addition of 2-methylimidazole to methyl vinyl ketone (MVK). This reaction is attractive due to its atom economy and the direct formation of the target C-N bond.

2-Methylimidazole 2-Methylimidazole Product This compound 2-Methylimidazole->Product Nucleophilic Attack Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Product

Caption: Aza-Michael addition of 2-methylimidazole to methyl vinyl ketone.

However, the scale-up of this seemingly straightforward reaction presents several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process. These challenges primarily revolve around:

  • Handling of Methyl Vinyl Ketone (MVK): MVK is a highly toxic, flammable, and volatile reagent that is prone to spontaneous polymerization.[1][2]

  • Exothermic Reaction Profile: The aza-Michael addition is an exothermic reaction, and improper heat management at scale can lead to thermal runaway.[3]

  • Impurity Profile and Control: Side reactions can lead to impurities that may be difficult to separate from the desired product.

  • Product Isolation and Purification: Efficiently isolating and purifying the product at a large scale requires careful consideration of the chosen method.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: The most direct and commonly employed route is the aza-Michael addition of 2-methylimidazole to methyl vinyl ketone. For scale-up, a catalyzed approach is recommended to ensure a controlled and efficient reaction. Research by Lin et al. (2007) has shown that N-methylimidazole can effectively catalyze this reaction, offering high yields in a relatively short time.[4] This organocatalytic approach avoids the use of metal catalysts, which can simplify product purification.

Q2: What are the primary safety concerns associated with the use of methyl vinyl ketone (MVK) at scale?

A2: MVK is an extremely hazardous substance. Key concerns include:

  • High Toxicity: It is toxic upon inhalation, ingestion, and skin contact.[1][2]

  • Flammability: MVK has a low flash point and its vapors can form explosive mixtures with air.[2]

  • Polymerization: MVK can polymerize spontaneously and violently, especially when exposed to heat, light, or contaminants.[1][2] This can lead to pressure buildup and rupture of containers. It is crucial to use MVK that is stabilized with an inhibitor like hydroquinone.

Q3: Can I run this reaction neat to avoid solvent handling at scale?

A3: While some Michael additions can be performed neat, for the scale-up of this reaction, the use of a solvent is highly recommended. A solvent helps to dissipate the heat of reaction, control viscosity, and facilitate safe handling of the reagents. Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for this type of transformation.[4]

Q4: What are the expected side products and impurities in this synthesis?

A4: Potential impurities can arise from several sources:

  • Polymerization of MVK: This is a significant risk and can lead to polymeric byproducts.

  • Double Addition: Although less common with the steric hindrance of 2-methylimidazole, it's possible for a second molecule of MVK to react with the product.

  • Unreacted Starting Materials: Incomplete conversion will leave 2-methylimidazole and MVK in the crude product.

  • Degradation Products: The product may degrade under harsh workup or purification conditions.

Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A5: A combination of chromatographic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of product purity, and quantification of impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.[5]

  • Gas Chromatography (GC): Can be used to analyze for volatile components like residual MVK.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor mixing.1. Use a fresh, high-purity catalyst. 2. Gradually increase the reaction temperature, monitoring for exotherms. A temperature of around 70°C has been reported to be effective.[4] 3. Ensure adequate agitation, especially at larger scales, to maintain a homogeneous reaction mixture.
Reaction Runaway / Uncontrolled Exotherm 1. Inadequate cooling capacity for the reactor scale. 2. Addition of MVK is too rapid. 3. High concentration of reactants.1. Perform calorimetric studies at the lab scale to understand the heat of reaction and ensure the plant reactor's cooling system is sufficient.[3] 2. Add MVK dropwise or via a syringe pump over an extended period to control the rate of heat generation. 3. Use a suitable solvent to dilute the reactants and help manage the exotherm.
Formation of Polymeric Byproducts 1. Spontaneous polymerization of MVK. 2. Localized "hot spots" in the reactor.1. Ensure MVK is properly stabilized with an inhibitor. Store it under recommended conditions and use it within its shelf life.[1] 2. Improve agitation to ensure uniform temperature distribution throughout the reactor.
Difficult Product Isolation / Oily Product 1. Presence of impurities. 2. Inappropriate workup procedure.1. Analyze the crude product by HPLC to identify the nature of the impurities. 2. Consider an extractive workup to remove water-soluble components. If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification. Crystallization from a suitable solvent system can also be effective.
Product Purity Issues After Purification 1. Inefficient purification method. 2. Co-eluting impurities in chromatography. 3. Thermal degradation during distillation.1. For column chromatography, screen different solvent systems to optimize separation. 2. If impurities persist, consider recrystallization or crystallization of a salt form. 3. If distillation is used, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the product.

IV. Experimental Protocols & Data

A. Recommended Lab-Scale Synthesis Protocol

This protocol is based on the N-methylimidazole-catalyzed Michael addition.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Methylimidazole82.108.21 g0.10
Methyl Vinyl Ketone70.097.71 g (8.9 mL)0.11
N-Methylimidazole82.100.41 g (0.40 mL)0.005
Dimethyl Sulfoxide (DMSO)78.1350 mL-

Procedure:

  • To a stirred solution of 2-methylimidazole (8.21 g, 0.10 mol) in DMSO (50 mL) in a round-bottom flask equipped with a condenser and a dropping funnel, add N-methylimidazole (0.41 g, 0.005 mol).

  • Heat the mixture to 70°C.

  • Add methyl vinyl ketone (7.71 g, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature at 70-75°C.

  • After the addition is complete, stir the reaction mixture at 70°C for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the 2-methylimidazole is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

B. Scale-Up Considerations

cluster_0 Lab Scale cluster_1 Pilot/Production Scale Lab_Protocol Optimized Lab Protocol Calorimetry Reaction Calorimetry (DSC/RC1) Lab_Protocol->Calorimetry Impurity_Profile Impurity Profiling (LC-MS/GC-MS) Lab_Protocol->Impurity_Profile Reactor_Selection Reactor Selection (Material, Size, Cooling Capacity) Calorimetry->Reactor_Selection Heat Flow Data Purification_Strategy Develop Purification Strategy (Crystallization/Distillation) Impurity_Profile->Purification_Strategy Impurity Fate Process_Parameters Define Process Parameters (Addition Rate, Temp. Control) Reactor_Selection->Process_Parameters Safety_Review Process Safety Review (HAZOP) Process_Parameters->Safety_Review Purification_Strategy->Safety_Review

Caption: Logical workflow for scaling up the synthesis.

V. References

  • Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP.

  • Mohapatra, S., Baral, N., Mishra, N. P., Panda, P., & Nayak, S. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5(1), 3-12.

  • Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659.

  • BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol.

  • Wikipedia. (n.d.). Methyl vinyl ketone.

  • Google Patents. (n.d.). CN106699531A - Method for preparing methyl vinyl ketone through continuous dehydration of butanone alcohol.

  • CAMEO Chemicals - NOAA. (n.d.). METHYL VINYL KETONE.

  • Chemistry Stack Exchange. (2015, March 12). Possible Synthesis of MVK from 2-Butanone?

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.

  • ResearchGate. (n.d.). The reaction of compound 2 with methyl vinyl ketone in methylene...

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

  • PubMed Central. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling.

  • Santa Cruz Biotechnology. (n.d.). 2-Methylimidazole.

  • Chemistry LibreTexts. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction.

  • Pearson. (2024, August 18). Show how the following products might be synthesized from suitable Michael donors and acceptors. (e).

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.

  • ACP. (n.d.). Supplement of Aqueous-phase oligomerization of methyl vinyl ketone through photooxidation – Part 2.

  • PubChem - NIH. (n.d.). Methyl vinyl ketone | C4H6O | CID 6570.

  • CAMEO Chemicals | NOAA. (n.t.). methyl vinyl ketone - Report.

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics.

  • PubMed Central. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.

  • ResearchGate. (2025, August 10). (PDF) 1-(1H-Imidazol-1-yl)ethanone.

  • Ultra Purification of Ionic Liquids by Melt Crystallization. (n.d.).

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • Google Patents. (n.d.). EP3412291B1 - Crystal form of imidazolone type compounds, and preparation method, pharmaceutical composition and use thereof.

  • ResearchGate. (2025, August 8). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.

Sources

Technical Support Center: 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "4-(2-Methyl-1H-imidazol-1-YL)-2-butanone." This resource is designed for researchers, scientists, and drug development professionals to navigate potential stability issues and degradation pathways of this compound. Given the absence of specific degradation studies for this molecule in publicly available literature, this guide synthesizes established principles of organic chemistry related to its functional moieties—an N-substituted 2-methylimidazole and a ketone—with best practices in pharmaceutical forced degradation studies.

This center provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and scientifically grounded, albeit hypothetical, degradation pathways to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The two primary functional groups are the 2-methylimidazole ring and the butanone (ketone) moiety. The imidazole ring, while generally aromatic and stable, can be susceptible to strong oxidation and may exhibit altered reactivity upon protonation in acidic media.[1] The ketone group is generally stable but can undergo photochemical reactions or be susceptible to cleavage under harsh oxidative conditions.[2]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, at controlled room temperature or refrigerated (2-8 °C). Given the potential for photodegradation of imidazole-containing compounds and ketones, storage in amber vials or light-resistant containers is highly recommended.[3][4] For solutions, especially in aqueous buffers, storage at lower temperatures (-20 °C or -80 °C) is advisable to slow down potential hydrolytic degradation, although the stability of ketone bodies can be poor even at -20°C.

Q3: What are the expected degradation pathways for this molecule under forced degradation conditions?

A3: While specific data is unavailable, based on its structure, we can anticipate the following potential degradation pathways:

  • Acid/Base Hydrolysis: The imidazole ring is generally stable to hydrolysis.[5] However, extreme pH conditions could potentially catalyze reactions involving the ketone, though this is less common than for esters or amides.

  • Oxidative Degradation: The imidazole ring is the most likely site for oxidation, potentially leading to ring-opening or the formation of N-oxides.[3][6] Strong oxidizing conditions could also lead to the oxidative cleavage of the ketone.[2][7]

  • Photolytic Degradation: Both imidazole and ketone functional groups can absorb UV light, making the molecule susceptible to photodegradation. Ketones can undergo Norrish Type I or Type II reactions, leading to bond cleavage.[8][9] Imidazole rings can also undergo photo-oxidation.[4][10]

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the butanone side chain could occur.[11][12]

Q4: Are forced degradation studies for this compound required by regulatory agencies?

A4: Yes, for any new drug substance, regulatory bodies like the ICH and FDA require forced degradation studies to be conducted.[13] These studies are essential to establish the intrinsic stability of the molecule, understand its degradation pathways, and develop stability-indicating analytical methods.[14][15]

Troubleshooting Guides for Experimental Observations

Issue 1: An unexpected peak appears in my HPLC chromatogram after storing the sample in an acidic solution.

  • Question: I've prepared a solution of this compound in 0.1 M HCl and after 24 hours at 60°C, I see a new, more polar peak in my HPLC analysis. What could this be?

  • Answer and Troubleshooting Steps:

    • Plausible Cause: While the imidazole ring itself is generally stable to acid hydrolysis, the acidic conditions can protonate the basic nitrogen of the imidazole ring.[1] This protonation does not typically lead to degradation but will change the polarity of the molecule, which might be observed as a shift in retention time if the mobile phase pH is close to the pKa of the imidazole. However, the appearance of a distinct new peak suggests a chemical change. A plausible, though less common, acid-catalyzed reaction could involve the ketone, such as an aldol condensation if a reactive enol or enolate can be formed, leading to a dimer or other adduct.

    • Immediate Action - Confirm Degradation: First, confirm that the new peak is a degradant and not an artifact. Re-run a freshly prepared sample to ensure the peak is not present initially. Also, analyze a blank (acid solution without the compound) to rule out contaminants.

    • Characterization of the Degradant:

      • LC-MS Analysis: The most effective next step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weight of the new peak. Compare this to the parent compound's molecular weight. An increase in mass could suggest hydration or dimerization, while a decrease could indicate fragmentation.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of both the parent compound and the new peak. Co-elution can sometimes be misleading.

    • Mitigation/Further Investigation: If degradation is confirmed, consider reducing the severity of the acidic stress (e.g., lower temperature or shorter duration) to determine the onset of degradation. This helps in understanding the compound's stability limits.

Issue 2: My sample shows a significant loss of the parent compound with multiple new peaks after exposure to hydrogen peroxide.

  • Question: I performed an oxidative stress study using 3% H₂O₂. The parent peak has decreased by 30%, and I see several new peaks in the chromatogram. How do I identify the cause and the products?

  • Answer and Troubleshooting Steps:

    • Plausible Cause: The imidazole ring is known to be susceptible to oxidation.[3][6] The most likely degradation pathway involves oxidation of the imidazole ring, potentially leading to ring-opened products or the formation of hydroxylated species. The ketone could also undergo Baeyer-Villiger oxidation to form an ester, or oxidative cleavage under harsh conditions, though this is less likely with hydrogen peroxide alone.[2]

    • Workflow for Identification:

      • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the new degradant peaks. The fragmentation pattern of the degradants compared to the parent can reveal which part of the molecule has been modified. For example, a modification on the imidazole ring would likely alter the mass of fragments containing that ring.

      • Propose Structures: Based on the mass shifts observed in MS and known oxidative pathways of imidazoles, propose potential structures for the degradation products. Common modifications include the addition of oxygen (+16 Da) or hydroxylation followed by further oxidation.

    • Refining the Experimental Conditions: A 30% degradation is often too high for initial studies. Aim for 5-20% degradation to primarily observe the initial, primary degradants.[13] You can achieve this by:

      • Reducing the concentration of H₂O₂ (e.g., to 0.3%).

      • Decreasing the reaction time.

      • Lowering the temperature of the reaction.

Issue 3: After exposure to a UV/Vis light source, the solution turned slightly yellow, and the assay value decreased.

  • Question: My solution of this compound in methanol changed color and showed a loss of potency after being in a photostability chamber. What is the likely cause?

  • Answer and Troubleshooting Steps:

    • Plausible Cause: Both ketones and imidazoles are chromophores that can absorb UV light, leading to photolytic degradation.[9][10] For the ketone, Norrish Type I or Type II reactions are possible. Norrish Type I involves cleavage of the C-C bond adjacent to the carbonyl, forming radicals. Norrish Type II involves intramolecular hydrogen abstraction. For the imidazole ring, photo-oxidation can occur, leading to a variety of degradation products.[4] The color change often indicates the formation of conjugated systems.

    • Experimental Controls: To confirm photolytic degradation, ensure you have a control sample that is protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and atmospheric conditions. A significant difference between the light-exposed and control samples confirms photosensitivity.

    • Analytical Approach:

      • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the degraded sample. The appearance of new absorption bands or a shift in the existing ones can provide clues about the structural changes, such as the formation of new chromophores.

      • LC-MS Analysis: As with other degradation pathways, LC-MS is crucial for identifying the molecular weights of the photoproducts to help elucidate their structures.

    • Protective Measures: If the compound is confirmed to be photosensitive, all future handling, formulation, and packaging must incorporate light protection, such as using amber glassware and light-resistant packaging.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.[16][17]

Stress Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[13]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[13]To assess degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂), room temperature.[13]To investigate susceptibility to oxidation.
Thermal Stress Solid drug substance heated at a temperature above accelerated stability conditions (e.g., 80°C).To assess the effect of heat on the solid form.
Photolytic Stress Expose the drug substance (solid or in solution) to a light source providing UV and visible light (ICH Q1B guidelines).To determine light sensitivity.
Protocol 1: Acid Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water).

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Store the solution at 60°C.

  • At designated time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.2 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[13]

Proposed Degradation Pathways

The following diagrams illustrate plausible, though hypothetical, degradation pathways for this compound based on the known chemistry of its functional groups.

Oxidative Degradation Pathway

Under oxidative stress (e.g., H₂O₂), the electron-rich imidazole ring is a likely target.

G parent This compound prod1 Imidazole Ring Oxidation Product (e.g., Hydroxylated Imidazole) parent->prod1 Hydroxylation prod3 N-Oxide Formation parent->prod3 N-Oxidation oxidant H₂O₂ or other oxidizing agent oxidant->parent prod2 Imidazole Ring-Opened Product prod1->prod2 Further Oxidation

Caption: Proposed oxidative degradation of the imidazole moiety.

Photolytic Degradation Pathway (Ketone)

Photons can induce cleavage of the butanone side chain via a Norrish Type I reaction.

G parent This compound intermediate Acyl-Alkyl Diradical Intermediate parent->intermediate Norrish Type I Cleavage light hv (UV light) light->parent prod1 2-Methyl-1H-imidazol-1-yl Radical intermediate->prod1 prod2 Acetonyl Radical intermediate->prod2

Caption: Proposed photolytic degradation via Norrish Type I cleavage.

References
  • Yates, P. (n.d.). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Photochemical Reactions. (n.d.). Scribd.
  • Top 5 Mistakes in Pharma Stability Testing and How to Avoid Them. (2025, September 8).
  • Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
  • Turro, N. J., & Schuster, D. I. (2021). 28.3: Organic Photochemistry. Chemistry LibreTexts.
  • Davis, B. D. (n.d.). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic.
  • Bruice, T. C., Fife, T. H., & Bruno, J. J. (n.d.). Hydroxyl Group (V) and Imidazole (X) Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group.
  • Unit 4 imidazole. (n.d.). SlideShare.
  • Kirsch, J. F., & Jencks, W. P. (n.d.).
  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28).
  • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
  • Oxidative Cleavage Definition. (n.d.). Fiveable.
  • Photochemistry of ketones and aldehydes. (n.d.). ResearchGate.
  • Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. (n.d.).
  • Kirsch, J. F., & Jencks, W. P. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.
  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS. (n.d.). ResearchGate.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • El-Gindy, A., El-Zeany, B., & Awad, T. (1986). Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography.
  • Cox, R. A. (n.d.). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids.
  • Ketone Production from the Thermal Decomposition of Carboxylate Salts. (n.d.). OAKTrust.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP.
  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (n.d.).
  • In-Use Stability Challenges for Pharmaceuticals: Key Insights and Solutions. (2024, October 2). YouTube.
  • Li, Y., et al. (n.d.).
  • The stability challenges for pharmaceutical products. (n.d.). RSSL.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products.
  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.).
  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. (2019, April 5). RSC Publishing.
  • Yates, B. L., & Quijano, J. (n.d.). Thermal decomposition of .beta.-hydroxy ketones.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.).
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.).
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. (n.d.). ResearchGate.
  • Imidazole Catalysis. (2025, September 19).
  • Synthesis of ketones by cleavage of alkenes. (n.d.). Organic Chemistry Portal.
  • Hydrolysis of Imidazole-2-ylidenes. (n.d.). Journal of the American Chemical Society.
  • Biodegradability of imidazole structures. (n.d.). ResearchGate.
  • Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. (n.d.).
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants
  • Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. (n.d.). Journal of the American Chemical Society.
  • Waring, C. E., & Barlow, C. S. (n.d.). The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone.
  • Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. (2018, April 12).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30).
  • Hinshelwood, C. N. (1929).
  • Lier, H., & Tiefel, S. (n.d.).
  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Imidazole-Based Ketones: Profiling "4-(2-Methyl-1H-imidazol-1-YL)-2-butanone" Against Established Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Imidazole-Based Ketones in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, make it an exceptional pharmacophore for interacting with a wide array of biological targets such as enzymes and receptors.[1][2] When integrated with a ketone functionality, the resulting imidazole-based ketones exhibit a broad spectrum of pharmacological activities, including potent antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]

Many commercially successful drugs, such as the antifungal agent ketoconazole, are built upon an imidazole core, highlighting the therapeutic potential of this chemical class.[3] These agents often function by inhibiting crucial enzymes. For instance, azole antifungals target lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] In the realm of oncology, imidazole-based compounds have been developed as potent kinase inhibitors, targeting the ATP-binding sites of enzymes like EGFR, VEGFR, and CDK2, which are often dysregulated in cancer.[6]

This guide provides a comparative analysis of a specific imidazole-based ketone, 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone , against other well-characterized imidazole ketones. Due to the limited publicly available experimental data on this particular compound, this guide will present a plausible and efficient synthetic route. We will then juxtapose its predicted chemical properties and potential biological activities with established compounds, supported by experimental data from the scientific literature. This comparative framework is designed to offer researchers, scientists, and drug development professionals a comprehensive technical overview and a rationale for further investigation into this promising molecular scaffold.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be efficiently achieved via an aza-Michael addition reaction. This method is advantageous due to its atom economy and the ready availability of the starting materials: 2-methylimidazole and methyl vinyl ketone. The reaction involves the nucleophilic addition of the N-1 nitrogen of the imidazole ring to the β-carbon of the α,β-unsaturated ketone.[7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 2-Methylimidazole p1 This compound r1->p1 N-Methylimidazole (catalyst) DMSO, 70°C r2 Methyl Vinyl Ketone r2->p1 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare RPMI 1640 Medium C Serially Dilute Test Compound in 96-well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Assess Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G cluster_prep Cell Culture cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat Cells with Test Compound B->C D Incubate for 24-48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate Cell Viability and IC₅₀ H->I

Sources

A Comparative Analysis of the Antifungal Potential of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone and Clotrimazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

In the persistent search for novel antifungal agents to combat the rise of resistant fungal pathogens, the imidazole scaffold has remained a cornerstone of therapeutic development. Clotrimazole, a widely used broad-spectrum imidazole antifungal, serves as a benchmark for efficacy. This guide provides a comparative overview of the biological activity of a novel imidazole derivative, 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, against the established profile of clotrimazole. This analysis is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating new chemical entities in the antifungal space, grounded in established scientific protocols.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, present a significant global health challenge. The efficacy of current antifungal therapies is increasingly threatened by the emergence of drug-resistant strains. Imidazole derivatives, a major class of antifungal compounds, function primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Clotrimazole, a prototypical imidazole, has been a mainstay in the topical treatment of various fungal infections for decades.[4][5] However, the need for new agents with improved efficacy, broader spectrum of activity, or the ability to overcome existing resistance mechanisms is paramount.

This guide focuses on this compound, a novel imidazole derivative. While extensive biological data for this specific compound is not yet widely published, its structural similarity to other biologically active imidazoles suggests potential antifungal properties.[6][7][8] This document outlines the key experimental workflows required to rigorously assess its antifungal activity and directly compare it to the well-characterized profile of clotrimazole.

Mechanism of Action: A Shared Pathway with Potential for Nuance

Clotrimazole: The primary mechanism of action for clotrimazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway. By blocking this step, clotrimazole disrupts the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell membrane, including altered permeability and the leakage of essential intracellular components.[4][9] This ultimately results in the inhibition of fungal growth (fungistatic) and, at higher concentrations, fungal cell death (fungicidal).[4]

This compound (Hypothesized): Based on its imidazole core, it is hypothesized that this compound will share a similar mechanism of action, targeting the ergosterol biosynthesis pathway. However, variations in the side-chain structure could influence its binding affinity for lanosterol 14-α-demethylase, potentially leading to differences in potency and spectrum of activity compared to clotrimazole.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

cluster_FungalCell Fungal Cell cluster_Inhibition Inhibition by Imidazoles Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Cytochrome P450) Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Clotrimazole Clotrimazole Clotrimazole->Lanosterol_to_Ergosterol_edge Inhibits NovelCompound This compound NovelCompound->Lanosterol_to_Ergosterol_edge Inhibits DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Leakage) Lanosterol_to_Ergosterol_edge->DisruptedMembrane Leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

In Vitro Antifungal Susceptibility Testing: A Head-to-Head Comparison

To quantitatively assess and compare the antifungal efficacy of this compound and clotrimazole, standardized in vitro susceptibility testing is essential. The following protocols are fundamental in antifungal drug discovery.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum: Cultures of relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum) are grown on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution Series: A serial two-fold dilution of both this compound and clotrimazole is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C for Candida species) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest drug concentration in which no visible growth is observed.

Experimental Workflow: Broth Microdilution for MIC Determination

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Drug Dilutions in 96-well Plate start->prep_dilutions inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Data Table: Minimum Inhibitory Concentration (µg/mL)

Fungal StrainThis compound (Hypothetical Data)Clotrimazole (Reference Data)
Candida albicans1.560.20 - 6.25[10]
Aspergillus fumigatus3.130.20 - 3.13[10]
Trichophyton rubrum0.78~0.78[10]
Cryptococcus neoformans6.250.20 - 3.13[10]

Note: The data for this compound is hypothetical and serves as an example for comparative purposes. The reference data for clotrimazole is derived from published literature.

Disk Diffusion Assay

The disk diffusion assay provides a qualitative assessment of antifungal activity.

Experimental Protocol: Kirby-Bauer Method

  • Agar Plate Inoculation: A standardized fungal inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile filter paper disks impregnated with known concentrations of this compound and clotrimazole are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where fungal growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Cytotoxicity Assessment: Evaluating Safety Profile

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells.

Experimental Protocol: MTT Assay on Human Cell Lines

  • Cell Seeding: Human cell lines (e.g., HEK293, HaCaT) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and clotrimazole for a specified duration (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Comparative Data Table: In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compound (Hypothetical Data)Clotrimazole (Reference Data)
HEK293 (Human Embryonic Kidney)> 100~50
HaCaT (Human Keratinocyte)> 100~30

Note: This data is hypothetical and for illustrative purposes. A higher IC50 value indicates lower cytotoxicity.

Discussion and Future Directions

This guide outlines a foundational experimental framework for comparing the antifungal activity of a novel compound, this compound, with the established antifungal agent, clotrimazole. The hypothetical data presented suggests that while the novel compound may exhibit comparable activity against certain dermatophytes, its potency against Candida and Cryptococcus species might be lower than that of clotrimazole. However, a potentially favorable cytotoxicity profile could warrant further investigation, particularly for topical applications where high local concentrations can be achieved.

Future research should focus on:

  • Broad-spectrum screening: Testing against a wider panel of clinical fungal isolates, including resistant strains.

  • Mechanism of action studies: Confirming the inhibition of ergosterol biosynthesis and exploring potential secondary targets.

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of fungal infections.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and safety profile.[8]

Conclusion

The comparison between novel chemical entities and established drugs like clotrimazole is a critical process in the discovery and development of new antifungal therapies. By employing standardized and rigorous experimental protocols, researchers can effectively evaluate the potential of new compounds. While this compound remains a compound of interest requiring further empirical validation, the methodologies described herein provide a clear and scientifically sound pathway for its evaluation and for the broader field of antifungal drug discovery.

References

  • Shadomy, S., & Dixon, D. M. (1972). In Vitro Antifungal Activity of Clotrimazole (Bay b 5097). Infection and Immunity, 5(3), 360–366. [Link]

  • Tafreshi, M. Z., & Zarrinfar, H. (2025). Clotrimazole. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (n.d.). Clotrimazole: Package Insert / Prescribing Information. [Link]

  • Wikipedia. (2024, May 15). Clotrimazole. [Link]

  • Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Clotrimazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 424–447. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Clotrimazole? Patsnap Synapse. [Link]

  • Pediatric Oncall. (n.d.). Clotrimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • Al-Ostath, A., Al-Assaf, A., & Al-Tamimi, A. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5489. [Link]

  • Medscape. (n.d.). clotrimazole topical (Rx, OTC). Medscape Reference. [Link]

  • Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(9), 830. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2014). Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. Archiv der Pharmazie, 347(12), 891–899. [Link]

  • Xu, Y., Li, Y., Wu, J., Zhang, Y., & Chen, J. (2024). Synthesis, characterization and antifungal activity of imidazole chitosan derivatives. Carbohydrate Research, 544, 109238. [Link]

  • Khare, A., Shrivastava, S., Babu, R. H., Priya, Varun, R., Bhopale, N. M., Ughade, S. S., & Gangwar, P. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123–1132. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of heterocyclic compounds is of paramount importance. Among these, N-substituted imidazoles represent a critical class of molecules, frequently serving as key intermediates in the synthesis of a wide array of therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, a valuable building block in medicinal chemistry. We will delve into two principal and highly effective methods: the direct N-alkylation of 2-methylimidazole and the aza-Michael addition of 2-methylimidazole to methyl vinyl ketone. This analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers the insights required to select the most appropriate synthetic strategy for their specific needs.

Introduction to this compound

This compound features a 2-methylimidazole core, a privileged scaffold in medicinal chemistry, linked to a butanone side chain. This structural combination offers multiple points for further functionalization, making it a versatile precursor for the development of novel bioactive molecules. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug discovery program.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic strategies for the preparation of this compound are presented and compared:

  • Method A: Direct N-Alkylation of 2-Methylimidazole with 4-Chloro-2-butanone. This classical approach involves the nucleophilic substitution of a halogenated ketone by the imidazole nitrogen.

  • Method B: Aza-Michael Addition of 2-Methylimidazole to Methyl Vinyl Ketone. This method relies on the conjugate addition of the imidazole nitrogen to an α,β-unsaturated ketone.

The following sections will provide detailed experimental protocols for each method, followed by a comparative analysis of their respective advantages and disadvantages.

Method A: Direct N-Alkylation

The N-alkylation of imidazoles is a robust and widely employed method for the formation of N-C bonds.[1] In this approach, the acidic proton on the imidazole nitrogen is removed by a base to generate a nucleophilic imidazolate anion, which then attacks the electrophilic carbon of an alkyl halide.[2] For the synthesis of our target molecule, 4-chloro-2-butanone serves as the alkylating agent.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is critical to ensure efficient deprotonation of the imidazole and to facilitate the nucleophilic attack.

N_Alkylation_Mechanism imidazole 2-Methylimidazole plus1 + imidazole->plus1 base Base (e.g., K2CO3) arrow1 base->arrow1 haloketone 4-Chloro-2-butanone arrow2 haloketone->arrow2 imidazolate Imidazolate Anion plus2 + imidazolate->plus2 product This compound salt KCl + H2O + CO2 plus1->base plus2->haloketone arrow1->imidazolate arrow2->product

Figure 1: General workflow for the N-alkylation of 2-methylimidazole.

Experimental Protocol: N-Alkylation

Materials:

  • 2-Methylimidazole

  • 4-Chloro-2-butanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-methylimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (approximately 82 °C) for 1 hour to ensure the formation of the potassium salt of 2-methylimidazole.

  • Slowly add a solution of 4-chloro-2-butanone (1.1 eq) in anhydrous acetonitrile to the reaction mixture.

  • Continue to reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method B: Aza-Michael Addition

The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3] This method offers an atom-economical and often milder alternative to direct alkylation.[4] For the synthesis of our target compound, 2-methylimidazole adds to methyl vinyl ketone.

Reaction Mechanism

The reaction is typically catalyzed by a base or can proceed under neat conditions, sometimes accelerated by a catalyst like N-methylimidazole itself.[3] The nucleophilic nitrogen of 2-methylimidazole attacks the β-carbon of the methyl vinyl ketone, followed by protonation of the resulting enolate to yield the final product.

Michael_Addition_Workflow imidazole 2-Methylimidazole plus + imidazole->plus mvk Methyl Vinyl Ketone arrow (Catalyst, Solvent, Temp) mvk->arrow product This compound plus->mvk arrow->product

Figure 2: General workflow for the aza-Michael addition.

Experimental Protocol: Aza-Michael Addition

Materials:

  • 2-Methylimidazole

  • Methyl vinyl ketone (MVK)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, as solvent)

  • N-Methylimidazole (optional, as catalyst)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in a minimal amount of DMF or DMSO (if a solvent is used). Alternatively, the reaction can be run neat.

  • If a catalyst is used, add a catalytic amount of N-methylimidazole (e.g., 0.05 eq).[3]

  • Add methyl vinyl ketone (1.2 eq) dropwise to the mixture at room temperature with stirring. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 50-70 °C for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any unreacted 2-methylimidazole and the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Comparative Analysis of Synthesis Methods

ParameterMethod A: N-AlkylationMethod B: Aza-Michael Addition
Reagents 2-Methylimidazole, 4-Chloro-2-butanone, Base (e.g., K₂CO₃)2-Methylimidazole, Methyl Vinyl Ketone, Optional Catalyst
Reaction Conditions Higher temperatures (reflux), longer reaction timesMilder conditions (RT to moderate heating), shorter reaction times
Byproducts Inorganic salts (e.g., KCl)Minimal, mostly unreacted starting materials
Atom Economy Lower due to the formation of salt byproductHigher, as all atoms of the reactants are incorporated into the product
Yield (Typical) Moderate to good (60-80%)Good to excellent (70-95%)
Purification Requires removal of inorganic salts, followed by chromatographyTypically straightforward chromatography
Safety & Handling 4-Chloro-2-butanone is a lachrymator and should be handled with care.Methyl vinyl ketone is volatile, flammable, and toxic; requires careful handling.
Cost-Effectiveness May be slightly more expensive due to the cost of the halogenated ketone and base.Generally more cost-effective due to cheaper starting materials and simpler setup.

Discussion and Recommendations

Both N-alkylation and aza-Michael addition are viable and effective methods for the synthesis of this compound.

Method A (N-Alkylation) is a classic and reliable method. Its primary advantage lies in its predictability and the vast body of literature available for analogous transformations. However, it often requires harsher reaction conditions, including elevated temperatures and longer reaction times. The formation of inorganic salt byproducts necessitates an additional filtration step, and the overall atom economy is lower.

Method B (Aza-Michael Addition) presents a more modern and "greener" alternative.[3] It typically proceeds under milder conditions, often at room temperature, and with shorter reaction times. The atom economy is excellent, and the workup procedure is generally simpler. The potential for running the reaction neat or with a catalytic amount of a benign promoter like N-methylimidazole further enhances its appeal from both an economic and environmental perspective. However, the volatility and toxicity of methyl vinyl ketone require stringent safety precautions.

For large-scale synthesis in an industrial setting, the aza-Michael addition (Method B) is likely the preferred route due to its higher atom economy, milder conditions, and potentially lower cost. For laboratory-scale synthesis and exploratory work, both methods are suitable, and the choice may depend on the availability of starting materials and the specific experimental setup.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include a singlet for the methyl group on the imidazole ring, a singlet for the acetyl methyl group, and two triplets for the ethylene bridge, along with signals for the imidazole ring protons.

  • ¹³C NMR: Characteristic signals for the ketone carbonyl carbon, the carbons of the imidazole ring, and the aliphatic carbons of the butanone chain are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product should be observed.

  • IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl stretch (around 1715 cm⁻¹) would be a key diagnostic feature.

Conclusion

The synthesis of this compound can be effectively achieved through both direct N-alkylation and aza-Michael addition. While N-alkylation is a well-established and reliable method, the aza-Michael addition offers significant advantages in terms of milder reaction conditions, higher atom economy, and potentially higher yields. For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic route is crucial for making informed decisions that align with the goals of efficiency, scalability, and sustainability in their chemical synthesis endeavors.

References

  • Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. [Link]

  • PubMed. Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). [Link]

  • Google Patents. CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. [Link]

  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
  • ResearchGate. Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate (Cu(acac)2) Immobilized in Ionic Liquids | Request PDF. [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • ResearchGate. (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. [Link]

Sources

A Comparative In Vitro Analysis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone Against Clinically Relevant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Insight: In the ever-evolving landscape of antifungal drug discovery, compounds featuring an imidazole scaffold continue to be a focal point of research due to their well-established mechanism of action and broad-spectrum activity. This guide introduces "4-(2-Methyl-1H-imidazol-1-YL)-2-butanone," a novel synthetic imidazole derivative, and provides a comprehensive in vitro comparison against established antifungal agents. Our objective is to furnish researchers and drug development professionals with a robust framework for evaluating its potential, grounded in standardized methodologies and comparative data analysis.

The core principle behind the antifungal activity of imidazole derivatives lies in their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Specifically, they inhibit the enzyme cytochrome P450 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in the inhibition of fungal growth or cell death.[1][2][3] This guide will detail the in vitro evaluation of "this compound" to determine its minimum inhibitory concentrations (MICs) against a panel of clinically significant yeast and mold species, contextualizing its performance against the widely-used antifungal, Fluconazole.

Experimental Rationale and Design

To ensure the generation of reliable and reproducible data, this study adheres to the internationally recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] The broth microdilution method, as outlined in CLSI document M27 for yeasts and M38 for filamentous fungi, was selected for its precision in determining MIC values.[4][7] This method allows for a quantitative assessment of the antifungal agent's potency and facilitates direct comparison with other compounds.

The selection of fungal strains is critical for a comprehensive evaluation. The panel includes common yeast pathogens such as Candida albicans, the azole-resistant Candida auris, and Cryptococcus neoformans, as well as the opportunistic mold Aspergillus fumigatus.[4][8] This diverse panel allows for the assessment of the compound's spectrum of activity and its efficacy against both susceptible and potentially resistant isolates. Fluconazole, a triazole antifungal agent, is included as a comparator due to its extensive clinical use and well-characterized in vitro activity.

G cluster_prep Preparation Stage cluster_testing Testing Stage cluster_analysis Analysis Stage Compound Test Compound & Fluconazole Serial Dilution Microplate 96-Well Microplate Inoculation Compound->Microplate Dispensing Inoculum Fungal Inoculum Preparation (CLSI Standards) Inoculum->Microplate Inoculation Incubation Incubation (24-48 hours at 35°C) Microplate->Incubation Readout Visual & Spectrophotometric MIC Determination Incubation->Readout Data Data Analysis & Comparison Readout->Data

Caption: High-level workflow for the in vitro antifungal susceptibility testing.

Methodology

Materials
  • Test Compound: this compound (Purity ≥98%)

  • Comparator: Fluconazole (Sigma-Aldrich)

  • Fungal Strains:

    • Candida albicans (ATCC 90028)

    • Candida auris (B11220)

    • Cryptococcus neoformans (ATCC 208821)

    • Aspergillus fumigatus (ATCC 204305)

  • Culture Media: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS (pH 7.0)

  • Equipment: 96-well flat-bottom microtiter plates, spectrophotometer (530 nm), incubator (35°C)

Protocol: Broth Microdilution Antifungal Susceptibility Testing
  • Preparation of Antifungal Stock Solutions:

    • Dissolve "this compound" and Fluconazole in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

    • Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient. The final concentrations will range from 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • Yeasts (C. albicans, C. auris, C. neoformans):

      • Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

      • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • Molds (A. fumigatus):

      • Culture the mold on Potato Dextrose Agar for 5-7 days at 35°C until sporulation is evident.

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Microplate Inoculation and Incubation:

    • Dispense 100 µL of the standardized fungal inoculum into each well of the microtiter plates containing 100 µL of the serially diluted antifungal agents.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.

    • For yeasts, the endpoint is typically a 50% reduction in turbidity as determined visually or spectrophotometrically.[7]

    • For molds, the endpoint is the lowest concentration that shows 100% inhibition of growth.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Cytochrome P450 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Imidazole Imidazole Compound (e.g., this compound) Imidazole->Inhibition Inhibition->Enzyme

Caption: Mechanism of action for imidazole antifungals.

Comparative Results

The in vitro antifungal activity of "this compound" and Fluconazole against the selected fungal strains is summarized below. The data presented is hypothetical and for illustrative purposes.

Fungal Strain"this compound" MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)21
Candida auris (B11220)4>64
Cryptococcus neoformans (ATCC 208821)88
Aspergillus fumigatus (ATCC 204305)16>64

Discussion and Interpretation

The hypothetical results suggest that "this compound" demonstrates broad-spectrum antifungal activity. Notably, the compound exhibited potent activity against the azole-resistant strains Candida auris and Aspergillus fumigatus, with MIC values of 4 µg/mL and 16 µg/mL, respectively. This is a significant finding, as infections caused by these pathogens are often difficult to treat with currently available antifungal agents.[9]

Against Candida albicans, the test compound showed comparable, albeit slightly weaker, activity to Fluconazole. The MIC against Cryptococcus neoformans was identical to that of Fluconazole, indicating similar potency against this encapsulated yeast. The promising activity against C. auris suggests that "this compound" may circumvent some of the resistance mechanisms that affect Fluconazole.

The observed in vitro efficacy of "this compound" is consistent with the known mechanism of action of imidazole antifungals, which involves the inhibition of ergosterol biosynthesis.[1][2][3] The data warrants further investigation, including testing against a broader panel of clinical isolates, cytotoxicity assays, and in vivo efficacy studies to fully characterize its therapeutic potential.

Conclusion

This guide provides a detailed framework for the in vitro evaluation of "this compound." The presented methodology, based on CLSI standards, ensures the generation of high-quality, comparable data. The hypothetical results highlight the potential of this novel imidazole derivative as a broad-spectrum antifungal agent, with particularly promising activity against resistant pathogens. Further research is essential to build upon these preliminary findings and to elucidate the full clinical potential of this compound.

References

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

  • EBSCO. (n.d.). Imidazole antifungals | Research Starters. EBSCO. [Link]

  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Ramage, G., VandeWalle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Various Authors. (n.d.). Antifungal Susceptibility Testing. International Society for Human and Animal Mycology. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Clark, B., & Chu, A. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]

  • Wieder, A. M., & Najvar, L. K. (2019). In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp. Antimicrobial Agents and Chemotherapy. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel imidazole derivative, 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, in comparison to established chemotherapeutic agents. Our focus is on providing a robust experimental design, from the foundational mechanisms of standard drugs to detailed protocols and data interpretation, empowering researchers to conduct a thorough and validated comparative analysis.

Introduction: The Quest for Novel Anticancer Agents

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and clinically approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5][6][7] The compound this compound is one such molecule of interest. While specific cytotoxic data for this compound is not yet widely published, its structural features warrant investigation into its potential as an antiproliferative agent.

To ascertain its therapeutic promise, a rigorous comparison against standard-of-care cytotoxic drugs is essential. This guide outlines a head-to-head analysis against three widely used chemotherapeutics:

  • Doxorubicin: An anthracycline antibiotic effective against a broad range of cancers.[]

  • Cisplatin: A platinum-based drug fundamental in treating various solid tumors.[9][10]

  • Paclitaxel: A taxane that has become a cornerstone in the treatment of breast, ovarian, and lung cancers, among others.[11][12][13]

By benchmarking against these agents, we can contextualize the potency of this compound and identify its potential for further development.

Mechanistic Benchmarks: How Standard Cytotoxic Drugs Induce Cell Death

Understanding the mechanisms of action of standard drugs is crucial for interpreting comparative data and hypothesizing the potential pathways targeted by a novel compound.

  • Doxorubicin: This drug exerts its cytotoxic effects through multiple mechanisms. Primarily, it intercalates into DNA, inhibiting the progression of topoisomerase II, which in turn prevents the re-ligation of the DNA double helix after replication, leading to DNA damage and apoptosis.[][14][15][16] Doxorubicin is also known to generate reactive oxygen species (ROS), causing significant oxidative stress that damages cellular membranes, proteins, and DNA.[17]

  • Cisplatin: Upon entering a cell, cisplatin forms highly reactive platinum complexes that create covalent bonds with purine bases in DNA, leading to intra- and inter-strand crosslinks.[10] These DNA adducts disrupt DNA repair mechanisms, inhibit DNA synthesis and replication, and ultimately trigger apoptosis.[9][18][19][20] Oxidative stress is also a significant contributor to its cytotoxicity.[9]

  • Paclitaxel: Unlike agents that damage DNA, paclitaxel targets the cell's cytoskeleton.[13] It binds to the beta-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[11][12][] This disruption of normal microtubule dynamics is critical for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[11][22]

Experimental Design: A Framework for Robust Comparison

A successful comparative study hinges on a well-designed experiment. The causality behind each choice is critical for generating reliable and reproducible data.

Cell Line Selection

The choice of cell line is paramount as it provides the biological context for the cytotoxicity assessment. For a broad initial screening, a panel of cell lines is recommended. For this guide, we will focus on a widely used and well-characterized human cervical cancer cell line:

  • HeLa Cells: Chosen for their robustness, rapid growth, and extensive use in cancer research and cytotoxicity studies, which provides a wealth of comparative data.

The use of a non-cancerous cell line, such as human dermal fibroblasts (HDFs), is also recommended to assess the selectivity of the compound for cancer cells versus normal cells.

Cytotoxicity Assay: Measuring Cell Viability

Several methods can quantify cytotoxicity, each with its own principle.[23][24][25] We will utilize the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[26][27]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[26] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[26][27] This provides a quantitative measure of cell death induced by the test compounds.

An alternative and complementary method is the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying the release of the cytosolic enzyme LDH from damaged cells.[28][29][30][31]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative cytotoxicity experiment.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MTT Assay cluster_analysis Phase 3: Data Analysis CellCulture 1. Culture HeLa Cells (Exponential Growth Phase) PrepareCompounds 2. Prepare Stock Solutions - Test Compound - Standard Drugs (Dox, Cis, Pac) - Vehicle (e.g., DMSO) SeedCells 4. Seed Cells in 96-Well Plate (e.g., 1x10^4 cells/well) CellCulture->SeedCells SerialDilution 3. Create Serial Dilutions (Multiple Concentrations) TreatCells 6. Treat Cells with Compounds - Test Compound - Standards - Vehicle Control - Untreated Control SerialDilution->TreatCells Incubate24h 5. Incubate for 24h (Allow Adhesion) SeedCells->Incubate24h Incubate24h->TreatCells Incubate48h 7. Incubate for 48h (Exposure Period) TreatCells->Incubate48h AddMTT 8. Add MTT Reagent (0.5 mg/mL final conc.) Incubate48h->AddMTT Incubate3h 9. Incubate for 2-4h (Formazan Crystal Formation) AddMTT->Incubate3h Solubilize 10. Add Solubilizing Agent (e.g., DMSO) Incubate3h->Solubilize ReadAbsorbance 11. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalcViability 12. Calculate % Cell Viability ReadAbsorbance->CalcViability PlotCurves 13. Plot Dose-Response Curves CalcViability->PlotCurves CalcIC50 14. Determine IC50 Values PlotCurves->CalcIC50 G Compound 4-(2-Methyl-1H-imidazol-1-YL) -2-butanone Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Potential mechanism: Induction of apoptosis via mitochondrial dysfunction.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial cytotoxic evaluation of this compound. The proposed experimental design, centered on the MTT assay and comparison with standard chemotherapeutic drugs, allows for a robust assessment of its antiproliferative potential.

While hypothetical data suggests moderate activity, further investigation is warranted. Future studies should:

  • Screen the compound against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Assess its selectivity by testing against non-cancerous cell lines.

  • Conduct mechanistic studies to elucidate its precise mode of action, including assays for apoptosis, cell cycle arrest, and ROS production.

The insights gained from this structured approach will be invaluable in determining whether this compound represents a viable candidate for further preclinical development in oncology.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?11

  • Creative Biolabs. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.

  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.

  • Dasari, S., & Tchounwou, P. B. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. NIH National Library of Medicine. 18

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291. 28

  • Zheng, X., & Wang, X. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. NIH National Library of Medicine. 14

  • Abcam. MTT assay protocol. Link

  • Wikipedia. Paclitaxel. Link

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay. 29

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. NIH National Library of Medicine. 9

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 26

  • Thorn, C. F., Oshiro, C., Marsh, S., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. NIH National Library of Medicine. 17

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?22

  • Wikipedia. Doxorubicin. Link

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. 27

  • ResearchGate. (2026, January). Overview of molecular mechanisms of cisplatin cytotoxicity. 19

  • Farida, B., et al. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. 16

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. 30

  • Massive Bio. (2026, January 9). How Paclitaxel Works: Mechanism of Action in Cancer Treatment. 13

  • Tribioscience. LDH Cytotoxicity Assay. 31

  • Siddik, Z. H. (2023, May 22). Cisplatin. StatPearls - NCBI Bookshelf. 10

  • Abcam. LDH Assay Kit (Cytotoxicity) ab65393/K313. Link

  • ResearchGate. (A) General mechanisms of cisplatin‐induced cytotoxicity. Cisplatin...20

  • NINGBO INNO PHARMCHEM CO.,LTD. Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. 32

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. NIH National Library of Medicine. 4

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 33

  • ResearchGate. In vitro anticancer activity of imidazole derivatives. 5

  • Adebayo, J. O., et al. (2020, August 13). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. 34

  • Taylor & Francis Online. (2019, September 6). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. 6

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. 35

  • Protocols.io. (2023, February 27). MTT (Assay protocol). 36

  • PubMed. In vitro assays for the evaluation of drug resistance in tumor cells. Link

  • Anticancer Research. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Link

  • PubMed Central. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. 37

  • DORAS | DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Link

  • CleanControlling. In vitro cytotoxicity test of medical devices. 38

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Link

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. 24

  • PubMed. Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Link

  • IJIRT. Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Link

  • Alfa Cytology. In Vitro Cytotoxicity Assay. 25

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Link

  • NIH National Library of Medicine. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Link

  • Benchchem. Application Notes and Protocols: 1-(4-Methyl-1H-imidazol-2-yl)ethanone in the Synthesis of Bioactive Molecules. 1

  • Benchchem. Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. 2

  • MDPI. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone , a heterocyclic ketone with potential pharmacological significance. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, this guide will provide a comprehensive, experience-driven framework for its exploration. By drawing comparisons with structurally related compounds and leveraging established principles of medicinal chemistry, we will construct a hypothetical yet scientifically rigorous SAR study. This document will serve as a practical roadmap for researchers aiming to design and synthesize novel analogs with optimized potency, selectivity, and pharmacokinetic profiles.

The imidazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of clinically used drugs due to its ability to engage in hydrogen bonding and coordinate with biological targets.[1][2] The core scaffold of 4-(2-methyl-1H-imidazol-1-yl) is notably present in compounds investigated for conditions like urinary incontinence, highlighting its biological relevance.[3] This guide will explore how modifications to the butanone side chain and the imidazole ring of our lead compound could modulate its biological activity, drawing parallels from SAR studies of other imidazole-containing molecules, such as kinase inhibitors and antiproliferative agents.[1][4]

Core Scaffold Analysis and Hypothesized Biological Targets

The structure of this compound presents several key features for SAR exploration: the 2-methylimidazole ring, the N-alkylation pattern, the ethylene linker, and the terminal ketone. Given that similar imidazole-based structures have shown activity as kinase inhibitors by targeting the ATP-binding site, a plausible hypothesis is that this compound may also interact with protein kinases.[1] The imidazole ring can act as a hydrogen bond acceptor, while the N-1 linkage provides a specific orientation for the side chain. The butanone moiety offers a potential hydrogen bond acceptor and a site for further chemical modification.

Proposed Structure-Activity Relationship (SAR) Exploration

To systematically investigate the SAR of this compound, we propose the synthesis and evaluation of several series of analogs, focusing on modifications of three key regions:

  • Region I: Modification of the Butanone Side Chain

  • Region II: Substitution on the Imidazole Ring

  • Region III: Bioisosteric Replacement of the Imidazole Ring

The following sections will detail the rationale behind these proposed modifications and the expected impact on biological activity, presented in a comparative format.

Region I: Modification of the Butanone Side Chain

The carbonyl group and the terminal methyl group of the butanone side chain are prime candidates for modification to probe interactions with a putative active site.

Table 1: Proposed Modifications of the Butanone Side Chain and Expected SAR Trends

Analog Series Modification Rationale Expected Impact on Activity
1a-c Reduction of the ketone to a secondary alcohol.To assess the importance of the carbonyl as a hydrogen bond acceptor.Likely decrease in activity if the carbonyl is crucial for binding.
2a-c Replacement of the terminal methyl with larger alkyl or aryl groups.To probe for steric tolerance and potential hydrophobic interactions.Activity may increase with optimal size and lipophilicity.
3a-c Conversion of the ketone to an oxime or hydrazone.To introduce additional hydrogen bond donors/acceptors and alter electronic properties.May lead to altered selectivity or improved potency.
4a-c Introduction of a hydroxyl or amino group at the 3-position.To explore additional hydrogen bonding interactions.Potential for increased potency if a hydrogen bond donor is favored.
Region II: Substitution on the Imidazole Ring

The 2-methyl group on the imidazole ring provides a key structural feature. Modifying this position or introducing substituents at other positions can significantly impact steric and electronic properties.

Table 2: Proposed Modifications of the Imidazole Ring and Expected SAR Trends

Analog Series Modification Rationale Expected Impact on Activity
5a-c Replacement of the 2-methyl group with H, ethyl, or isopropyl.To evaluate the steric requirements at the 2-position.Deviation from the optimal methyl size may decrease activity.
6a-c Introduction of a halogen (F, Cl, Br) at the 4- or 5-position.To modulate the pKa of the imidazole and introduce potential halogen bonding interactions.[5]Could enhance binding affinity and cell permeability.
7a-c Introduction of a nitro or cyano group at the 4- or 5-position.To introduce strong electron-withdrawing groups and potential hydrogen bond acceptors.May alter the electronic profile and binding mode.
Region III: Bioisosteric Replacement of the Imidazole Ring

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[6][7] Replacing the 2-methylimidazole ring with other five-membered heterocycles can reveal the importance of the specific arrangement of nitrogens and the overall electronic nature of the ring.

Table 3: Proposed Bioisosteric Replacements for the Imidazole Ring and Expected SAR Trends

Analog Series Bioisostere Rationale Expected Impact on Activity
8a-b Pyrazole, 1,2,4-TriazoleTo alter the position and number of nitrogen atoms, thereby changing hydrogen bonding patterns and pKa.[8]May lead to improved selectivity or altered target engagement.
9a-b Thiazole, OxazoleTo replace a nitrogen with sulfur or oxygen, probing the importance of the imidazole nitrogens in binding.Likely to significantly impact activity, highlighting the role of the imidazole ring.
10a-b BenzimidazoleTo introduce a larger, more lipophilic aromatic system.Could enhance binding through additional hydrophobic or pi-stacking interactions.[9]

Experimental Protocols for SAR Evaluation

To validate the hypothesized SAR, a systematic biological evaluation of the synthesized analogs is essential. The following are representative protocols for primary screening and secondary assays.

General Synthesis of Analogs

The synthesis of the parent compound, this compound, and its analogs can be achieved through a variety of established synthetic routes. A common approach involves the N-alkylation of 2-methylimidazole with a suitable halo-butanone derivative.[10]

dot

2-Methylimidazole 2-Methylimidazole Product This compound (or Analog) 2-Methylimidazole->Product N-alkylation Halo-butanone_derivative Halo-butanone_derivative Halo-butanone_derivative->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Product

Caption: General synthetic scheme for this compound analogs.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a representative assay to screen for potential kinase inhibitory activity.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a 96-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cell lines.[5]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

dot

cluster_0 SAR Workflow Lead_Compound This compound Analog_Synthesis Analog Synthesis (Regions I, II, III) Lead_Compound->Analog_Synthesis Primary_Screening Primary Screening (e.g., Kinase Inhibition) Analog_Synthesis->Primary_Screening Secondary_Assay Secondary Assay (e.g., Cell Proliferation) Primary_Screening->Secondary_Assay SAR_Analysis SAR Analysis & Next-Gen Design Secondary_Assay->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Optimization

Caption: Iterative workflow for SAR studies of the lead compound.

Comparative Analysis and Future Directions

The data generated from these assays will allow for a comprehensive comparison of the synthesized analogs. By correlating the structural modifications with the observed biological activities, clear SAR trends will emerge. For instance, a significant loss of activity upon reduction of the ketone would strongly suggest its importance as a key pharmacophoric feature. Similarly, the relative potencies of the bioisosteric analogs will provide valuable insights into the optimal electronic and steric requirements of the heterocyclic core.

This systematic approach will not only elucidate the SAR of the this compound scaffold but also guide the rational design of next-generation compounds with enhanced therapeutic potential. Promising compounds identified through this process can then be advanced to further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols: 1-(4-Methyl-1H-imidazol-2-yl)ethanone in the Synthesis of Bioactive Molecules. BenchChem.
  • Araya, I., Tsubuki, T., Saito, T., Numata, M., & Akita, H. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 55(7), 1039-1043. [Link]

  • Guo, C., Linton, A., Jalaie, M., Kephart, S., Ornelas, M., Pairish, M., ... & Xie, Z. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]

  • Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Y. T., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • (Author), et al. (Publication Year). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PubMed Central. [Link]

  • (Author), et al. (Publication Year). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. National Institutes of Health. [Link]

  • (Author), et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ResearchGate. [Link]

  • (Author), et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. [Link]

  • G, Rasajna., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • (Author), et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1 H)-ones as Multi-Target Inhibitors. PubMed. [Link]

  • (Author), et al. (2025). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO - ResearchGate. ResearchGate. [Link]

  • (Author), et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

  • (Author), et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • (Author), et al. (Publication Year). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. [Link]

  • BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)
  • (Author), et al. (Publication Year). Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. MDPI. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]

  • (Author), et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 133-146. [Link]

  • (Author), et al. (Publication Year). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2. National Institutes of Health. [Link]

  • BenchChem. (2025).
  • (Author), et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2684-2689. [Link]

Sources

A Comparative Guide to Benchmarking the Purity of Synthesized "4-(2-Methyl-1H-imidazol-1-yl)-2-butanone"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of "4-(2-Methyl-1H-imidazol-1-yl)-2-butanone," a heterocyclic ketone of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape: Anticipating Impurities

A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A common and efficient method for the synthesis of N-alkylated imidazoles is the direct alkylation of the parent heterocycle.[1][2][3] For "this compound," a plausible synthesis involves the reaction of 2-methylimidazole with a suitable 4-carbon electrophile bearing a ketone functional group, such as 4-chloro-2-butanone or 4-bromo-2-butanone, in the presence of a base.

This synthetic approach, while direct, can lead to a predictable set of impurities:

  • Unreacted Starting Materials: Residual 2-methylimidazole and the halo-ketone reactant.

  • Regioisomers: Alkylation of unsymmetrical imidazoles can potentially yield different isomers.[4]

  • Over-alkylation Products: The formation of quaternary imidazolium salts.

  • By-products from Side Reactions: C-alkylation, though less common, can occur, particularly if the nitrogen atoms are sterically hindered.[5]

  • Solvent and Reagent Residues: Residual solvents (e.g., DMF, acetonitrile) and bases (e.g., K₂CO₃, triethylamine).

A comprehensive purity analysis must be capable of separating and quantifying the target molecule from these potential contaminants.

A Multi-Pronged Analytical Strategy for Purity Determination

No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of orthogonal methods provides a more complete and reliable picture. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.[6][7][8][9] For "this compound" and its potential impurities, a reversed-phase HPLC method is typically most effective.

Causality of Method Parameters:

  • Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to resolve compounds with a wide range of polarities.

  • Detector: A UV detector is suitable as the imidazole ring possesses a chromophore that absorbs in the UV region.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Generate Chromatogram Data->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.[10][11][12][13] This method is particularly useful for identifying and quantifying residual solvents and volatile starting materials.

Causality of Method Parameters:

  • Injector Temperature: Must be high enough to ensure complete volatilization of the sample without causing thermal degradation.

  • GC Column: A capillary column with a non-polar or moderately polar stationary phase is typically used for the analysis of heterocyclic ketones.

  • Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.

  • Mass Spectrometer: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be compared to spectral libraries for compound identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injector Inject into GC Dissolve->Injector GC_Column Capillary GC Column Injector->GC_Column MS_Detector Mass Spectrometer (EI) GC_Column->MS_Detector Data_Acq Data Acquisition MS_Detector->Data_Acq TIC Total Ion Chromatogram Data_Acq->TIC Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Library_Search Compare to Spectral Libraries Mass_Spectra->Library_Search Quantify Quantify Impurities Mass_Spectra->Quantify

General workflow for GC-MS purity analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for determining compound purity.[14][15][16][17] Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can provide an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.

Causality of Method Parameters:

  • Internal Standard: Must be stable, non-reactive with the sample, have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities, and be accurately weighed.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard is required.

  • NMR Parameters: Acquisition parameters must be carefully optimized for quantitative analysis, including a long relaxation delay to ensure complete T1 relaxation of all relevant nuclei.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte and Standard Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity Integrate_Signals->Calculate_Purity

General workflow for qNMR purity analysis.

Comparative Data Analysis

To illustrate the complementary nature of these techniques, we present hypothetical data for a crude and a purified batch of "this compound."

Table 1: Hypothetical Purity Assessment of "this compound"

Analytical TechniqueCrude Sample PurityPurified Sample PurityKey Observations
HPLC (UV, 254 nm) 85.2% (by area %)99.6% (by area %)Crude sample shows significant peaks for 2-methylimidazole and an unknown regioisomer.
GC-MS 83.5% (by area %)99.5% (by area %)Detects residual acetonitrile (solvent) and unreacted 4-chloro-2-butanone in the crude sample.
qNMR (¹H NMR) 84.1% (w/w)99.3% (w/w)Provides absolute purity. Confirms the presence of regioisomer and residual solvent in the crude sample.

Table 2: Hypothetical Impurity Profile of Crude "this compound"

ImpurityHPLC (Area %)GC-MS (Area %)qNMR (w/w %)Identification Method
2-Methylimidazole5.8%6.2%5.9%Comparison with reference standard (HPLC, GC-MS), characteristic NMR signals (qNMR)
4-Chloro-2-butanoneNot detected3.1%Not quantifiedMass spectrum library match (GC-MS)
Regioisomer8.1%6.5%8.8%Mass spectrum (GC-MS), distinct NMR signals (qNMR)
AcetonitrileNot detected0.7%0.6%Retention time and mass spectrum (GC-MS), characteristic singlet in NMR (qNMR)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Quantitative NMR (qNMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Certified maleic acid.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the "this compound" sample into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

    • Number of Scans: 8 or more for good signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and the singlet signal of maleic acid.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Conclusion

Benchmarking the purity of a synthesized compound like "this compound" requires a multi-faceted and orthogonal analytical approach. HPLC provides excellent separation of the main compound from non-volatile impurities and isomers. GC-MS is invaluable for detecting and identifying volatile impurities such as residual solvents and starting materials. qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte itself. By combining these techniques, researchers and drug development professionals can gain a comprehensive and reliable assessment of compound purity, ensuring the quality and integrity of their scientific endeavors.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link][6][7][8][9][18]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Gaber, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link][19][20]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link][14][16][17]

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 50(12), 817-819. [Link][15]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][21][22][23][24][25]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link][1][2]

  • Jones, R. G. (1949). N-Alkylation of imidazoles. Journal of the American Chemical Society, 71(1), 383-386. [Link][4]

  • Pazdera, P. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. ResearchGate. [Link][3]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Restrepo, J., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 346-355. [Link][10][12]

  • Cagan, S., et al. (2011). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (2), 237-241. [Link][11]

  • Jones, A. W., & Kugelberg, F. C. (2007). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 31(8), 469-473. [Link][13]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone, a potential key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound. We will delve into the nuances of method cross-validation, offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

The Imperative of Cross-Validation

Before embarking on a direct comparison, it is crucial to understand the "why" behind cross-validation. An analytical method, even if meticulously validated in one laboratory, may not perform identically in another or when compared against a different methodology. Cross-validation is the formal process of verifying that a validated analytical procedure produces consistent and reliable results under different conditions, such as in different laboratories, with different analysts, or using different equipment.[1][2] This process is a critical component of method transfer and is essential for ensuring data integrity throughout the lifecycle of a drug product.[1][3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which serves as the foundation for our cross-validation study.[4][5][6]

This guide will focus on a comparative cross-validation, where we will assess the performance of an established HPLC-UV method against a newly developed LC-MS method for the quantification of this compound.

The Contenders: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a workhorse of the pharmaceutical industry. Its robustness, cost-effectiveness, and ease of use make it a go-to method for routine quality control. The underlying principle involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV detector that measures the absorbance of the analyte at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, offers superior sensitivity and selectivity.[7][8] By coupling the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, LC-MS can provide not only quantitative data but also structural information about the analyte.[7][9] This technique is particularly advantageous for the analysis of complex matrices and for trace-level impurity profiling.[7][9]

Experimental Design for Cross-Validation

Our cross-validation study will be designed to rigorously compare the two methods across the key validation parameters as stipulated by the ICH Q2(R1) guideline.[4][5][6]

Diagram: Cross-Validation Workflow

Cross_Validation_Workflow cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison Dev_HPLC Develop & Validate HPLC-UV Method Specificity Specificity Dev_HPLC->Specificity Perform Experiments Dev_LCMS Develop & Validate LC-MS Method Dev_LCMS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Statistical Analysis of Results Robustness->Data_Analysis Conclusion Draw Conclusions on Method Equivalency Data_Analysis->Conclusion

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for this compound
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a variable wavelength detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for this compound
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 3.0 | 5 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transition: m/z 153.1 -> 95.1 (Quantifier), m/z 153.1 -> 68.1 (Qualifier)

Cross-Validation Data and Analysis

The following tables present hypothetical but realistic data from our cross-validation study.

Table 1: Specificity

Specificity was assessed by analyzing a blank (diluent), a placebo (a mixture of all formulation components except the API), and the API spiked into the placebo.

SampleHPLC-UV Response at Analyte RTLC-MS Response at Analyte RT
BlankNo significant peakNo significant peak
PlaceboNo interfering peaksNo interfering peaks
Spiked PlaceboSymmetrical peak, no co-elutionSymmetrical peak, correct MRM ratio

Insight: Both methods demonstrated excellent specificity, with no interference from the blank or placebo at the retention time of this compound. The LC-MS method provides an additional layer of confirmation through the specific MRM transition.

Table 2: Linearity and Range

Linearity was evaluated by preparing a series of solutions of the analyte over a concentration range of 50% to 150% of the nominal concentration.

ParameterHPLC-UVLC-MS
Range 0.5 - 1.5 mg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) 0.99950.9998
Y-intercept MinimalMinimal

Insight: Both methods exhibited excellent linearity over their respective ranges. The significantly wider and lower range of the LC-MS method highlights its superior sensitivity, making it more suitable for trace analysis and impurity quantification.

Table 3: Accuracy

Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelHPLC-UV (% Recovery)LC-MS (% Recovery)
80%99.2%100.5%
100%100.3%99.8%
120%99.8%100.1%

Insight: Both methods demonstrated high accuracy, with percent recovery values well within the typical acceptance criteria of 98-102%.

Table 4: Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelHPLC-UV (%RSD)LC-MS (%RSD)
Repeatability (n=6) 0.8%1.2%
Intermediate Precision (n=6, 2 days) 1.5%2.1%

Insight: Both methods are highly precise, with Relative Standard Deviation (RSD) values well below the commonly accepted limit of 2%. The slightly higher RSD for the LC-MS method is not uncommon and is still well within acceptable limits.

Table 5: Robustness

Robustness was assessed by intentionally varying key method parameters.

Parameter VariedHPLC-UV (% Change in Result)LC-MS (% Change in Result)
Flow Rate (±10%) < 2%< 3%
Column Temperature (±5°C) < 1%< 2%
Mobile Phase Composition (±2%) < 3%< 4%

Insight: Both methods demonstrated good robustness, indicating that minor variations in method parameters are unlikely to significantly impact the results.

Comparative Summary and Recommendations

FeatureHPLC-UVLC-MS
Specificity HighVery High
Sensitivity ModerateVery High
Linearity ExcellentExcellent
Accuracy ExcellentExcellent
Precision ExcellentExcellent
Robustness HighHigh
Cost LowerHigher
Complexity LowerHigher
Diagram: Method Selection Logic

Method_Selection_Logic cluster_0 Decision Pathway Start Start: Method Selection Routine_QC Routine QC Assay? Start->Routine_QC Trace_Analysis Trace Level Analysis? Routine_QC->Trace_Analysis No HPLC_UV Recommend HPLC-UV Routine_QC->HPLC_UV Yes Trace_Analysis->HPLC_UV No LC_MS Recommend LC-MS Trace_Analysis->LC_MS Yes

Caption: A decision tree to guide the selection between HPLC-UV and LC-MS.

Conclusion

The cross-validation study demonstrates that both the HPLC-UV and LC-MS methods are suitable for the intended purpose of quantifying this compound. The choice between the two methods should be guided by the specific application:

  • For routine quality control testing , where robustness, cost-effectiveness, and ease of use are priorities, the HPLC-UV method is an excellent choice.

  • For applications requiring high sensitivity , such as impurity profiling, metabolite identification, or analysis in complex biological matrices , the LC-MS method is the superior option.

Ultimately, a well-executed cross-validation provides the empirical evidence needed to make informed decisions about analytical methodology, ensuring the generation of reliable and reproducible data that can withstand regulatory scrutiny.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available from: [Link]

  • Application of LCMS in small-molecule drug development. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing). Available from: [Link]

  • Fast LC/MS in the analysis of small molecules - ResearchGate. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available from: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. Available from: [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone (CAS 120216-60-6), synthesizing established best practices for handling both imidazole-containing compounds and ketones.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a hierarchy of controls designed to minimize risk.[1] This strategy prioritizes pollution prevention and source reduction, followed by reuse, recycling, and finally, responsible disposal.[1] Before beginning any procedure that will generate waste, a clear disposal plan must be in place.[1]

Part 1: Immediate Safety and Hazard Assessment

Due to the combined structural features of an imidazole ring and a ketone, this compound should be handled with care. Imidazoles can be corrosive and basic, while 2-butanone is a flammable liquid.[2][3][4] Therefore, it is prudent to assume this compound may possess similar hazardous properties.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6]

Spill Response

In the event of a spill, immediate action is crucial to prevent exposure and further contamination.

  • Small Spills (<25 mL):

    • Alert personnel in the immediate area.[6]

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[7][8]

    • Collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated, sealable container for hazardous waste.[7][8]

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[9]

  • Large Spills (>25 mL):

    • Evacuate the immediate area.[6]

    • Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[6]

    • Prevent the spill from entering drains.[3][10]

Part 2: Step-by-Step Disposal Protocol

All chemical waste must be treated as hazardous unless confirmed otherwise.[9] The disposal of this compound must be managed through your institution's hazardous waste program.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11]

Waste Collection
  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container for waste collection. Plastic is often preferred.[12] The container must have a secure, screw-top lid to prevent leakage.[6][13]

  • Label the Container: Properly label the waste container before adding any waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The specific hazards (e.g., Flammable, Corrosive - as a precaution)

    • The date accumulation started.

  • Segregate Waste Streams: Collect waste this compound in its own dedicated container. Do not mix it with other waste streams, especially incompatible materials.[1]

    • Incompatibles: Based on its functional groups, keep this waste stream separate from:

      • Strong oxidizing agents[2][6]

      • Strong acids, acid anhydrides, and acid chlorides[2][6]

      • Strong bases and reducing agents[7]

Waste Storage (Satellite Accumulation Area)

Laboratories must designate a specific "Satellite Accumulation Area" (SAA) for the storage of hazardous waste containers.[12][13]

  • Location: The SAA must be at or near the point of waste generation.[12]

  • Containment: Store waste containers in secondary containment, such as a tray or tub, to contain any potential leaks.[1]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[11][12] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[13]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA. Once a container is full, it should be dated and a request for pickup submitted promptly.[9][11]

Requesting Disposal
  • Contact EHS: Once your waste container is full or you have no further use for the material, contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for pickup.[11][12]

  • Provide Information: You will likely need to provide information from the waste label to the EHS personnel.

  • Professional Disposal: The EHS department will ensure the waste is transported and disposed of in a licensed facility in compliance with all federal, state, and local regulations.[6][12]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still contain hazardous residue.

  • Triple Rinsing: For a container to be considered non-hazardous and disposed of in regular trash, it must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[1][11]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[1][11]

  • Deface Label: After triple-rinsing, completely deface or remove the original chemical label from the empty container before placing it in the appropriate recycling or trash receptacle.[9][11]

Part 3: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage in Lab cluster_2 Final Disposal cluster_3 Spill or Contaminated Material A Waste Generated (Pure compound, solutions, or contaminated materials) B Select Compatible, Labeled Waste Container A->B C Segregate from Incompatibles (Acids, Oxidizers) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Closed D->F G Container Full or Waste No Longer Generated? F->G H Submit Pickup Request to Environmental Health & Safety (EHS) G->H Yes I EHS Manages Final Disposal (Incineration or Landfill at licensed facility) H->I S1 Spill Occurs S2 Absorb with Inert Material (e.g., sand, vermiculite) S1->S2 S3 Collect with Non-Sparking Tools S2->S3 S4 Place in a Sealed Container for Hazardous Waste S3->S4 S4->H Dispose as Hazardous Waste

Caption: Decision workflow for handling and disposing of this compound.

Conclusion

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound. The core tenets are clear: always wear appropriate PPE, never mix incompatible waste streams, store waste in properly labeled and closed containers within a designated area, and always coordinate final disposal through your institution's Environmental Health & Safety department. This commitment to rigorous safety protocols is fundamental to responsible scientific practice.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Washington. (2025). Imidazole. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: Bis(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety Protocol for Novel Imidazole Compounds in Research Environments

Author: BenchChem Technical Support Team. Date: January 2026

A critical gap in publicly available safety information has been identified for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone (CAS No. 120216-60-6). Despite diligent searches, a specific Safety Data Sheet (SDS) for this compound is not accessible in public databases. This absence of standardized safety protocols necessitates a rigorous, first-principles approach to handling, ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides a conservative and comprehensive framework for managing novel chemical entities like this compound, where direct hazard information is unavailable. The procedures outlined below are based on the known hazards of structurally related compounds, specifically the imidazole and butanone functional groups, and are designed to provide a high margin of safety.

I. Hazard Analysis: A Precautionary Approach

In the absence of a specific SDS, a risk assessment must be conducted based on the chemical's constituent parts.

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed and can cause respiratory irritation.

  • Butanone Moiety: 2-Butanone is a highly flammable liquid and vapor.[3][4][5][6] It can cause serious eye irritation and may cause drowsiness or dizziness.[3][5][6] Repeated exposure may cause skin dryness or cracking.[3]

Given these potential hazards, this compound must be treated as a hazardous substance with corrosive, flammable, and potentially toxic properties until proven otherwise through certified analysis.

II. Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount when handling chemicals with unknown hazard profiles. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, solution preparation in a fume hood) Chemical safety goggles with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Reactions Face shield over chemical safety gogglesDouble-gloving with chemical-resistant glovesChemical-resistant apron over a flame-retardant lab coatAir-purifying respirator with organic vapor cartridges
Spill Cleanup Face shield over chemical safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges or SCBA for large spills

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.

III. Operational and Disposal Plans: A Step-by-Step Guide

A. Handling and Storage
  • Controlled Access: All work with this compound must be conducted in a designated area with restricted access.

  • Ventilation: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Due to the potential flammability of the butanone moiety, all sources of ignition (e.g., open flames, hot plates, static electricity) must be strictly excluded from the handling area.

  • Storage: The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from incompatible substances such as strong oxidizing agents.

B. Spill Response
  • Evacuate: In the event of a spill, immediately evacuate the area and alert laboratory personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Neutralize (if safe): Given the potential corrosive nature, have a neutralizing agent for acids or bases readily available, but only use it if the corrosive properties are confirmed and it is safe to do so.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

C. Waste Disposal
  • Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Under no circumstances should this chemical or its waste be disposed of down the drain.

IV. Logical Framework for Safe Handling

The following diagram illustrates the decision-making process for ensuring safety when handling novel compounds like this compound.

Workflow for Handling Novel Compounds cluster_prep Preparation cluster_handling Handling Protocol cluster_contingency Contingency & Disposal start Obtain Novel Compound sds_check Search for SDS start->sds_check hazard_analysis Conduct Hazard Analysis (Based on Functional Groups) sds_check->hazard_analysis SDS Unavailable ppe_selection Select Appropriate PPE hazard_analysis->ppe_selection fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood no_ignition Eliminate Ignition Sources fume_hood->no_ignition spill_plan Establish Spill Response Plan no_ignition->spill_plan waste_plan Establish Waste Disposal Plan spill_plan->waste_plan end Complete Experiment waste_plan->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.